Cefoselis
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLLRXDAYEMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cefoselis sulfate chemical structure and properties
Introduction: A Fourth-Generation Cephalosporin
Cefoselis sulfate is a parenteral, fourth-generation cephalosporin, a class of β-lactam antibiotics known for their broad spectrum of activity and clinical efficacy in treating severe bacterial infections.[1][2] Developed to combat the challenges of antimicrobial resistance, Cefoselis exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including strains resistant to earlier-generation cephalosporins.[1][3] Its unique chemical structure confers stability against many β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and analytical methodologies for Cefoselis sulfate, intended for researchers, scientists, and drug development professionals.
Chemical and Physicochemical Properties
A thorough understanding of the chemical and physical properties of an active pharmaceutical ingredient is fundamental to its development, formulation, and analytical characterization.
Chemical Structure and Identification
Cefoselis sulfate is the sulfate salt of Cefoselis.[5] The core structure features the characteristic cephem nucleus, which is essential for its antibacterial activity.[4]
-
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid[5]
-
CAS Number: 122841-12-7[5]
-
Molecular Formula: C₁₉H₂₄N₈O₁₀S₃[5]
Diagram 1: Chemical Structure of Cefoselis Sulfate
Caption: Simplified signaling pathway of Cefoselis action.
Antibacterial Spectrum and Clinical Applications
Cefoselis sulfate exhibits a broad spectrum of activity against a variety of clinically significant pathogens. [1][7]It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria. [1][3] Gram-Positive Activity:
-
Staphylococcus aureus (methicillin-susceptible, MSSA) [1][7]* Coagulase-negative staphylococci (methicillin-susceptible, MSCNS) [1][7] Gram-Negative Activity:
-
Haemophilus influenzae [1][7]* Moraxella catarrhalis [1][7]* Escherichia coli [8]* Klebsiella pneumoniae [8]* Proteus mirabilis [8]* Citrobacter freundii [8]* Enterobacter aerogenes [8]* Enterobacter cloacae [8]* Serratia marcescens [8]* Pseudomonas aeruginosa [4] Limited or No Activity:
-
Methicillin-resistant Staphylococcus aureus (MRSA) [1][7]* Methicillin-resistant coagulase-negative staphylococci (MRCNS) [1][7]* Penicillin-resistant Streptococcus pneumoniae (PRSP) [1]* Enterococcus faecalis and Enterococcus faecium [1][7] Cefoselis is used clinically in some regions, such as Japan and China, for the treatment of various infections, including respiratory and urinary tract infections. [2]Its ability to penetrate the blood-brain barrier suggests potential applications in central nervous system infections. [1]
Stability and Formulation Considerations
The stability of Cefoselis sulfate is a critical factor in its formulation, storage, and clinical administration. Studies have shown that its stability is influenced by pH, temperature, and the composition of intravenous solutions.
-
pH Stability: Cefoselis sulfate is most stable in the pH range of 4 to 6.5 and is least stable at a pH above 11.24. [4]The degradation in aqueous solutions follows pseudo-first-order kinetics. [9][10]* Temperature and Storage: For long-term storage, the solid form should be kept at -20°C. [3][6]In intravenous solutions, stability is temperature-dependent, with greater stability at refrigerated temperatures (5°C) compared to room temperature (20°C). [4]* Stability in Intravenous Solutions: The stability of Cefoselis sulfate can vary depending on the intravenous diluent used. For instance, it has been shown to be more stable in glucose solutions (5% and 10%) compared to mannitol solutions. [4]* Solid-State Stability: The degradation of Cefoselis sulfate in the solid state is influenced by temperature and relative humidity. [11]At increased relative humidity, the degradation follows an autocatalytic reaction. [11] These stability characteristics underscore the importance of proper storage and handling of Cefoselis sulfate to ensure its therapeutic efficacy.
Analytical Methodologies
The quantitative analysis of Cefoselis sulfate is essential for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the accurate determination of Cefoselis sulfate and its degradation products. While a specific, universally adopted monograph may vary, a representative HPLC method for cephalosporins can be adapted and validated for Cefoselis.
Diagram 3: General Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of Cefoselis.
Experimental Protocol: HPLC Analysis of Cefoselis Sulfate
This protocol is a representative method based on common practices for cephalosporin analysis and should be validated for specific applications.
-
Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV-Vis detector, pump, and autosampler.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 93:7 v/v). [12]The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 - 1.3 mL/min. [12][13] * Detection Wavelength: 240 nm or 260 nm. [14][12] * Injection Volume: 20 µL. [13] * Column Temperature: Ambient or controlled at 30°C. [15]
-
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of Cefoselis sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 500 µg/mL). [13] * Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 5-100 µg/mL). [12]
-
-
Preparation of Sample Solutions:
-
For bulk drug, accurately weigh an appropriate amount and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.
-
For pharmaceutical formulations, the sample preparation will depend on the dosage form. For a powder for injection, reconstitute the vial as directed and then dilute an aliquot with the mobile phase to the target concentration.
-
All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Cefoselis peak based on its retention time, which has been reported to be around 14.58 minutes under specific conditions. [14] * Quantify the amount of Cefoselis sulfate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of a cephalosporin will exhibit characteristic absorption bands corresponding to its functional groups. Key absorptions include those for the β-lactam carbonyl (typically around 1750-1800 cm⁻¹), amide carbonyls, C=C, and C-N stretching vibrations. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of cephalosporins. The chemical shifts and coupling constants of the protons on the cephem nucleus and the side chains provide a unique fingerprint of the molecule. [16]2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment. [16]
Conclusion
Cefoselis sulfate is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its stability against many β-lactamases. A thorough understanding of its chemical and physical properties, mechanism of action, and stability is paramount for its successful application in research and clinical settings. The analytical methodologies outlined in this guide, particularly HPLC, provide a framework for the quality control and characterization of this important antibiotic. As with any pharmaceutical agent, adherence to validated analytical methods and proper handling procedures is essential to ensure its safety and efficacy.
References
-
PubChem. Cefoselis Sulfate. [Link]
-
Patsnap Synapse. What is the mechanism of Cefoselis Sulfate? [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Acta Poloniae Pharmaceutica, 70(5), 825-830. [Link]
-
Patsnap Synapse. What is Cefoselis Sulfate used for? [Link]
-
RayBiotech. Cefoselis Sulfate. [Link]
-
CAS Common Chemistry. Cefoselis sulfate. [Link]
-
PubChem. Cefoselis. [Link]
-
Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-225. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 14(1), 5396. [Link]
-
Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. PubMed, 26073113. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of cefoselis sulfate in aqueous solutions. Reaction Kinetics, Mechanisms and Catalysis, 108(2), 285-292. [Link]
-
Selleck Chemicals. Cefoselis Sulfate Datasheet. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of cefoselis sulfate in aqueous solutions. Semantic Scholar. [Link]
-
Wikipedia. Cefoselis. [Link]
-
AdisInsight. Cefoselis. [Link]
-
Al-Sabkha, H. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dovepress, 8, 105-111. [Link]
-
PubChem. Cefoselisum. [Link]
-
Sha, Y., Zhang, P., & Li, N. (2007). An NMR study on cephalosporin. Chinese Journal of Magnetic Resonance, 24(3), 347-352. [Link]
Sources
- 1. The identification of cephalosporins antibiotics using IR spectroscopy and chemometric algorithms - Shabunina - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Fourier Transform Infrared Spectroscopy Is a New Option for Outbreak Investigation: a Retrospective Analysis of an Extended-Spectrum-Beta-Lactamase-Producing Klebsiella pneumoniae Outbreak in a Neonatal Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 9. cefoselis | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]
Cefoselis: A Deep Dive into its Mechanism of Action on Bacterial Cell Walls
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name]
Date: January 16, 2026
Abstract
Cefoselis, a fourth-generation cephalosporin, represents a significant advancement in the fight against bacterial infections, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1][2][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Cefoselis's antibacterial efficacy, with a primary focus on its interaction with the bacterial cell wall. We will delve into its primary mode of action—the inhibition of peptidoglycan synthesis through the binding of Penicillin-Binding Proteins (PBPs)—and discuss its activity profile against key clinical isolates. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the evaluation of Cefoselis's mechanism of action, empowering researchers to conduct their own investigations with scientific rigor.
Introduction: The Imperative for Advanced Cephalosporins
The escalating threat of antimicrobial resistance necessitates the continued development of novel and effective antibacterial agents. Cephalosporins, a cornerstone of antibacterial therapy for decades, have undergone successive generations of structural modifications to enhance their spectrum of activity and stability against bacterial resistance mechanisms, such as β-lactamase enzymes.[1][4] Cefoselis emerges as a potent fourth-generation parenteral cephalosporin, distinguished by its broad-spectrum activity and increased resistance to hydrolysis by many common β-lactamases.[1][2][4] Understanding the precise molecular interactions between Cefoselis and its bacterial targets is paramount for its optimal clinical application and for the rational design of future antibacterial therapies.
The Bacterial Cell Wall: A Prime Target for Antibacterial Intervention
The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity and protects the bacterium from osmotic lysis.[1][5] A critical component of the bacterial cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[5] The synthesis and maintenance of the peptidoglycan layer are orchestrated by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][4] The vital role of peptidoglycan in bacterial survival makes its biosynthesis an ideal target for antimicrobial agents.[6]
Cefoselis's Core Mechanism: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, Cefoselis exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][7] The core of its mechanism lies in the covalent acylation of the active site of PBPs, rendering them inactive.[2] This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of the peptide side chains.[1][7] The inhibition of this crucial process leads to the accumulation of autolytic enzymes, which, in conjunction with the compromised cell wall integrity, results in cell lysis and bacterial death.[1][7]
The β-Lactam Ring: The Pharmacophore of Cefoselis
The chemical structure of Cefoselis, like all cephalosporins, features a β-lactam ring fused to a dihydrothiazine ring. This strained four-membered ring mimics the D-Ala-D-Ala moiety of the natural PBP substrate. When a PBP attempts to catalyze the cross-linking reaction, the serine residue in its active site nucleophilically attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, long-lived acyl-enzyme intermediate. This effectively sequesters the enzyme and halts peptidoglycan synthesis.
Binding to Penicillin-Binding Proteins (PBPs)
The efficacy of a β-lactam antibiotic is intimately linked to its affinity for the various PBPs of a given bacterium. Bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis, elongation, and septation. While specific quantitative data on the binding affinities (IC50 or Ki values) of Cefoselis to the individual PBPs of key pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli are not extensively available in publicly accessible peer-reviewed literature, the activity spectrum of Cefoselis suggests a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. For instance, the potent activity of fourth-generation cephalosporins against Gram-negative bacteria is often attributed to efficient penetration of the outer membrane and high affinity for PBP3, which is involved in cell division.
The following diagram illustrates the general mechanism of PBP inhibition by Cefoselis.
Figure 1: General mechanism of Cefoselis action on the bacterial cell wall.
Spectrum of Activity: A Quantitative Overview
The in vitro activity of Cefoselis has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Cefoselis against various Gram-positive and Gram-negative organisms, compiled from a study of clinical isolates in China.
| Bacterial Species (n) | Drug | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |
| Escherichia coli (ESBL-) (134) | Cefoselis | 0.06 | 0.25 | 100 |
| Escherichia coli (ESBL+) (134) | Cefoselis | 32 | >256 | <10 |
| Klebsiella pneumoniae (ESBL-) (105) | Cefoselis | 0.12 | 0.5 | 94.3 |
| Klebsiella pneumoniae (ESBL+) (105) | Cefoselis | 64 | >256 | <10 |
| Proteus mirabilis (ESBL-) (66) | Cefoselis | 0.06 | 0.25 | 97.0 |
| Proteus mirabilis (ESBL+) (66) | Cefoselis | 32 | >256 | <10 |
| Pseudomonas aeruginosa (150) | Cefoselis | 4 | 32 | 73.3 |
| Acinetobacter baumannii (150) | Cefoselis | 32 | 128 | 18.7 |
| Staphylococcus aureus (MSSA) (100) | Cefoselis | 1 | 2 | 100 |
| Staphylococcus aureus (MRSA) (100) | Cefoselis | 32 | 64 | 0 |
Data extracted from "In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China"[4]. ESBL- indicates extended-spectrum β-lactamase negative; ESBL+ indicates extended-spectrum β-lactamase positive; MSSA, methicillin-sensitive Staphylococcus aureus; MRSA, methicillin-resistant Staphylococcus aureus.
As the data indicates, Cefoselis demonstrates potent activity against non-ESBL-producing Enterobacteriaceae and methicillin-sensitive Staphylococcus aureus.[4] However, its efficacy is significantly diminished against ESBL-producing strains and MRSA, highlighting the ongoing challenge of β-lactamase-mediated resistance and altered PBP targets.[4]
Experimental Protocols for Mechanistic Investigation
To facilitate further research into the mechanism of action of Cefoselis and other β-lactam antibiotics, this section provides detailed, step-by-step methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Broth microdilution is a standard method for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of Cefoselis in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the Cefoselis stock solution, diluted to the desired starting concentration in CAMHB, to well 1 of each corresponding row.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of each test row. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL.
-
Do not add bacteria to well 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefoselis at which there is no visible growth.
-
Figure 2: Workflow for MIC determination by broth microdilution.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the relative affinity of a β-lactam antibiotic for the different PBPs of a bacterium. It involves competing the unlabeled antibiotic (Cefoselis) with a labeled β-lactam (e.g., fluorescently tagged penicillin) for binding to the PBPs.
Protocol: PBP Competition Assay
-
Membrane Preparation:
-
Grow the bacterial strain of interest to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Lyse the cells using a French press or sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.
-
-
Competition Binding:
-
In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation (e.g., 50 µg of protein) with increasing concentrations of Cefoselis for 10 minutes at 30°C.
-
Include a control tube with no Cefoselis.
-
-
Labeling with Fluorescent Penicillin:
-
Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube and incubate for an additional 15 minutes at 30°C.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the different lanes.
-
The concentration of Cefoselis that causes a 50% reduction in the fluorescence intensity of a particular PBP band compared to the control is the IC50 value, which is an inverse measure of its binding affinity.
-
Figure 3: Workflow for PBP competition assay.
Resistance Mechanisms
Bacterial resistance to β-lactam antibiotics, including Cefoselis, primarily occurs through two main mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. As a fourth-generation cephalosporin, Cefoselis exhibits enhanced stability against many common β-lactamases.[1] However, the emergence of extended-spectrum β-lactamases (ESBLs) can confer resistance, as reflected in the MIC data.[4]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the β-lactam antibiotic. A prominent example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a low-affinity PBP that is not effectively inhibited by most β-lactams, leading to methicillin resistance (MRSA).[4]
Conclusion and Future Directions
Cefoselis is a potent fourth-generation cephalosporin that effectively inhibits bacterial cell wall synthesis by targeting and inactivating essential Penicillin-Binding Proteins. Its broad spectrum of activity against many Gram-positive and Gram-negative pathogens underscores its clinical utility. However, the continuous evolution of bacterial resistance mechanisms, particularly the dissemination of ESBLs and the challenge of MRSA, necessitates ongoing surveillance and research.
Future investigations should focus on elucidating the precise binding kinetics of Cefoselis with the individual PBPs of key resistant pathogens. A deeper understanding of these molecular interactions will be instrumental in the development of novel β-lactam antibiotics and combination therapies that can overcome existing resistance mechanisms and ensure the continued efficacy of this critical class of antibacterial agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for? Retrieved from [Link]
-
PubChem. (n.d.). Cefoselis. National Institutes of Health. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Mode of Action of Cephalosporins. Retrieved from [Link]
-
Wikipedia. (n.d.). Cefoselis. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). Cefoselis. Retrieved from [Link]
-
Curtis, N. A., et al. (1979). Inhibition of Peptidoglycan Cross-Linking in Growing Cells of Escherichia coli by Penicillins and Cephalosporins, and Its Prevention by R Factor-Mediated Beta-Lactamase. Antimicrobial Agents and Chemotherapy, 16(3), 325–328. Retrieved from [Link]
-
Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(1), 320–324. Retrieved from [Link]
-
Ghafourian, S., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Infection and Drug Resistance, 13, 541–551. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cephalosporins. In StatPearls. Retrieved from [Link]
-
Georgopapadakou, N. H., & Liu, F. Y. (1980). Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 18(5), 834–836. Retrieved from [Link]
-
Das, S., & Jana, S. (2023). Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future. Journal of Pharmaceutical Research International, 35(1), 1-15. Retrieved from [Link]
-
Lee, S. H., et al. (1997). Penicillin-binding protein sensitive to cephalexin in sporulation of Bacillus cereus. Microbiological Research, 152(3), 227-232. Retrieved from [Link]
-
Masuyoshi, S., et al. (1981). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Arzneimittel-Forschung, 31(7), 1070-1072. Retrieved from [Link]
-
Khan, A. (2026, January 7). Inhibitors of bacterial cell wall synthesis; Drugs interfere with peptidoglycan synthesis [Video]. YouTube. Retrieved from [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Cephalosporin Antibiotics. Retrieved from [Link]
-
Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Retrieved from [Link]
-
Curtis, N. A., et al. (1981). Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics. Antimicrobial Agents and Chemotherapy, 19(4), 545–549. Retrieved from [Link]
-
Xerri, L., et al. (1977). Experimental infections for the evaluation of beta-lactamase resistance. Antimicrobial Agents and Chemotherapy, 11(2), 201–203. Retrieved from [Link]
-
Grein, F., et al. (2023). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. Science Advances, 9(12), eade9023. Retrieved from [Link]
-
Yotsuji, A., et al. (1988). Mechanism of Action of Cephalosporins and Resistance Caused by Decreased Affinity for Penicillin-Binding Proteins in Bacteroides Fragilis. Antimicrobial Agents and Chemotherapy, 32(12), 1848–1853. Retrieved from [Link]
-
Microbiology Q&A. (2024, November 30). ANTIBIOTICS - Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis [Video]. YouTube. Retrieved from [Link]
-
Le, T. P., et al. (2015). Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity. Chemical Biology & Drug Design, 86(6), 1451-1462. Retrieved from [Link]
-
Liao, C. H., et al. (2013). Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes. Journal of Microbiology, Immunology and Infection, 46(6), 440-446. Retrieved from [Link]
-
LITFL. (n.d.). Minimum Inhibitory Concentration. Retrieved from [Link]
-
Whyte, B. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Retrieved from [Link]
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 105. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) distribution of cefazolin and correlated rates of clinical cure among the 97 Klebsiella pneumoniae isolates included in the study. Retrieved from [Link]
-
KEGG DRUG. (n.d.). Cefoselis. Retrieved from [Link]
Sources
- 1. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Fourth-Generation Cephalosporins
This guide provides a comprehensive analysis of the fourth-generation cephalosporins, a pivotal class of β-lactam antibiotics. We will delve into their unique molecular structure, mechanism of action, and broad spectrum of activity against a challenging array of Gram-positive and Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical therapeutic agents.
Introduction: The Unique Stance of Fourth-Generation Cephalosporins
Introduced in the 1990s, fourth-generation cephalosporins, such as cefepime and cefpirome, were engineered to address the growing challenge of bacterial resistance to earlier cephalosporin generations.[1] Their defining feature is a unique zwitterionic structure, incorporating both a positively charged quaternary ammonium group and a negatively charged carboxylate group.[2][3] This dual charge enhances their ability to penetrate the outer membrane of Gram-negative bacteria and provides increased stability against hydrolysis by many β-lactamase enzymes, including AmpC cephalosporinases.[2][4]
This structural innovation results in a powerful, broad-spectrum antibacterial profile, combining the reliable Gram-positive activity of first-generation cephalosporins with the potent Gram-negative coverage of third-generation agents, plus expanded activity against organisms that have developed resistance to them.[4][5]
Core Mechanism of Action
Like all β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] The integrity of the bacterial cell wall depends on a mesh-like polymer called peptidoglycan. The final step in its synthesis, transpeptidation, is catalyzed by a set of enzymes known as Penicillin-Binding Proteins (PBPs).[8]
Fourth-generation cephalosporins covalently bind to the active site of these PBPs, effectively inactivating them.[4][9] This disruption of cell wall cross-linking leads to the accumulation of peptidoglycan precursors, triggering autolytic enzymes that degrade the existing cell wall, ultimately causing cell lysis and bacterial death.[6] The zwitterionic nature of these cephalosporins allows for rapid diffusion across the porin channels of Gram-negative bacteria, leading to higher concentrations at the periplasmic target site where PBPs are located.[4][6]
Caption: Cefepime's penetration and action in Gram-negative bacteria.
Comprehensive Antibacterial Spectrum
The clinical utility of fourth-generation cephalosporins is defined by their broad and potent spectrum of activity. They are effective against a wide range of common and multidrug-resistant pathogens encountered in hospital settings.[5][10]
Gram-Negative Activity
This is the hallmark of fourth-generation cephalosporins. Their stability against many chromosomally-encoded β-lactamases makes them highly effective against:
-
Enterobacteriaceae : They show excellent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][10] Crucially, they retain activity against many strains that are resistant to third-generation cephalosporins due to the production of AmpC β-lactamases, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens.[11][12][13]
-
Pseudomonas aeruginosa : Cefepime, in particular, is a key anti-pseudomonal agent, often used in the empirical treatment of serious nosocomial infections where this pathogen is suspected.[2][3][14]
-
Other Gram-Negative Bacilli : Activity extends to include Haemophilus influenzae and Neisseria species.[8][14]
Gram-Positive Activity
Unlike many third-generation agents, fourth-generation cephalosporins maintain good activity against Gram-positive cocci.[2][4]
-
Staphylococci : They are potent against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[2][10] However, they are not active against methicillin-resistant Staphylococcus aureus (MRSA), as the resistance mechanism in MRSA involves an altered PBP (PBP2a) for which cefepime has a low affinity.[1]
-
Streptococci : They demonstrate excellent activity against Streptococcus pneumoniae (including many penicillin-resistant strains) and viridans group streptococci.[10][15]
Inactivity and Limitations
It is critical to recognize the limitations of their spectrum:
-
Enterococci : Most isolates of Enterococcus faecalis and Enterococcus faecium are intrinsically resistant.[2][4]
-
Anaerobes : They generally have poor activity against anaerobic bacteria like Bacteroides fragilis.[1][2]
-
Atypical Pathogens : They are not effective against atypical respiratory pathogens such as Mycoplasma pneumoniae or Legionella pneumophila.
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. The following tables summarize the typical in vitro activity of cefepime and cefpirome against key clinical isolates.
Table 1: In Vitro Activity of Cefepime against Common Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | ≤0.25 | 16 |
| Klebsiella pneumoniae | ≤0.25 | >64 |
| Enterobacter cloacae | 0.5 | 16 |
| Pseudomonas aeruginosa | 2 | 8 |
| Staphylococcus aureus (MSSA) | 2 | 4 |
| Streptococcus pneumoniae | ≤0.06 | 0.5 |
(Data synthesized from sources such as[1][16])
Table 2: In Vitro Activity of Cefpirome against Common Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | ≤0.5 | ≤0.5 |
| Enterobacter cloacae | ≤0.5 | >4 |
| Pseudomonas aeruginosa | 4 | 13 |
| Staphylococcus aureus (MSSA) | N/A | N/A |
| Streptococcus spp. | N/A | 7 |
(Data synthesized from sources such as[13][14])
Mechanisms of Bacterial Resistance
Despite their stability, resistance to fourth-generation cephalosporins can and does emerge through several mechanisms. Understanding these is crucial for appropriate clinical use and for the development of future agents.
-
Enzymatic Degradation : The most significant resistance mechanism is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring.[1][2] While stable against many AmpC and some older extended-spectrum β-lactamases (ESBLs), they can be inactivated by certain potent ESBLs (like some CTX-M variants) and carbapenemases (e.g., KPC, NDM).[1][17]
-
Target Site Modification : Alterations in the structure of PBPs can reduce the binding affinity of the cephalosporin, rendering it less effective. This is the primary mechanism of resistance in MRSA (PBP2a) and enterococci.[1]
-
Reduced Permeability and Efflux : In Gram-negative bacteria, resistance can arise from the loss or modification of outer membrane porin channels, restricting drug entry. Additionally, overexpression of multidrug efflux pumps can actively transport the antibiotic out of the bacterial cell before it reaches its PBP target.[18]
Caption: Key mechanisms of bacterial resistance to Cefepime.
Experimental Protocol: Broth Microdilution for MIC Determination
Determining the antibacterial spectrum of a compound relies on standardized antimicrobial susceptibility testing (AST). The broth microdilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC).[19] The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]
Principle
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[19][21]
Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fourth-generation cephalosporin (e.g., Cefepime) analytical powder
-
Sterile diluents (e.g., sterile water, DMSO)
-
Bacterial isolates (test strains and ATCC quality control strains, e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or Tryptic Soy Broth
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C, ambient air)
-
Micropipettes and sterile tips
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution : Prepare a high-concentration stock solution of the cephalosporin powder according to CLSI M07/M100 guidelines.[20] Sterilize by filtration if necessary.
-
Preparation of Inoculum : a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Emulsify the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Standardization of Inoculum : a. Prepare a 1:100 dilution of the adjusted suspension (e.g., 0.1 mL into 9.9 mL of CAMHB). b. Further dilute this suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically requires another 1:10 dilution into the broth used for the plates.
-
Plate Inoculation : a. Using a multichannel pipette, inoculate each well of the microtiter plate (containing pre-prepared serial dilutions of the antibiotic) with the standardized bacterial suspension. The final volume in each well is typically 100 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation : a. Stack the plates (no more than four high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results : a. Place the microtiter plate on a reading device. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (e.g., no turbidity or button at the bottom of the well). c. Self-Validation: Check the quality control (QC) strain results. The MIC for the QC strain must fall within the acceptable range defined by CLSI M100 documents.[20][22] If the QC is out of range, the test results for the clinical isolates are considered invalid.
Caption: Broth microdilution workflow for MIC determination.
Conclusion
Fourth-generation cephalosporins remain a cornerstone in the management of serious bacterial infections, particularly in the hospital setting.[1][5] Their broad spectrum, which includes activity against many β-lactamase-producing Gram-negative bacilli and key Gram-positive cocci, provides a critical advantage for empirical therapy.[5] However, the landscape of antimicrobial resistance is dynamic. Continuous surveillance, adherence to standardized testing protocols, and a deep understanding of resistance mechanisms are paramount to preserving the efficacy of this vital class of antibiotics for future generations.
References
-
IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available from: [Link]
-
Papp-Wallace, K. M. (2008). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Expert Review of Anti-infective Therapy. Available from: [Link]
-
GlobalRPH. (2018). Fourth Generation Cephalosporins. Available from: [Link]
-
MDPI. (2023). Resistance, Ineffectiveness, and Off-Label Use Related to Cephalosporins from the Reserve Group—A Pharmacovigilance Signal Detection Study on EudraVigilance Database. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Cephalosporins - StatPearls. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Cefepime - StatPearls. Available from: [Link]
-
Pai, M. P. (1997). Cefepime: A new fourth-generation cephalosporin. American Journal of Health-System Pharmacy. Available from: [Link]
-
Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews. Available from: [Link]
-
Wiseman, L. R., & Lamb, H. M. (1997). Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia. Drugs. Available from: [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
IDStewardship. (2020). 5 Important Things To Know About Extended Spectrum Beta-Lactamases (ESBL): Insights From A Clinical Microbiologist. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
Jones, R. N., & Thornsberry, C. (1986). The antimicrobial activity of cefpirome, a new cephalosporin. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Zhanel, G. G., et al. (2002). In Vitro Activity of Cefepime against Multidrug-Resistant Gram-Negative Bacilli, Viridans Group Streptococci and Streptococcus pneumoniae from a Cross-Canada Surveillance Study. ResearchGate. Available from: [Link]
-
CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]
-
American Society for Microbiology. (2022). Assessment of Activity and Resistance Mechanisms to Cefepime in Combination with the Novel β-Lactamase Inhibitors Zidebactam, Taniborbactam, and Enmetazobactam against a Multicenter Collection of Carbapenemase-Producing Enterobacterales. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
National Center for Biotechnology Information. (2014). Therapeutic challenges of ESBLS and AmpC beta-lactamase producers in a tertiary care center. Available from: [Link]
-
urology-textbook.com. Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Available from: [Link]
-
ResearchGate. (2000). Fourth-generation cephalosporins: A review of in vitro activity, pharmacokinetics, pharmacodynamics and clinical utility. Available from: [Link]
-
OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
JMI Laboratories. Antimicrobial Spectrum and Potency of Cefepime Combined with Sulbactam when Tested with Four Candidate Ratio or Fixed Concentration Formulations. Available from: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Increased cefepime MIC for enterobacteriacae clinical isolates. Available from: [Link]
-
Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews. Available from: [Link]
-
Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available from: [Link]
-
bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
Kitzis, M. D., et al. (1985). [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime]. Pathologie-biologie. Available from: [Link]
-
ResearchGate. (2019). In vitro activity of cefepime-enmetazobactam against Gram-negative isolates collected from United States and European hospitals during 2014-2015. Available from: [Link]
-
GMP Plastics. (2024). Antibiotic Resistance Testing SOP. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Cefpirome Sulfate? Available from: [Link]
-
MIMS. Cefpirome: Uses, Dosage, Side Effects and More. Available from: [Link]
Sources
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Increased cefepime MIC for enterobacteriacae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. researchgate.net [researchgate.net]
- 6. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cefpirome Sulfate? [synapse.patsnap.com]
- 10. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. jmilabs.com [jmilabs.com]
- 16. researchgate.net [researchgate.net]
- 17. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 18. Therapeutic challenges of ESBLS and AmpC beta-lactamase producers in a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. nih.org.pk [nih.org.pk]
- 21. biomerieux.com [biomerieux.com]
- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of Cefoselis
Foreword
As a fourth-generation cephalosporin, Cefoselis represents a significant advancement in the fight against bacterial infections. Its broad-spectrum efficacy, particularly its stability against β-lactamases, has made it a critical tool in clinical settings. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific journey of Cefoselis, from its initial discovery to the intricacies of its chemical synthesis. We will delve into the mechanistic underpinnings of its antibacterial action and provide a granular look at the synthetic strategies that have enabled its production.
The Genesis of Cefoselis: A Strategic Response to Antimicrobial Resistance
The development of Cefoselis was driven by the clinical need to overcome the growing challenge of bacterial resistance to earlier-generation cephalosporins. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) and launched in Japan in 1998, Cefoselis was engineered to provide a robust solution for treating severe bacterial infections.[1][2]
Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis
Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This process is fundamental to bacterial survival, providing structural integrity and protection from osmotic stress.[3][5]
The core mechanism involves the following key steps:
-
Targeting Penicillin-Binding Proteins (PBPs) : Cefoselis binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[6]
-
Inhibition of Peptidoglycan Cross-linking : PBPs are crucial for the final transpeptidation step in the assembly of the peptidoglycan layer, which forms the backbone of the cell wall.[3]
-
Induction of Cell Lysis : By disrupting this cross-linking process, Cefoselis weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[6]
A key advantage of Cefoselis is its structural stability against many β-lactamases, enzymes that bacteria produce to inactivate β-lactam antibiotics.[3] This resistance allows it to be effective against a broader range of pathogens, including those that have developed resistance to older antibiotics.[3][5]
Visualization of the Mechanism of Action
Caption: Mechanism of Cefoselis targeting bacterial cell wall synthesis.
The Synthetic Pathway of Cefoselis
The synthesis of Cefoselis is a multi-step process that requires careful control of reaction conditions and purification of intermediates. One common synthetic route starts with 7-aminocephalosporanic acid (7-ACA), a readily available precursor derived from the fermentation of the fungus Acremonium.[2]
Overview of the Synthesis Strategy
A patented method for synthesizing Cefoselis sulfate involves two main stages:[2]
-
Synthesis of a Key Intermediate : 7β-amino-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride is synthesized from 7-ACA.[2]
-
Condensation to Form Cefoselis : This intermediate is then condensed with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester to yield the final Cefoselis molecule.[2]
The choice of 7-ACA as a starting material is strategic due to its existing β-lactam and dihydrothiazine ring system, which forms the core of all cephalosporins.[7][8]
Visualizing the Synthesis Pathway
Caption: Simplified synthesis pathway of Cefoselis from 7-ACA.
Experimental Protocol: Synthesis of a Key Cefoselis Intermediate
The following protocol is based on a patented method for the synthesis of a crucial intermediate from 7-ACA.[2] This process involves silylation to protect reactive groups, followed by the introduction of the pyrazole moiety.
Materials and Reagents
| Reagent | Purpose |
| 7-aminocephalosporanic acid (7-ACA) | Starting material |
| Dichloromethane | Solvent |
| Hexamethyldisilazane | Silylating agent (protection) |
| Iodotrimethylsilane | Catalyst and silylating agent |
| N,N-dimethylformamide | Catalyst |
| 5-formamidoamino-1-(2-formyloxyethyl)pyrazole | Introduction of the C-3 side chain |
| Acetonitrile | Solvent |
Step-by-Step Methodology
-
Initial Setup : In a 2000 mL four-necked flask equipped with a stirrer, thermometer, nitrogen inlet, and constant pressure dropping funnel, add 80g of 7-ACA and 800g of dichloromethane.[2]
-
Silylation : Stir the mixture and cool to approximately 10°C. Add 110g of hexamethyldisilazane, 1g of iodotrimethylsilane, and 1g of N,N-dimethylformamide.[2] Allow the reaction to warm to room temperature and stir for 5-12 hours. This step protects the amine and carboxylic acid groups of 7-ACA.
-
Activation : Cool the reaction mixture to -5°C under a nitrogen atmosphere. Add 125g of iodotrimethylsilane dropwise.[2] Maintain the temperature at 0 to -5°C and stir for 2 hours.
-
Side-chain Addition : While maintaining the temperature at 0 to -5°C, slowly add 80g of 5-formamidoamino-1-(2-formyloxyethyl)pyrazole in batches.[2]
-
Reaction Completion : Stir the reaction overnight at 0°C. The following day, slowly raise the temperature to 14°C to complete the reaction.[2]
-
Workup and Isolation : The resulting intermediate, 7β-amino-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride, is then isolated and purified for use in the subsequent condensation step.
Physicochemical Properties of Cefoselis
The chemical structure and properties of Cefoselis are key to its pharmacological profile.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂N₈O₆S₂ | [6] |
| Molecular Weight | 522.6 g/mol | [6] |
| IUPAC Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [6] |
| Class | Fourth-generation cephalosporin, β-lactam antibiotic | [6][9] |
| Mechanism | Inhibition of bacterial cell wall synthesis | [1][3] |
Conclusion
Cefoselis stands as a testament to the power of medicinal chemistry in addressing the evolving landscape of infectious diseases. Its discovery was a direct result of the need for antibiotics with a broader spectrum of activity and enhanced stability against bacterial resistance mechanisms. The synthesis of Cefoselis, while complex, is an elegant example of modern organic chemistry, leveraging protecting group strategies and carefully controlled reaction conditions to construct a molecule with potent therapeutic properties. This guide has provided a comprehensive overview of both the biological rationale and the chemical synthesis of Cefoselis, offering valuable insights for professionals in the field of drug discovery and development.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate? Retrieved from Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem Compound Summary for CID 5748845. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for? Retrieved from Patsnap Synapse. [Link]
-
AdisInsight. (n.d.). Cefoselis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cephalosporin. Retrieved from [Link]
- Sichuan Kelun Pharmaceutical Co Ltd. (2013). Method for synthesizing cefoselis sulfate. CN103044439A.
-
Journal of Antibiotics. (1980). Synthesis and Biological Activity of a New Semisynthetic Cephalosporin, CN-92,982. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]
Sources
- 1. Cefoselis - AdisInsight [adisinsight.springer.com]
- 2. Method for synthesizing cefoselis sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 6. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cephalosporin - Wikipedia [en.wikipedia.org]
- 8. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Cefoselis: Nomenclature, Properties, and Mechanism
This guide provides a comprehensive technical overview of Cefoselis, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the precise chemical identity, physicochemical properties, mechanism of action, and analytical considerations for this important therapeutic agent.
Section 1: Chemical Identity and Nomenclature
A precise understanding of a compound's structure and nomenclature is the foundation of all further research and development. Cefoselis is identified by a systematic IUPAC name and a unique CAS Registry Number that distinguishes it from all other substances.
Primary Chemical Identifiers
The definitive identifiers for Cefoselis are summarized below, providing a quick reference for database searches and regulatory documentation.
| Identifier | Value | Source(s) |
| IUPAC Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1][2][3] |
| CAS Number | 122841-10-5 | [1][2][4][5][6] |
| Synonyms | Wincef, FK-037 | [2][4][6] |
| UNII | 0B50MLU3H1 | [1][2] |
Molecular Structure and Stereochemistry
The complex structure of Cefoselis is fundamental to its biological activity. The IUPAC name encodes specific stereochemical configurations which are critical for its function. The core of the molecule is a bicyclic cephem ring, characteristic of cephalosporin antibiotics.
-
(6R, 7R) Configuration: These descriptors refer to the stereochemistry at positions 6 and 7 of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. This specific arrangement is essential for the correct three-dimensional orientation of the side chains, which in turn governs the molecule's ability to bind to its bacterial targets.
-
(2Z) Configuration: This refers to the geometry around the carbon-nitrogen double bond of the methoxyimino group on the acylamino side chain at position 7. The '(Z)' configuration (from the German zusammen, meaning "together") is crucial for its stability against β-lactamase enzymes produced by resistant bacteria.[7]
Caption: Figure 1: 2D Chemical Structure of Cefoselis.
Section 2: Physicochemical Properties
The physicochemical properties of Cefoselis dictate its solubility, stability, and pharmacokinetic profile. These parameters are essential for formulation development and predicting its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₈O₆S₂ | [1][2][5][6][8] |
| Molar Mass | 522.56 g/mol | [2][6][8] |
| Topological Polar Surface Area | 258.64 Ų | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 10 | [4] |
| XLogP | -4.79 | [4] |
Section 3: Core Mechanism of Action
As a fourth-generation cephalosporin, Cefoselis exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall.[1][2][4][9] This process is initiated by the high-affinity binding to and subsequent inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).[1][7][10]
Causality of Action:
-
Target Binding: Cefoselis binds to PBPs located on the inner membrane of the bacterial cell wall.[1][7] These enzymes are transpeptidases responsible for the final steps of peptidoglycan synthesis.
-
Inhibition of Cross-linking: By binding to the active site of PBPs, Cefoselis blocks the transpeptidation reaction that cross-links the peptidoglycan chains.[7][10] This interference is the critical inhibitory step.
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and structurally deficient cell wall.[1][7]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[1][7]
The structural features of Cefoselis, particularly the aminothiazolyl and methoxyimino moieties, provide a broad spectrum of activity and confer stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[7]
Caption: Figure 2: Cefoselis Mechanism of Action Workflow.
Section 4: Analytical and Experimental Protocols
The quantification and quality control of Cefoselis in pharmaceutical formulations and biological matrices are critical for both clinical and research applications. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique due to its specificity, accuracy, and robustness.[11][12]
Representative HPLC Protocol for Cephalosporin Analysis
This protocol is a self-validating system based on established methods for cephalosporin analysis.[13] The causality behind these steps ensures reproducible and accurate quantification.
1. Sample Preparation (Justification: To remove interfering substances)
-
Pharmaceuticals: Dissolve the formulation in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Biological Fluids (e.g., Plasma): Perform protein precipitation by adding acetonitrile or methanol (1:2 v/v), vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is collected for analysis. This step is crucial to prevent column fouling and matrix effects.[11][12]
2. Chromatographic Conditions (Justification: To achieve optimal separation)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain and separate cephalosporins.[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0) and an organic modifier (e.g., acetonitrile).[13] The buffer controls the ionization state of the analyte for consistent retention, while the organic modifier elutes the compound from the column.
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Detection: UV spectrophotometry at a wavelength of ~240-280 nm, where the cephalosporin chromophore exhibits strong absorbance.[13]
3. Data Analysis (Justification: To ensure accurate quantification)
-
A calibration curve is generated using certified reference standards of Cefoselis at multiple concentrations.
-
The peak area of the analyte in the sample is integrated and compared against the calibration curve to determine its concentration.
Sources
- 1. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefoselis - Wikipedia [en.wikipedia.org]
- 3. Chemistry:Cefoselis - HandWiki [handwiki.org]
- 4. cefoselis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 6. Cefoselis [drugfuture.com]
- 7. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 8. KEGG DRUG: Cefoselis [kegg.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 11. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Cefoselis: A Comprehensive Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Fourth-Generation Cephalosporin
Cefoselis, a fourth-generation cephalosporin, represents a significant advancement in the armamentarium against challenging bacterial infections. Its broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, coupled with enhanced stability against many β-lactamases, positions it as a critical agent in an era of mounting antimicrobial resistance. This technical guide provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefoselis. As Senior Application Scientists, our goal is to not only present the data but to also illuminate the underlying scientific principles and experimental rationale. This document is designed to be a practical and authoritative resource for researchers and drug development professionals engaged in the study and application of this important antibiotic.
Unraveling the Mechanism of Action: A Targeted Assault on Bacterial Cell Wall Synthesis
Cefoselis, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This critical structure, composed of peptidoglycan, is essential for maintaining the osmotic stability of the bacterial cell. The primary molecular targets of Cefoselis are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall.[1]
By binding to and inactivating these essential enzymes, Cefoselis effectively blocks the final transpeptidation step in peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the formation of a defective and weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3] The enhanced activity of fourth-generation cephalosporins like Cefoselis is partly attributed to their zwitterionic structure, which facilitates penetration through the outer membrane of Gram-negative bacteria, and their high affinity for multiple PBP targets.[2]
Figure 1: Mechanism of action of Cefoselis.
Pharmacokinetics: The Journey of Cefoselis Through the Body
The therapeutic efficacy of an antibiotic is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). While comprehensive pharmacokinetic data for Cefoselis in adult human populations are not extensively available in the public domain, we can infer its likely properties based on its structural class and available preclinical and pediatric data.
Administration and Absorption
Cefoselis is administered parenterally, either via intravenous (IV) or intramuscular (IM) injection, bypassing the gastrointestinal tract and ensuring 100% bioavailability.[2] Following administration, it is rapidly absorbed and distributed throughout the body.[3]
Distribution
Metabolism
Most cephalosporins, including likely Cefoselis, undergo minimal hepatic metabolism.[5] They are primarily excreted from the body in their unchanged, active form. This characteristic is advantageous as it reduces the potential for drug-drug interactions involving hepatic enzyme systems and minimizes the impact of hepatic impairment on drug clearance.
Excretion
The primary route of elimination for Cefoselis is renal excretion.[3] The drug is filtered by the glomeruli and actively secreted by the renal tubules. Consequently, dosage adjustments are necessary for patients with impaired renal function to prevent drug accumulation and potential toxicity. The elimination half-life of a drug is a critical determinant of dosing frequency. While the specific half-life of Cefoselis in adults has not been widely reported, most cephalosporins have relatively short half-lives, necessitating multiple daily doses to maintain therapeutic concentrations.[6]
Pharmacokinetic Parameters in Special Populations
A population pharmacokinetic (PopPK) study in pediatric patients with hematological malignancies revealed that a two-compartment model best described the pharmacokinetics of Cefoselis.[5][7] In this study, body weight was identified as a significant covariate affecting the drug's pharmacokinetics.[5][7] This underscores the importance of weight-based dosing in the pediatric population to achieve optimal therapeutic exposures.
Table 1: General Pharmacokinetic Properties of Fourth-Generation Cephalosporins (Illustrative)
| Parameter | Typical Range/Characteristic | Significance |
| Administration | Intravenous (IV), Intramuscular (IM) | Bypasses first-pass metabolism, ensures complete bioavailability. |
| Bioavailability | ~100% (Parenteral) | Predictable plasma concentrations. |
| Protein Binding | Variable | Influences the fraction of free, active drug. |
| Volume of Distribution (Vd) | Moderate | Primarily distributes into extracellular fluid. |
| Metabolism | Minimal (Hepatic) | Low potential for metabolic drug interactions. |
| Elimination Half-life (t½) | 1-2 hours | Often requires frequent dosing. |
| Excretion | Primarily Renal (Unchanged) | Dose adjustments needed in renal impairment. |
Note: This table provides a general overview for the class of fourth-generation cephalosporins. Specific values for Cefoselis in adults are not well-documented in publicly available literature.
Pharmacodynamics: The Interaction of Cefoselis with Bacterial Pathogens
The pharmacodynamic profile of Cefoselis describes its in vitro and in vivo activity against a range of bacterial pathogens. As a fourth-generation cephalosporin, it possesses a broad spectrum of activity.[1][4][8]
In Vitro Susceptibility
The in vitro activity of Cefoselis is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism in vitro.
Cefoselis has demonstrated good activity against:
-
Gram-positive bacteria: Particularly methicillin-susceptible Staphylococcus aureus (MSSA).[2]
-
Gram-negative bacteria: Including non-Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2] It also shows activity against Pseudomonas aeruginosa.[2]
However, its activity is limited against:
Table 2: In Vitro Activity of Cefoselis Against Selected Bacterial Pathogens
| Bacterial Species | MIC Range (mg/L) | Susceptibility Rate (%) | Reference |
| Gram-Positive | |||
| Staphylococcus aureus (MSSA) | - | 100 | [2] |
| Staphylococcus aureus (MRSA) | - | 0 | [2] |
| Gram-Negative | |||
| Escherichia coli (non-ESBL) | - | 100 | [2] |
| Escherichia coli (ESBL) | - | <10 | [2] |
| Klebsiella pneumoniae (non-ESBL) | - | 94.3 | [2] |
| Klebsiella pneumoniae (ESBL) | - | <10 | [2] |
| Proteus mirabilis (non-ESBL) | - | 97.0 | [2] |
| Proteus mirabilis (ESBL) | - | <10 | [2] |
| Pseudomonas aeruginosa | - | 73.3 | [2] |
| Acinetobacter baumannii | - | 18.7 | [2] |
Note: This table summarizes available data. MIC ranges can vary depending on the study and geographic location of the isolates.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The clinical efficacy of β-lactam antibiotics like Cefoselis is best predicted by the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). For cephalosporins, a %fT>MIC of 40-70% of the dosing interval is generally associated with optimal bactericidal activity.
PK/PD modeling and simulation are powerful tools used to optimize dosing regimens to achieve the desired %fT>MIC and maximize the probability of therapeutic success. While specific PK/PD modeling studies for Cefoselis in adults are limited, a population PK model in pediatric patients has been used to inform dosing in this population.[5][7]
Figure 2: The interplay of pharmacokinetics and pharmacodynamics.
Experimental Protocols: A Guide to Determining Key Parameters
The accurate determination of pharmacokinetic and pharmacodynamic parameters is fundamental to understanding and optimizing the use of Cefoselis. The following sections outline standardized methodologies for these crucial experiments.
Protocol for Determining Pharmacokinetic Parameters in Humans
Objective: To determine the single-dose pharmacokinetic profile of Cefoselis in healthy adult volunteers.
Methodology:
-
Study Design: A single-center, open-label, single-dose study.
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet predefined inclusion and exclusion criteria.
-
Drug Administration: Administer a single intravenous dose of Cefoselis over a specified infusion period (e.g., 30 minutes).
-
Blood Sampling: Collect serial blood samples into appropriate anticoagulant-containing tubes at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify Cefoselis concentrations in plasma samples using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Total body clearance (CL)
-
Sources
- 1. Pharmacokinetics of cefodizime following single doses of 0.5, 1.0, 2.0, and 3.0 grams administered intravenously to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple dose pharmacokinetics of cefpodoxime in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cefodizime administered intravenously as a single-dose (1.0 and 2.0 g) to healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Population pharmacokinetics and dosing optimization of cefoselis in pa" by Jing-Rui Liu, Shu-Meng Fu et al. [hsrc.himmelfarb.gwu.edu]
- 6. Influence of dose on the pharmacokinetics of cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
An In-Depth Technical Guide to the Solubility of Cefoselis in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of Cefoselis, a fourth-generation cephalosporin antibiotic. Understanding the solubility of an active pharmaceutical ingredient (API) like Cefoselis is paramount for successful drug development, from early-stage discovery and formulation to manufacturing and quality control. This document delves into the solubility of Cefoselis in a range of common laboratory solvents, offering both quantitative data where available and qualitative assessments. Furthermore, it provides detailed, field-proven protocols for determining solubility, empowering researchers to generate reliable and reproducible data in their own laboratories.
Introduction to Cefoselis and the Critical Role of Solubility
Cefoselis is a broad-spectrum, beta-lactamase-resistant cephalosporin with potent activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its complex chemical structure, however, dictates its solubility profile, a critical physicochemical property that influences its bioavailability, formulation options, and therapeutic efficacy. Inadequate solubility can lead to poor absorption, low in-vivo exposure, and ultimately, failure of a promising drug candidate. Therefore, a thorough understanding of Cefoselis's solubility in various solvent systems is a foundational requirement for any research or development program involving this compound.
This guide will explore the solubility of Cefoselis in aqueous solutions, organic solvents, and buffer systems, providing a holistic view for scientists working with this important antibiotic.
Aqueous Solubility of Cefoselis
The aqueous solubility of a drug is a key determinant of its absorption from the gastrointestinal tract and its suitability for parenteral formulations. Cefoselis, often used in its sulfate salt form to enhance water solubility and stability, exhibits moderate solubility in aqueous environments.[2]
Quantitative Aqueous Solubility Data
The solubility of Cefoselis sulfate in water has been determined to be approximately 14.29 mg/mL . It is important to note that achieving this concentration may require sonication to facilitate dissolution.[3]
Table 1: Aqueous Solubility of Cefoselis Sulfate
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Notes |
| Water | H₂O | Not Specified | 14.29 | Sonication required |
Factors Influencing Aqueous Solubility
The aqueous solubility of Cefoselis can be influenced by several factors:
-
pH: As a molecule with multiple ionizable groups, the solubility of Cefoselis is pH-dependent. Studies on Cefoselis sulfate have shown it to be most stable in the pH range of 4.0 to 6.5.[4] Solubility is expected to be lowest near its isoelectric point and increase in acidic or alkaline conditions due to salt formation.
-
Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically for specific formulation conditions.
-
Presence of Excipients: The inclusion of co-solvents, surfactants, and other formulating agents can significantly impact the aqueous solubility of Cefoselis.
Solubility of Cefoselis in Organic Solvents
Organic solvents are frequently used in the synthesis, purification, and analysis of pharmaceutical compounds. Understanding the solubility of Cefoselis in these solvents is crucial for process development and analytical method design.
Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of compounds. Cefoselis sulfate is freely soluble in DMSO.
Table 2: Solubility of Cefoselis Sulfate in DMSO
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide | (CH₃)₂SO | Not Specified | ≥ 62.1 | Gentle warming may be required |
Other Common Organic Solvents
Table 3: Qualitative Solubility of Cefoselis Sulfate in Select Organic Solvents
| Solvent | Chemical Formula | Qualitative Solubility |
| Ethanol (95%) | C₂H₅OH | Practically Insoluble |
| Diethyl Ether | (C₂H₅)₂O | Practically Insoluble |
| Methanol | CH₃OH | Sparingly Soluble |
| Acetone | C₃H₆O | Information not available |
| Acetonitrile | C₂H₃N | Information not available |
The term "practically insoluble" as defined by the United States Pharmacopeia (USP) indicates that more than 10,000 parts of solvent are required to dissolve one part of solute. "Sparingly soluble" suggests that 30 to 100 parts of solvent are needed. While these are not precise quantitative values, they provide a strong indication of Cefoselis's limited solubility in lower alcohols and non-polar ethers. This low solubility in common organic solvents is a critical consideration for chemists and analysts working on purification and analytical method development.
Experimental Protocols for Solubility Determination
To empower researchers to generate their own high-quality solubility data, this section provides detailed protocols for both thermodynamic and kinetic solubility assays. The choice of method depends on the stage of drug development and the specific information required.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method determines the equilibrium solubility of a compound, representing the true saturation point of a solution.
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility. By agitating an excess of the solid compound in a solvent for an extended period, equilibrium is established between the dissolved and undissolved solute. Subsequent analysis of the saturated solution provides the solubility value.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of Cefoselis powder that is in excess of its expected solubility and add it to a suitable vial (e.g., a glass scintillation vial).
-
Add a precise volume of the desired solvent (e.g., water, buffer, or organic solvent) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to sediment. Centrifugation at a moderate speed can accelerate this process.
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of Cefoselis in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of Cefoselis in the tested solvent at the specified temperature.
-
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a concentrated DMSO stock solution. It provides an estimate of solubility under non-equilibrium conditions.
The kinetic solubility assay mimics the conditions of many in-vitro biological assays where a compound is introduced into an aqueous buffer from a DMSO stock. Precipitation can occur if the compound's solubility limit is exceeded. This method typically uses nephelometry (light scattering) or UV-Vis spectroscopy after filtration to determine the point of precipitation.
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of Cefoselis in 100% DMSO (e.g., 10 mg/mL).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the aqueous buffer to a series of wells.
-
Add a small, precise volume of the Cefoselis DMSO stock solution to the buffer in each well to achieve a range of final concentrations. Ensure rapid mixing. The final DMSO concentration should typically be kept low (e.g., ≤ 1%) to minimize its effect on solubility.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.
-
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.
-
UV-Vis after Filtration: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. A plateau in absorbance with increasing initial concentration indicates that the solubility limit has been reached.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
-
Analytical Quantification of Cefoselis
Accurate quantification of Cefoselis is essential for solubility determination. HPLC-UV is the most common and reliable method.
HPLC-UV Method
A validated reversed-phase HPLC method with UV detection is recommended for the quantification of Cefoselis.
Table 4: Example HPLC-UV Conditions for Cefoselis Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 12 mM Ammonium Acetate (pH 7.15) (5:95, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 260 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
A standard curve should be prepared using known concentrations of Cefoselis to ensure accurate quantification.
Conclusion
This technical guide has provided a detailed overview of the solubility of Cefoselis in various laboratory solvents. While quantitative data is available for aqueous solutions and DMSO, further experimental work is needed to precisely quantify its solubility in other common organic solvents. The provided protocols for thermodynamic and kinetic solubility assays offer a robust framework for researchers to generate this critical data. A thorough understanding and empirical determination of Cefoselis's solubility are indispensable for advancing its development from the laboratory to clinical applications.
References
-
PubChem. Cefoselis. National Center for Biotechnology Information. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2012). Stability of cefoselis sulfate in aqueous solutions. Reaction Kinetics, Mechanisms and Catalysis, 108(2), 285–292. [Link]
-
Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 239-245. [Link]
-
The Japanese Pharmacopoeia 17th Edition. Cefoselis Sulfate. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry, 25(13), 7596-7598. [Link]
-
Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]
-
Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry, 25(13), 7596-7598. [Link]
-
Palmer, D., & Mitchell, N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific reports, 10(1), 19743. [Link]
-
The Japanese Pharmacopoeia Seventeenth Edition. (2016). Cefoselis Sulfate. [Link]
-
Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict API salt and cocrystal behaviour. Crystals, 8(3), 154. [Link]
-
Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85–89. [Link]
-
O'Dwyer, P. J., Litwin, A., & Morgan, C. (2022). Equilibrium solubility measurement of ionizable drugs-Consensus recommendations for improving data quality. ADMET & DMPK, 10(2), 115-147. [Link]
-
Jouyban, A. (2010). Handbook of solubility data for pharmaceuticals. CRC press. [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). High-throughput screening of drug-like compounds in the development of new pharmaceuticals. Basic & clinical pharmacology & toxicology, 95(4), 179-187. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link]
-
ResearchGate. Which of the cephalosporins are completely soluble in acetone?. [Link]
-
ResearchGate. Determination of solubility parameters for medicinals and excipients. [Link]
-
ResearchGate. Comparison of solubility tests in acetone, chloroform, ethanol, tetrahydrofuran and toluene for (A) native PALF-MCC and (B) esterified PALF-MCC laurate. [Link]
-
MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
PubMed. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. [Link]
-
ResearchGate. (PDF) Micellar properties of cetyltrimethylammonium bromide in an acetonitrile–water mixture: Conductometric and fluorescence studies. [Link]
Sources
- 1. Prediction of solubility of drugs and other compounds in organic solvents. | Semantic Scholar [semanticscholar.org]
- 2. Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
Spectroscopic Analysis of Cefoselis: An In-depth Technical Guide
This guide provides a detailed technical overview of the spectroscopic methodologies used in the structural elucidation and characterization of Cefoselis, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the analysis of this complex molecule.
Introduction to Cefoselis and the Imperative of Spectroscopic Analysis
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant cephalosporin with potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its intricate chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring and substituted with complex side chains, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stability studies. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the practical application and interpretation of NMR, IR, and Mass Spectrometry data for Cefoselis.
The Molecular Architecture of Cefoselis
A thorough understanding of the spectroscopic data begins with a clear picture of the Cefoselis molecule.
Molecular Formula: C₁₉H₂₂N₈O₆S₂[2]
Molecular Weight: 522.56 g/mol [2]
Caption: Chemical structure of Cefoselis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. While a specific experimental spectrum for Cefoselis is not publicly available, a predicted spectrum can be constructed based on its known structure and typical chemical shifts for cephalosporins.[3][4]
Predicted ¹H NMR Chemical Shifts for Cefoselis
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 | ~5.2 | d | β-lactam proton, coupled to H-7 |
| H-7 | ~5.8 | dd | β-lactam proton, coupled to H-6 and NH |
| Thiazole-H | ~6.8 | s | Proton on the aminothiazole ring |
| Pyrazole-H | ~7.5 and ~6.2 | d, d | Protons on the pyrazole ring |
| -CH₂- (pyrazole side chain) | ~4.2 | t | Methylene protons adjacent to OH |
| -CH₂- (pyrazole side chain) | ~3.8 | t | Methylene protons adjacent to pyrazole N |
| -CH₂- (cephem core) | ~3.5 and ~3.2 | ABq | Diastereotopic methylene protons at C-2 |
| -OCH₃ | ~3.9 | s | Methoxy group protons |
| -NH₂ (aminothiazole) | ~7.2 | br s | Amine protons, exchangeable with D₂O |
| -NH- (amide) | ~9.5 | d | Amide proton, coupled to H-7 |
| -OH | Variable | br s | Hydroxyl proton, exchangeable with D₂O |
Interpretation and Causality:
-
The downfield chemical shifts of the β-lactam protons (H-6 and H-7) are characteristic of protons on a strained ring system and are influenced by the adjacent sulfur atom and carbonyl group.
-
The chemical shifts of the aromatic and heteroaromatic protons are in the expected downfield region.
-
The diastereotopic nature of the C-2 methylene protons arises from the chiral center at C-6, resulting in distinct signals for these two protons, often appearing as an AB quartet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts for Cefoselis
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (β-lactam) | ~165 |
| C=O (amide) | ~162 |
| C=O (carboxylate) | ~163 |
| C-2 | ~125 |
| C-3 | ~130 |
| C-4 | ~120 |
| C-6 | ~58 |
| C-7 | ~59 |
| Thiazole carbons | ~105, ~142, ~168 |
| Pyrazole carbons | ~100, ~140, ~145 |
| -CH₂- carbons | ~25, ~45, ~60 |
| -OCH₃ | ~62 |
Interpretation and Causality:
-
The carbonyl carbons of the β-lactam, amide, and carboxylate groups appear at the most downfield chemical shifts due to the strong deshielding effect of the electronegative oxygen atoms.
-
The sp² hybridized carbons of the aromatic and olefinic systems are found in the region of approximately 100-150 ppm.
-
The sp³ hybridized carbons of the cephem core and the side chains appear at higher field.
Experimental Protocol: NMR Analysis of Cefoselis
Caption: Workflow for NMR analysis of Cefoselis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands for Cefoselis
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H and N-H | Stretching |
| 3100-3000 | Aromatic/Olefinic C-H | Stretching |
| ~1770 | C=O (β-lactam) | Stretching |
| ~1670 | C=O (amide) | Stretching |
| ~1620 | C=N and C=C | Stretching |
| ~1540 | N-H | Bending |
| ~1370 | S=O (sulfate) | Stretching (if present as sulfate salt) |
| 1300-1000 | C-O and C-N | Stretching |
Interpretation and Causality:
-
The high frequency of the β-lactam carbonyl stretch (~1770 cm⁻¹) is a hallmark of the strained four-membered ring.[5]
-
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.
-
The presence of a strong band around 1370 cm⁻¹ would be indicative of the sulfate counter-ion in Cefoselis sulfate.[4]
Experimental Protocol: IR Analysis of Cefoselis
Caption: Proposed fragmentation pathway for Cefoselis.
Interpretation and Causality:
-
Fragment A: This fragment likely arises from the cleavage of the C-3 methylene bridge, leading to the loss of the substituted pyrazole moiety.
-
Fragment B: A characteristic fragmentation pathway for cephalosporins involves the cleavage of the four-membered β-lactam ring. [6]* Fragment C: This ion corresponds to the protonated aminothiazole methoxyiminoacetyl side chain.
Experimental Protocol: ESI-MS Analysis of Cefoselis
Caption: Workflow for ESI-MS analysis of Cefoselis.
Conclusion
The comprehensive spectroscopic analysis of Cefoselis, employing a combination of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and characterization. While this guide has presented predicted data in the absence of publicly available experimental spectra, the principles and methodologies described herein are fundamental to the analytical workflow for this and other complex pharmaceutical compounds. The synergistic application of these techniques allows for a detailed and confident elucidation of the molecular structure, ensuring the quality, safety, and efficacy of this important fourth-generation cephalosporin.
References
-
Google Patents. Synthesis method of cefprozil. [7]21. Google Patents. Cephalexin synthesis. [8]22. Google Patents. Heterocyclic compounds as inhibitors of beta-lactamases. [9]23. Google Patents. Synthesis method of cefprozil. [10]24. SpectraBase. CEPHALOSPOROLIDE-G - Optional[13C NMR] - Chemical Shifts. [Link] [11]25. Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link] [12]26. MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link] [13]27. ResearchGate. 1H, 13C and 15N chemical shift referencing in biomolecular NMR. [Link] [14]28. ResearchGate. 1H- and 13C-NMR chemical shifts for compound 7. [Link] [8]29. ResearchGate. 13C NMR Chemical shifts of compounds 1-12. [Link] [15]30. The Royal Society of Chemistry. General Experimental Remarks. [Link] [16]31. NIH. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. [Link] [17]32. NIH. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA. [Link] [18]33. ResearchGate. Determination of the concentration of cephalosporin antibiotics in blood by infrared spectroscopy. [Link] [19]34. NIH. The Fourier-transform infrared spectroscopy-based method as a new typing tool for Candida parapsilosis clinical isolates. [Link] [20]35. Chemistry. Biology. Ecology. The identification of cephalosporins antibiotics using IR spectroscopy and chemometric algorithms. [Link] [21]36. ResearchGate. Determination of Cephalexin Crystallinity and Investigation of Formation of its Amorphous Solid by Chemoinformetrical near Infrared Spectroscopy. [Link] [22]37. INFRARED REFERENCE SPECTRA. [Link] [11]38. INFRARED REFERENCE SPECTRA. [Link] [10]39. ResearchGate. (PDF) Spectroscopic Analytical Study for the Charge-Transfer Complexation of Certain Cephalosporins with Chloranilic Acid. [Link] 40. PMC. Recent analytical methods for cephalosporins in biological fluids. [Link] [23][24]41. ResearchGate. (PDF) A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. [Link] [25]42. MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link] [26]43. ResearchGate. Mass spectral fragmentation pathway of cephalosporin antibiotic. [Link] [27]44. PMC. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. [Link] [28]45. MDPI. Synthesis, Spectroscopic, Chemical Characterizations, Anticancer Capacities against HepG-2, Antibacterial and Antioxidant Activities of Cefotaxime Metal Complexes with Ca(II), Cr(III), Zn(II), Cu(II) and Se(IV). [Link] [29]46. ResearchGate. (PDF) Recent analytical methods for cephalosporins in biological fluids. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link] []48. Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link] [13]49. ResearchGate. Synthesis, spectroscopic, biological and structural characterizations for the gold(III), platinum(IV), and Ruthenium(III) ceftriaxone drug complexes. [Link] [18]50. ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... [Link]
Sources
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 8. US3632850A - Cephalexin synthesis - Google Patents [patents.google.com]
- 9. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]
- 10. CN105063158A - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. compoundchem.com [compoundchem.com]
- 14. KEGG DRUG: Cefoselis [genome.jp]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. cefoselis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Fourier-transform infrared spectroscopy-based method as a new typing tool for Candida parapsilosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The identification of cephalosporins antibiotics using IR spectroscopy and chemometric algorithms | Chemistry. Biology. Ecology [ichbe.sgu.ru]
- 22. researchgate.net [researchgate.net]
- 23. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Cefoselis - AdisInsight [adisinsight.springer.com]
- 29. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
Methodological & Application
Application Note: Determination of Cefoselis Minimum Inhibitory Concentration (MIC) for Escherichia coli
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Cefoselis against Escherichia coli. Cefoselis is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The protocol detailed herein is based on the widely accepted broth microdilution method, aligning with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[2] This application note is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.
Introduction: The Scientific Imperative of MIC Determination
Cefoselis, a fourth-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan assembly.[5] This disruption leads to a compromised cell wall and subsequent cell lysis.[5] Given the rise of antimicrobial resistance, accurately quantifying the in vitro activity of antibiotics like Cefoselis is paramount.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[6][7] It is a fundamental metric for:
-
Evaluating the potency of new antimicrobial agents.
-
Monitoring trends in antibiotic resistance.
-
Establishing clinical breakpoints to guide therapeutic decisions.[8][9]
This guide provides a detailed, field-proven protocol for determining the Cefoselis MIC for E. coli, emphasizing the causality behind each experimental step to ensure data integrity and reproducibility.
Foundational Principles & Experimental Design
The broth microdilution method is the gold standard for MIC determination, recommended by both the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10] The principle is straightforward: the test organism is challenged with a range of serially diluted antibiotic concentrations in a liquid growth medium. The MIC is then determined by identifying the lowest concentration that inhibits visible growth.[11]
Causality in Experimental Choices: Why This Method?
-
Quantitative Results: Unlike diffusion-based methods, broth microdilution provides a precise numerical MIC value, which is essential for detailed resistance profiling and pharmacokinetic/pharmacodynamic (PK/PD) analysis.[7]
-
Standardization and Comparability: Adherence to CLSI/EUCAST guidelines ensures that data generated in different laboratories can be reliably compared.[2][12] This is critical for large-scale surveillance studies and clinical trials.
-
High-Throughput Capability: The 96-well microtiter plate format allows for the simultaneous testing of multiple isolates and antibiotic concentrations, making it efficient for larger screening efforts.
A Self-Validating System: Ensuring Trustworthiness
The integrity of MIC results hinges on a robust, self-validating experimental design. This protocol incorporates several critical controls:
-
Quality Control (QC) Strain: A well-characterized reference strain, such as E. coli ATCC® 25922™, is tested concurrently.[13][14] The resulting MIC value must fall within a predefined acceptable range to validate the test run.[15] This control verifies the potency of the antibiotic, the quality of the medium, and the appropriateness of the incubation conditions.
-
Growth Control (GC): A well containing the bacterial inoculum in broth without any antibiotic must show adequate growth. This confirms the viability of the inoculum and its ability to thrive in the test medium.[11]
-
Sterility Control (SC): A well containing only the broth medium must remain clear, ensuring that the medium itself is not contaminated.[11]
The successful outcome of these controls is a prerequisite for reporting the MIC values of the test isolates.
Experimental Workflow for Cefoselis MIC Determination
The following diagram outlines the comprehensive workflow for determining the MIC of Cefoselis against E. coli.
Caption: Cefoselis MIC Determination Workflow
Detailed Protocol: Broth Microdilution Method
This protocol is harmonized with the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[2]
Materials and Reagents
-
Cefoselis analytical grade powder
-
Escherichia coli test isolate(s)
-
Escherichia coli ATCC® 25922™ (QC strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.85% saline
-
Sterile, disposable 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Calibrated single- and multi-channel pipettes
-
Incubator (35 ± 2°C, ambient air)
Preparation of Cefoselis Stock Solution
The accuracy of the MIC is directly dependent on the precise preparation of the antibiotic stock solution.
-
Calculate Weight: Use the following formula to determine the weight of Cefoselis powder needed.[6][16]
-
Formula: Weight (mg) = [Volume (mL) × Final Concentration (µg/mL)] / [Potency (µg/mg)]
-
Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg
-
-
Dissolution: Aseptically weigh the calculated amount of Cefoselis powder. Dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to achieve the desired stock concentration.[17] Ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter to prevent contamination.[18][19]
-
Storage: Aliquot the sterile stock solution into cryovials and store at -60°C or below. Avoid repeated freeze-thaw cycles.[16]
Preparation of Bacterial Inoculum
Standardizing the inoculum density is a critical step; an inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.
-
Subculture: From a stock culture, streak the E. coli test isolate and the QC strain onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.
-
Create Suspension: Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate. Touch the top of each colony with a sterile loop and transfer the growth to a tube containing sterile saline.
-
Standardize Turbidity: Vortex the suspension and adjust its turbidity by adding more bacteria or saline to visually match a 0.5 McFarland standard. This suspension will contain approximately 1 to 2 x 10⁸ CFU/mL.[20]
-
Final Dilution: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common approach is to first make a 1:100 dilution in CAMHB, which is then added to the wells.[21]
Assay Procedure: Plate Setup and Inoculation
The following procedure outlines the setup for a single 96-well plate, testing Cefoselis concentrations from 64 µg/mL down to 0.06 µg/mL.
-
Plate Preparation: Add 50 µL of CAMHB to wells in columns 2 through 12.
-
Antibiotic Addition: Prepare a working solution of Cefoselis at four times the highest desired final concentration (e.g., 256 µg/mL). Add 100 µL of this working solution to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix the contents of column 2 by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard 50 µL from column 10.
-
Column 11: Will serve as the Growth Control (GC).
-
Column 12: Will serve as the Sterility Control (SC).
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension (prepared to result in a final concentration of 5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add inoculum to column 12.
Incubation and MIC Reading
-
Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. Incubation time is critical; shorter periods may not allow for sufficient growth, while longer periods can lead to antibiotic degradation.
-
Reading Results: After incubation, place the plate on a reading stand. The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth, as observed by the absence of turbidity or a bacterial pellet at the bottom of the well.[21]
Data Interpretation and Quality Control
Validating the Assay
Before interpreting the results for the test isolates, validate the assay by checking the controls:
-
Sterility Control (Column 12): Must be clear with no visible growth.
-
Growth Control (Column 11): Must show a distinct pellet of bacterial growth.
-
QC Strain (E. coli ATCC® 25922™): The MIC value must be within the established acceptable range for Cefoselis. If not, the entire test run is invalid and must be repeated.
Interpreting MIC Values
The numerical MIC value is compared to established clinical breakpoints to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[8][9] These breakpoints are set by regulatory bodies like the CLSI and EUCAST.
-
Susceptible (S): Indicates that the infection may be appropriately treated with the standard dosage of the antibiotic.[22]
-
Intermediate (I): Implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[9][22]
-
Resistant (R): Indicates that the organism is not likely to be inhibited by usually achievable concentrations of the antibiotic.[9][22]
A study establishing epidemiological cut-off values (ECOFFs) for Cefoselis against E. coli found an ECOFF of 0.125 mg/L.[23] This value helps differentiate wild-type (WT) susceptible populations from those with acquired resistance mechanisms.[23]
Sample Data Presentation
The following tables illustrate a sample plate layout and how results might be presented.
Table 1: Example 96-Well Plate Layout for Cefoselis MIC
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Cefoselis (µg/mL) | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | GC | SC |
| Row A (Test Isolate 1) | - | - | - | - | - | - | + | + | + | + | + | - |
| Row B (Test Isolate 2) | - | - | + | + | + | + | + | + | + | + | + | - |
| Row C (QC Strain) | - | - | - | - | - | - | - | + | + | + | + | - |
(-) = No visible growth; (+) = Visible growth; GC = Growth Control; SC = Sterility Control
Table 2: Interpretation of Sample Results
| Isolate | Cefoselis MIC (µg/mL) | Interpretation |
|---|---|---|
| Test Isolate 1 | 1 | Dependent on Breakpoints |
| Test Isolate 2 | 16 | Dependent on Breakpoints |
| QC Strain (E. coli ATCC® 25922™) | 0.5 | Compare to acceptable range |
Conclusion
The broth microdilution method, when performed with meticulous attention to detail and robust quality control, provides an accurate and reproducible means of determining the MIC of Cefoselis against E. coli. The data generated are indispensable for antimicrobial drug development, resistance surveillance, and guiding effective clinical therapy. Adherence to standardized protocols from authoritative bodies like the CLSI is essential for ensuring the integrity and comparability of results across the scientific community.[2]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate? Retrieved from Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for? Retrieved from Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem Compound Summary for CID 5748845. Retrieved from [Link]
-
Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
AdisInsight. (n.d.). Cefoselis. Retrieved from AdisInsight. [Link]
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from ESCMID. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from CLSI. [Link]
-
Zhang, R., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Infection and Drug Resistance, 13, 613–621. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from EUCAST. [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from EUCAST. [Link]
-
Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from NICD. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from MI - Microbiology. [Link]
-
Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Xu, Y., et al. (2021). Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 76(9), 2329–2334. [Link]
-
Mammeri, H., et al. (2005). Naturally Occurring Extended-Spectrum Cephalosporinases in Escherichia coli. Antimicrobial Agents and Chemotherapy, 49(10), 4245–4252. [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from Microbe Online. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from Microbiology Class. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from Idexx. [Link]
-
Kim, J. H., et al. (2014). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 34(1), 49–55. [Link]
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. [Link]
-
Idexx. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from Idexx. [Link]
-
Kim, J. H., et al. (2014). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 34(1), 49-55. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from Idexx. [Link]
-
Stanford University. (2025). Stanford De-escalation Guide for Gram-negative Bact. Retrieved from Stanford University. [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from Dr.Oracle. [Link]
-
Barry, A., et al. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Clinical Microbiology and Infection, 10(1), 78-83. [Link]
-
Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from DSMZ. [Link]
-
Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from Barrick Lab. [Link]
-
Microbe Online. (2013). Preparation of Antibiotic Stock Solutions and Discs. Retrieved from Microbe Online. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from Idexx. [Link]
-
Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 5. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. idexx.co.uk [idexx.co.uk]
- 8. idexx.dk [idexx.dk]
- 9. droracle.ai [droracle.ai]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. ESCMID: EUCAST [escmid.org]
- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 17. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idexx.com [idexx.com]
- 23. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefoselis MIC Testing via Broth Microdilution
Abstract
This document provides a comprehensive, in-depth guide for determining the Minimum Inhibitory Concentration (MIC) of Cefoselis, a fourth-generation cephalosporin, using the broth microdilution method. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy, reproducibility, and scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing (AST).
Introduction: Cefoselis and the Imperative of MIC Testing
Cefoselis is a parenteral, fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3][4] This disruption of peptidoglycan cross-linking leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death.[2][4] A key advantage of Cefoselis is its stability against many beta-lactamases, enzymes that can inactivate other beta-lactam antibiotics.[2][3]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[5][6][7] Determining the MIC is a cornerstone of antimicrobial susceptibility testing (AST). It provides critical quantitative data that informs clinical decisions, guides the development of new antimicrobial agents, and is essential for monitoring the emergence of antibiotic resistance. The broth microdilution assay is a standardized and widely accepted method for determining MIC values, recommended by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Principle of the Broth Microdilution Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium.[6][11] This is typically performed in a 96-well microtiter plate format. After a specified incubation period, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits this growth.[5][7][11] The validity and accuracy of this method are underpinned by strict adherence to standardized procedures for media preparation, inoculum density, incubation conditions, and quality control.[12]
Materials and Reagents
-
Cefoselis analytical powder (potency must be known)
-
Sterile, 96-well, U-bottom or V-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent (as specified by the manufacturer)
-
Bacterial strains (test isolates and quality control strains)
-
Non-selective agar plates (e.g., Tryptic Soy Agar, Blood Agar)
-
Sterile saline (0.85%) or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Multichannel pipettes and sterile pipette tips
-
Sterile reagent reservoirs
-
Vortex mixer
Experimental Protocol: A Step-by-Step Guide
This protocol is designed in accordance with the CLSI M07 guidelines, which provide the standard for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[8][10]
4.1. Preparation of Cefoselis Stock Solution
The accuracy of the MIC result is critically dependent on the precise preparation of the antibiotic stock solution.
-
Determine Powder Mass: Calculate the amount of Cefoselis powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). This calculation must account for the potency of the antibiotic powder, which is provided by the manufacturer. Use the following formula:
Weight (mg) = [Volume (mL) × Concentration (µg/mL)] / Potency (µg/mg)
Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg
-
Dissolution: Accurately weigh the calculated amount of Cefoselis powder and dissolve it in the appropriate sterile solvent (e.g., sterile deionized water) to the desired final volume.[13][14] Ensure complete dissolution using a vortex mixer.
-
Sterilization: If the solvent is not inherently sterile, the stock solution must be filter-sterilized using a 0.22 µm syringe filter.[15] Confirm with the manufacturer that Cefoselis does not bind to the filter material.[13]
-
Storage: Aliquot the stock solution into sterile cryovials and store at -70°C or colder. Avoid repeated freeze-thaw cycles.[15]
4.2. Preparation of Standardized Bacterial Inoculum
The final inoculum density in the test wells must be approximately 5 x 10⁵ CFU/mL.[6] An incorrect inoculum density is a common source of error.[11]
-
Primary Culture: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth. Vortex thoroughly to create a smooth suspension.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer or densitometer. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target concentration. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB), which will result in a concentration of approximately 1-2 x 10⁶ CFU/mL. This diluted suspension is the final inoculum.[16]
4.3. Preparation of the Microtiter Plate
This process creates a two-fold serial dilution of Cefoselis across the microtiter plate.
-
Media Dispensing: Add 50 µL of sterile CAMHB to wells 2 through 12 of each row designated for testing in the 96-well plate.[6]
-
Antibiotic Addition: Prepare an intermediate dilution of the Cefoselis stock solution in CAMHB that is 2x the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution). Add 100 µL of this solution to well 1 of the corresponding row.[17]
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 by pipetting up and down several times.
-
Transfer 50 µL from well 2 to well 3 and mix.
-
Continue this serial dilution process down to well 10.
-
After mixing the contents of well 10, discard 50 µL to ensure all wells (1-10) contain 50 µL.
-
Well 11 will serve as the growth control (no antibiotic).[6]
-
Well 12 will serve as the sterility control (no antibiotic, no inoculum).[17]
-
-
Inoculation: Using a multichannel pipette, add 50 µL of the standardized final inoculum (from step 4.2.4) to wells 1 through 11. Do not inoculate well 12. This brings the final volume in wells 1-11 to 100 µL and halves the antibiotic concentration, achieving the desired final test concentrations.[6] The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the Cefoselis Broth Microdilution Assay.
4.4. Incubation
Incubate the microtiter plates in an ambient air incubator at 35 ± 2°C for 16-20 hours.[6] Incubation time is critical; shorter periods may not allow for sufficient growth, while longer periods can lead to drug degradation or the growth of resistant subpopulations.
Interpretation of Results
-
Examine Controls: Before reading the test results, inspect the control wells.
-
Sterility Control (Well 12): Should be clear, with no visible growth. If turbid, the test is invalid due to contamination.
-
Growth Control (Well 11): Must show adequate, visible growth (e.g., a distinct pellet at the bottom of the well or obvious turbidity).[11] If there is no growth, the test is invalid.
-
-
Determine the MIC: Visually inspect the wells containing Cefoselis, starting from the lowest concentration and moving to the highest. The MIC is the lowest concentration of Cefoselis at which there is no visible growth.[5][7][11] This is observed as a clear well or a well with a complete absence of the bacterial pellet seen in the growth control well.
| Cefoselis Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Well 4 | Well 5 | Well 6 | Well 7 | Well 8 | Well 9 | Well 10 | Well 11 |
| Concentration | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | Growth Ctrl |
| Growth (+/-) | - | - | - | - | + | + | + | + | + | + | + |
| Interpretation | - | - | - | MIC = 8 | - | - | - | - | - | - | Valid |
Table 1: Example of MIC Determination from a Microtiter Plate Row.
Quality Control (QC)
Performing quality control is a non-negotiable step to ensure the validity of the experimental run. This involves testing standard, well-characterized bacterial strains with known MIC ranges for Cefoselis.
-
QC Strains: The CLSI M100 document provides a list of recommended QC strains for various antimicrobial agents.[8][18] Commonly used strains for broad-spectrum agents include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Procedure: The QC strains must be tested using the exact same procedure, media, and conditions as the test isolates.
-
Acceptance Criteria: The resulting MIC for each QC strain must fall within the acceptable range specified in the most current CLSI M100 supplement.[19] If the QC result is out of range, the results for all test isolates in that run are considered invalid.
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | Cefoselis | (Hypothetical Range) 0.12 - 0.5 |
| S. aureus ATCC® 29213™ | Cefoselis | (Hypothetical Range) 0.25 - 1 |
| P. aeruginosa ATCC® 27853™ | Cefoselis | (Hypothetical Range) 2 - 8 |
Table 2: Hypothetical CLSI-compliant Quality Control Ranges for Cefoselis. Note: Actual ranges must be obtained from the current CLSI M100 document.
Troubleshooting
| Problem | Potential Cause(s) | Corrective Action(s) |
| QC MIC is too high | Inoculum too heavy; Antibiotic potency has decreased; Incubation temperature too high. | Verify inoculum density with a McFarland standard/densitometer; Use a fresh aliquot of Cefoselis; Check and calibrate incubator.[11] |
| QC MIC is too low | Inoculum too light; Antibiotic stock concentration is too high. | Verify inoculum density; Re-prepare and verify calculations for the Cefoselis stock solution.[11] |
| No growth in any wells (including growth control) | Inoculum was not viable; Error in media preparation. | Use a fresh culture for inoculum preparation; Check the quality and preparation of the CAMHB. |
| Growth in sterility control well | Contamination of media, plates, or reagents. | Use aseptic technique throughout; Check sterility of media and reagents prior to use. |
| "Skipped" wells (growth at high conc., no growth at lower conc.) | Well-to-well contamination during pipetting; Presence of a resistant subpopulation. | Improve pipetting technique; Consider re-testing and potentially performing purity checks from the growth-positive well. |
| Cloudy or precipitated samples | Poor solubility of the test compound at certain concentrations. | Ensure complete dissolution of Cefoselis in the stock solution. If the issue persists with test compounds other than Cefoselis, consider using a co-solvent like DMSO at a low, non-inhibitory concentration.[20] |
Table 3: Common Troubleshooting Scenarios in Broth Microdilution.
Limitations of the Method
While the broth microdilution assay is the gold standard, it is essential to recognize its limitations:
-
Biofilms: The method assesses planktonic (free-floating) bacteria and may not accurately predict the efficacy of Cefoselis against bacteria growing in a biofilm.[7]
-
Subjectivity: Visual reading of endpoints can be subjective, especially when trailing endpoints or partial inhibition occurs.[7]
-
Labor-Intensive: The manual procedure can be laborious and time-consuming, particularly for a large number of isolates.[7]
-
Static Conditions: The assay represents a static in vitro environment and does not account for the dynamic pharmacokinetic and pharmacodynamic parameters present in vivo.
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Patsnap Synapse. What is the mechanism of Cefoselis Sulfate? Patsnap. [Link]
-
Patsnap Synapse. What is Cefoselis Sulfate used for? Patsnap. [Link]
-
National Center for Biotechnology Information. Cefoselis. PubChem. [Link]
-
Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]
-
AdisInsight. Cefoselis. Springer Nature. [Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews. [Link]
-
Espinel-Ingroff, A., et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Aryal, S. Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
ResearchGate. Does anyone know how to fix a microdilution broth assay with cloudy samples? [Link]
-
CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
Rubin Lab. MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Andrews, J. M. Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]
-
ANSI Webstore. Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. [Link]
-
U.S. Pharmacopeia. Antibiotics—Microbial Assays. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Khan, D. D., et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchGate. Troubleshooting table. [Link]
-
Erickson, K. E., et al. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Wnorowska, U., et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Barrick Lab. ProtocolsAntibioticStockSolutions. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Jones, R. N., et al. Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used. PubMed. [Link]
-
Yong, D., et al. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]
-
Centers for Disease Control and Prevention. Antibiotics Tested by NARMS. [Link]
-
Hsiung, A., et al. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species. Journal of Clinical Microbiology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchgate.net [researchgate.net]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. uspnf.com [uspnf.com]
- 15. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. fda.gov [fda.gov]
- 19. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Cefoselis in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Cefoselis in Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] The pathophysiology of sepsis is complex, involving intricate interactions between pathogens and the host's immune system, often leading to a systemic inflammatory cascade, circulatory shock, and multiple organ failure.[1][2] Key signaling pathways, including Toll-like receptor (TLR), NF-κB, and JAK/STAT pathways, are critically involved in the hyperinflammatory response that characterizes sepsis.[2][3] Despite advances in supportive care, sepsis remains a major cause of mortality worldwide, highlighting the urgent need for novel therapeutic interventions.
Cefoselis is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5][6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[4][7][8] Notably, Cefoselis demonstrates stability against many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[7] In vitro studies have shown its efficacy against common sepsis-associated pathogens such as non-ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[9] These properties make Cefoselis a compelling candidate for investigation in preclinical models of sepsis.
This document provides a comprehensive guide for the evaluation of Cefoselis in a murine model of sepsis, with a focus on scientifically sound experimental design and detailed, reproducible protocols.
Pharmacokinetic and Pharmacodynamic Considerations of Cefoselis in Mice
A critical aspect of designing an effective antibiotic treatment regimen is understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties in the target species. For β-lactam antibiotics like Cefoselis, the primary PD parameter associated with efficacy is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT > MIC).[10]
A study on the pharmacokinetics of FK037 (Cefoselis) in various laboratory animals reported an elimination half-life of approximately 0.27 hours (about 16 minutes) in mice following a 20 mg/kg intravenous dose.[11] This very short half-life necessitates a carefully designed dosing regimen to maintain therapeutic concentrations above the MIC for a significant portion of the dosing interval.
| Parameter | Value in Mice | Reference |
| Elimination Half-Life (t½) | 0.27 hours | [11] |
| Route of Administration in PK Study | Intravenous (IV) | [11] |
| Dose in PK Study | 20 mg/kg | [11] |
Given the rapid elimination of Cefoselis in mice, a continuous or frequent intermittent dosing schedule is paramount to achieve the desired %fT > MIC for therapeutic efficacy.
Experimental Design: Choosing the Appropriate Murine Sepsis Model
The choice of a murine sepsis model is a critical decision that will significantly influence the experimental outcomes and their clinical relevance. Two of the most widely used and well-characterized models are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection.
-
Cecal Ligation and Puncture (CLP): This is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human peritonitis-induced sepsis.[12][13][14] The procedure involves a laparotomy, ligation of the cecum to induce ischemia, and puncture to allow the leakage of polymicrobial gut flora into the peritoneal cavity, leading to a systemic infection.[13][15][16] The severity of sepsis in the CLP model can be modulated by the length of the ligated cecum and the size of the needle used for puncture.[16]
-
Lipopolysaccharide (LPS) Injection: This model involves the administration of LPS (endotoxin), a major component of the outer membrane of Gram-negative bacteria, to induce a potent systemic inflammatory response.[17][18] The LPS model is highly reproducible and technically simpler than CLP, but it represents a model of sterile inflammation rather than a true infection.[17][18] The inflammatory response in the LPS model is often more rapid and transient compared to the CLP model.
Recommendation: For evaluating the antibacterial efficacy of Cefoselis, the CLP model is the more clinically relevant choice as it involves a live, polymicrobial infection, which is the therapeutic target of the antibiotic.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for evaluating Cefoselis in a murine CLP-induced sepsis model.
Caption: Experimental workflow for Cefoselis evaluation in a CLP murine sepsis model.
Detailed Protocols
Protocol 1: Preparation and Administration of Cefoselis
Rationale: Proper preparation and administration of Cefoselis are crucial for ensuring its stability and bioavailability. Cefoselis sulfate is susceptible to degradation in aqueous solutions, but is relatively stable at a pH range of 4 to 6.5.[2]
Materials:
-
Cefoselis sulfate powder
-
Sterile, non-bacteriostatic 0.9% saline for injection
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
Procedure:
-
Reconstitution:
-
On the day of use, reconstitute Cefoselis sulfate powder with sterile 0.9% saline to a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved. Reconstituted solutions may appear pale yellow.[14]
-
Protect the stock solution from light and keep it on ice.
-
-
Dosing Regimen:
-
Justification: Due to the short half-life of Cefoselis in mice (approximately 16 minutes), frequent administration is necessary to maintain therapeutic drug levels.[11] While a continuous infusion would be ideal, it can be technically challenging. A frequent intermittent dosing schedule is a practical alternative. Studies with other short-half-life β-lactams in murine models often utilize dosing every 2-4 hours.
-
Proposed Dosing: Administer Cefoselis at a dose of 20-40 mg/kg every 2-3 hours . The first dose should be administered within 1 hour post-CLP.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection. The IP route allows for rapid absorption, while the SC route provides a more sustained release.[3] For an acute sepsis model, the IP route is recommended for the initial doses to achieve rapid therapeutic concentrations in the peritoneal cavity, the primary site of infection.
-
-
Administration:
-
Administer the calculated volume of the Cefoselis solution via IP or SC injection using a 27-30 gauge needle.
-
The vehicle control group should receive an equivalent volume of sterile 0.9% saline.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Procedure
Rationale: The CLP model induces a polymicrobial infection that closely mimics human sepsis originating from the gastrointestinal tract.[13][15] Consistency in the surgical technique is crucial for reproducible results.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for surgical site disinfection
-
Warming pad
-
Pre-warmed sterile 0.9% saline for fluid resuscitation
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a vaporizer with isoflurane or via IP injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
-
Laparotomy and Cecum Exteriorization:
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the cecum, taking care not to damage the blood vessels.
-
-
Ligation and Puncture:
-
Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the cecal tip, ensuring that the bowel remains patent.
-
Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
-
Closure and Resuscitation:
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures or wound clips.
-
Administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously for fluid resuscitation.[15]
-
-
Sham Control:
-
Sham-operated mice undergo the same procedure, including laparotomy and cecum exteriorization, but without ligation and puncture.
-
Protocol 3: Post-Operative Monitoring and Endpoint Analysis
Rationale: Close monitoring of the animals post-surgery is essential to assess disease progression and the efficacy of the therapeutic intervention. A combination of clinical scoring and biomarker analysis provides a comprehensive evaluation.
Monitoring:
-
Survival: Monitor survival at regular intervals (e.g., every 4-6 hours) for at least 72 hours.
-
Clinical Scoring: Assess the severity of sepsis using a murine sepsis score (MSS) at regular intervals. The MSS typically includes parameters such as appearance, level of consciousness, activity, and respiratory rate.
-
Body Temperature and Weight: Monitor core body temperature and body weight daily.
Endpoint Analysis:
-
Bacterial Load: At pre-determined time points (e.g., 24 and 48 hours post-CLP), collect blood via cardiac puncture and peritoneal lavage fluid. Perform serial dilutions and plate on appropriate agar to determine bacterial colony-forming units (CFUs).
-
Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead assays.
-
Organ Dysfunction Markers: Assess markers of organ damage in the plasma, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea nitrogen (BUN) and creatinine for kidney injury.
-
Histopathology: At the end of the experiment, harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue injury and inflammation.
Key Signaling Pathways in Sepsis
Understanding the molecular pathways driving the septic response is crucial for interpreting experimental data and identifying potential therapeutic targets. The diagram below illustrates the central role of the TLR and NF-κB signaling pathways in the inflammatory cascade initiated by bacterial pathogens.
Caption: Simplified TLR4/NF-κB signaling pathway in sepsis.
Data Interpretation and Statistical Analysis
-
Survival Data: Analyze survival data using Kaplan-Meier survival curves and the log-rank test to compare survival rates between treatment groups.
-
Quantitative Data: For data such as bacterial loads, cytokine levels, and organ damage markers, use appropriate statistical tests (e.g., t-test, ANOVA) to compare means between groups. A p-value of <0.05 is typically considered statistically significant.
-
Clinical Scores: Analyze clinical score data using non-parametric tests such as the Mann-Whitney U test.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of Cefoselis in a clinically relevant murine model of sepsis. By carefully considering the pharmacokinetic properties of Cefoselis and employing a well-controlled experimental design, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this fourth-generation cephalosporin in the context of sepsis.
References
-
In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. (2020). PubMed Central. [Link]
-
What is the mechanism of Cefoselis Sulfate? (2024). Patsnap Synapse. [Link]
-
What is Cefoselis Sulfate used for? (2024). Patsnap Synapse. [Link]
-
Cefoselis. (n.d.). PubChem. [Link]
-
Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin. (1993). The Journal of Antibiotics. [Link]
-
Signaling pathways and intervention therapies in sepsis. (2021). Signal Transduction and Targeted Therapy. [Link]
-
Animal models of sepsis. (2012). Frontiers in Physiology. [Link]
-
Stability of Cefoselis Sulfate in Intravenous Solutions. (2013). Asian Journal of Chemistry. [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019). Journal of Pharmaceutical Sciences. [Link]
-
Pharmacokinetics and pharmacodynamics of cephalosporins in cerebrospinal fluid. (2000). Clinical Pharmacokinetics. [Link]
-
Comparison of the mortality and inflammatory response of two models of sepsis: lipopolysaccharide vs. cecal ligation and puncture. (2000). Shock. [Link]
-
Duration of antibiotic prophylaxis. An experimental study. (1987). The American Surgeon. [Link]
-
Sepsis Models. (n.d.). Charles River Laboratories. [Link]
-
Cecal Ligation Puncture Procedure. (2012). Journal of Visualized Experiments. [Link]
-
Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction. (2021). Bio-protocol. [Link]
-
Current Murine Models of Sepsis. (2016). Surgical Infections. [Link]
-
Advances in Rodent Experimental Models of Sepsis. (2022). International Journal of Molecular Sciences. [Link]
-
Cephalosporins. (2023). StatPearls. [Link]
-
Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release. (2004). Brazilian Journal of Medical and Biological Research. [Link]
-
In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. (2020). Frontiers in Microbiology. [Link]
-
A murine model to study the gut bacteria parameters during complex antibiotics like cefotaxime and ceftriaxone treatment. (2021). Computational and Structural Biotechnology Journal. [Link]
-
Ceftriaxone dosing in patients admitted from the emergency department with sepsis. (2020). European Journal of Clinical Pharmacology. [Link]
-
Cefepime. (2023). Johns Hopkins ABX Guide. [Link]
-
LPS induced Sepsis Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]
-
Cecal Ligation and Puncture. (2018). Methods in Molecular Biology. [Link]
-
Ceftriaxone pharmacokinetics in interleukin-10-treated murine pneumococcal pneumonia. (2000). Journal of Antimicrobial Chemotherapy. [Link]
-
Cephalosporin and Aminoglycoside Concentrations in Peritoneal Capsular Fluid in Rabbits. (1977). Antimicrobial Agents and Chemotherapy. [Link]
-
Cefepime. (2023). StatPearls. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. (2022). Clinical Pharmacokinetics. [Link]
-
Cefepime. (2023). WikEM. [Link]
-
Cefoselis. (n.d.). Wikipedia. [Link]
Sources
- 1. Cefepime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Variable in vitro activity of cefaclor, cephalothin and cefadroxil against Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of the in vitro antibacterial activity of cefprozil, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unmc.edu [unmc.edu]
- 12. Pharmacokinetic Parameters over Time during Sepsis and the Association of Target Attainment and Outcomes in Critically Ill Children and Young Adults Receiving Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftriaxone dosing in patients admitted from the emergency department with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wikem.org [wikem.org]
- 15. Frontiers | Proteus mirabilis and Klebsiella pneumoniae as pathogens capable of causing co-infections and exhibiting similarities in their virulence factors [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Penetration of Various Cephalosporins into Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cefoselis Treatment in Animal Models of Respiratory Tract Infections
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Cefoselis in preclinical animal models of respiratory tract infections. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes based on available preclinical data.
Introduction: Cefoselis as a Potent Fourth-Generation Cephalosporin
Cefoselis is a parenteral fourth-generation cephalosporin with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[1] This disruption of the cell wall structure leads to bacterial cell lysis and death. A key advantage of Cefoselis is its stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[1]
Cefoselis has demonstrated potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae and Pseudomonas aeruginosa.[1][2] Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters of Cefoselis, providing essential data to support its clinical development for treating respiratory tract infections.
Scientific Rationale for Preclinical Evaluation
The primary objective of utilizing animal models in the preclinical assessment of Cefoselis for respiratory tract infections is to establish its therapeutic potential in a living organism. These models allow for the investigation of complex interactions between the drug, the host immune system, and the pathogen, which cannot be fully replicated in vitro.
Key Research Questions Addressed by Animal Models:
-
Efficacy: Does Cefoselis effectively reduce the bacterial burden in the lungs and other relevant tissues?
-
Pharmacokinetics (PK): How is Cefoselis absorbed, distributed, metabolized, and excreted in the animal model? Does it achieve therapeutic concentrations in the lung tissue?
-
Pharmacodynamics (PD): What is the relationship between the drug concentration and its antibacterial effect over time?
-
Dose-Response: What is the optimal dosing regimen to achieve maximal efficacy while minimizing potential toxicity?
-
Survival: Does treatment with Cefoselis improve survival rates in animals with lethal respiratory infections?
Experimental Design and Methodologies
The selection of an appropriate animal model and a robust experimental design are critical for obtaining reliable and translatable data. Murine (mouse) and rat models are the most commonly used for studying bacterial pneumonia due to their well-characterized genetics, availability of reagents, and established protocols.
Selection of Animal Models
-
Mice: Inbred strains such as BALB/c and C57BL/6 are frequently used. Immunocompromised models (e.g., neutropenic mice) can also be employed to study the efficacy of the antibiotic independent of a robust host immune response.
-
Rats: Wistar and Sprague-Dawley are common outbred stocks used in pneumonia research. Rat models can be advantageous for certain procedures due to their larger size.
Induction of Respiratory Tract Infection
The following diagram illustrates a general workflow for inducing bacterial pneumonia in a rodent model.
Caption: Workflow for a rodent model of bacterial pneumonia.
Protocol for Pseudomonas aeruginosa Pneumonia in Mice
This protocol is adapted from established methods for inducing acute lung infection.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
8-10 week old BALB/c mice
-
Cefoselis (FK037) for injection
Procedure:
-
Inoculum Preparation:
-
Streak P. aeruginosa on a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow to mid-log phase at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10⁸ CFU/mL. The exact concentration should be confirmed by serial dilution and plating.
-
-
Infection:
-
Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Once deeply anesthetized (confirmed by lack of pedal reflex), gently instill 20-50 µL of the bacterial suspension into the nares of the mouse.
-
-
Cefoselis Treatment:
-
Based on pharmacokinetic data, initiate treatment at a clinically relevant time point post-infection (e.g., 2-4 hours).
-
Administer Cefoselis subcutaneously or intravenously at doses ranging from 10 to 50 mg/kg, twice daily. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
-
Evaluation of Efficacy:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically harvest the lungs and homogenize in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on TSA to determine the bacterial load (CFU/g of lung tissue).
-
For survival studies, monitor mice for up to 7 days post-infection.
-
Protocol for Streptococcus pneumoniae Pneumonia in Rats
This protocol is based on established models of pneumococcal pneumonia.
Materials:
-
Streptococcus pneumoniae strain (e.g., serotype 3 or 19)
-
Brain Heart Infusion (BHI) broth and blood agar plates
-
Sterile saline
-
Anesthetic
-
8-10 week old Wistar or Sprague-Dawley rats
-
Cefoselis (FK037) for injection
Procedure:
-
Inoculum Preparation:
-
Grow S. pneumoniae on blood agar plates overnight at 37°C in a 5% CO₂ atmosphere.
-
Inoculate colonies into BHI broth and grow to mid-log phase.
-
Wash the bacteria with sterile saline and resuspend to a concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Infection:
-
Anesthetize the rats as described for the mouse model.
-
Intratracheally instill 100-200 µL of the bacterial suspension.
-
-
Cefoselis Treatment:
-
Initiate Cefoselis treatment 4-6 hours post-infection.
-
Administer Cefoselis subcutaneously or intravenously. A starting dose of 20 mg/kg twice daily can be used, with adjustments based on pilot studies.
-
-
Evaluation of Efficacy:
-
At 24 or 48 hours post-infection, euthanize the rats.
-
Determine the bacterial load in the lungs as described for the mouse model.
-
Blood can also be collected for culture to assess bacteremia.
-
Survival can be monitored for 7-10 days.
-
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of Cefoselis in the chosen animal model is crucial for designing an effective dosing regimen.
The following diagram illustrates the key pharmacokinetic processes.
Caption: Pharmacokinetic pathway of Cefoselis.
Pharmacokinetic Parameters of Cefoselis (FK037) in Animal Models
A study on the animal pharmacokinetics of FK037 (Cefoselis) provides the following key data after a 20 mg/kg intravenous dose.[3]
| Animal Model | Elimination Half-life (hours) | Volume of Distribution (mL/kg) |
| Mice | 0.27 | - |
| Rats | 0.30 | 260 |
Data from Sakamoto et al. (1993)[3]
Importantly, the study also demonstrated that Cefoselis readily penetrates into tissues, with lung concentrations being notable.[3] This supports its potential efficacy in treating respiratory infections.
Efficacy Data of Cefoselis (FK037) in a Murine Pneumonia Model
A key study evaluated the therapeutic effects of Cefoselis (FK037) in a murine pneumonia model using an in vivo pharmacokinetic model that simulates human plasma concentrations.[4]
| Pathogen | Cefoselis (FK037) Efficacy | Comparator Efficacy |
| Methicillin-sensitive S. aureus (MSSA) | Equipotent or superior to comparators in reducing bacterial load in the lungs. | Cefpirome, Ceftazidime |
| Klebsiella pneumoniae | Equipotent or superior to comparators in reducing bacterial load in the lungs. | Cefpirome, Ceftazidime |
| Pseudomonas aeruginosa | Equipotent or superior to comparators in reducing bacterial load in the lungs. | Cefpirome, Ceftazidime |
Data from Mine et al. (1993)[4]
These findings demonstrate that Cefoselis is effective in reducing the bacterial burden in the lungs in a murine model of pneumonia caused by key respiratory pathogens.[4]
Conclusion and Future Directions
The available preclinical data strongly support the evaluation of Cefoselis in animal models of respiratory tract infections. The protocols outlined in these application notes provide a framework for conducting robust efficacy studies. Future research should focus on further defining the optimal dosing regimens for different pathogens, including multidrug-resistant strains, and exploring the efficacy of Cefoselis in combination with other antimicrobial agents. The use of these well-defined animal models will be instrumental in advancing the clinical development of Cefoselis as a valuable therapeutic option for bacterial pneumonia.
References
-
Sakamoto, H., et al. (1993). Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin. The Journal of Antibiotics, 46(1), 88-98. [Link]
- Mine, Y., et al. (1993). In Vitro and in Vivo Antibacterial Activities of FK037, a New Parenteral Cephalosporin. The Journal of Antibiotics, 46(1), 71-87.
-
PubChem. Cefoselis. National Center for Biotechnology Information. [Link]
-
Wise, R., et al. (1994). Pharmacokinetics and distribution in tissue of FK-037, a new parenteral cephalosporin. Antimicrobial Agents and Chemotherapy, 38(10), 2369-2372. [Link]
-
Mine, Y., et al. (1993). In Vivo Antibacterial Activity of FK037, a Novel Parenteral Broad-Spectrum Cephalosporin. The Journal of Antibiotics, 46(1), 120-135. [Link]
-
Watanabe, Y., et al. (1993). Excellent activity of FK037, a novel parenteral broad-spectrum cephalosporin, against methicillin-resistant staphylococci. The Journal of Antibiotics, 46(1), 99-119. [Link]
-
Fukuoka, T., et al. (1994). In vitro and in vivo antibacterial activities of FK037, a novel parenteral broad-spectrum cephalosporin. Antimicrobial Agents and Chemotherapy, 38(4), 693-700. [Link]
-
Caron, F., et al. (1993). Efficacy of ceftolozane in a murine model of Pseudomonas aeruginosa acute pneumonia: in vivo antimicrobial activity and impact on host inflammatory response. The Journal of Antimicrobial Chemotherapy, 68(11), 2639-2646. [Link]
-
Beskid, G., et al. (1981). In vivo activity of ceftriaxone (Ro 13-9904), a new broad-spectrum semisynthetic cephalosporin. Antimicrobial Agents and Chemotherapy, 20(2), 159-167. [Link]
-
Asahi, Y., et al. (1994). In Vitro and in Vivo Activities of SCE-2787, a New Parenteral Cephalosporin With a Broad Antibacterial Spectrum. Antimicrobial Agents and Chemotherapy, 38(9), 2051-2059. [Link]
- Sakamoto, H., et al. (1993). In vivo antibacterial activity of FK482, a new orally active cephalosporin. The Journal of Antibiotics, 46(1), 136-144.
- Mine, Y., et al. (1993). In Vitro Antibacterial Activity of FK037, a Novel Parenteral Broad-Spectrum Cephalosporin. The Journal of Antibiotics, 46(1), 71-87.
-
O'Callaghan, C. H., et al. (1976). Cefuroxime, a new cephalosporin antibiotic: activity in vivo. Antimicrobial Agents and Chemotherapy, 9(3), 520-525. [Link]
-
Rechenmacher, F., et al. (2015). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(10), 6144-6151. [Link]
- Bakopoulou, A., et al. (1992). The effect of liposomal cefoperazone against Pseudomonas aeruginosa in a granulocytopenic mouse model of acute lung infection. The Journal of antimicrobial chemotherapy, 30(3), 343-349.
-
Medication Usage Chart for Rat Respiratory Illnesses and Other Conditions. Rat & Mouse Club of America. [Link]
-
Woodnutt, G., et al. (1998). Efficacy of High-Dose Amoxicillin-Clavulanate Against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus Pneumoniae with Various Susceptibilities to Penicillin. Antimicrobial Agents and Chemotherapy, 42(12), 3124-3129. [Link]
-
Lee, S. E., et al. (2012). Toxicity Study of Streptococcus pneumoniae Vaccine Administrated Subcutaneously in Rats. Toxicological Research, 28(2), 99-105. [Link]
-
Johns Hopkins ABX Guide. Streptococcus pneumoniae. [Link]
-
Charles River. Streptococcus pneumoniae technical sheet. [Link]
Sources
- 1. In vitro and in vivo antibacterial activities of FK037, a new parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Cefoselis Against Multidrug-Resistant Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Pseudomonas aeruginosa (MDR-PA) represents a critical challenge in clinical therapeutics, necessitating the exploration of potent antimicrobial agents. Cefoselis, a fourth-generation parenteral cephalosporin, demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive guide for the in vitro evaluation of Cefoselis against MDR-PA. It details the underlying scientific principles, step-by-step protocols for key assays, and frameworks for data interpretation, designed to empower researchers in assessing the potential of Cefoselis as a viable treatment option.
Scientific Background: Cefoselis and the Challenge of MDR-P. aeruginosa
Mechanism of Action: Targeting the Bacterial Cell Wall
Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2][3] Its primary targets are the essential penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final cross-linking of peptidoglycan chains.[4][5] By binding to and acylating the serine residue in the PBP active site, Cefoselis inactivates these enzymes.[3][5] This inhibition halts peptidoglycan synthesis, leading to a compromised cell wall that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[4] Fourth-generation cephalosporins like Cefoselis are characterized by a zwitterionic structure, which facilitates penetration through the outer membrane of Gram-negative bacteria and confers high stability against hydrolysis by many common β-lactamases.[6]
The Arsenal of Resistance in P. aeruginosa
P. aeruginosa is notoriously difficult to treat due to a combination of intrinsic and acquired resistance mechanisms that can limit the efficacy of many antibiotics, including cephalosporins.[7][8]
-
β-Lactamase Production: The primary defense against β-lactams is the production of β-lactamase enzymes. P. aeruginosa possesses an inducible chromosomal AmpC cephalosporinase, which, when overexpressed, can effectively hydrolyze many cephalosporins.[9][10] Acquired extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs) further broaden the resistance profile, inactivating even later-generation cephalosporins.[8][9]
-
Efflux Pumps: P. aeruginosa is equipped with multiple Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM.[11][12] Overexpression of these pumps actively expels antibiotics from the cell before they can reach their PBP targets, contributing significantly to multidrug resistance.[8][11]
-
Reduced Permeability: The outer membrane of P. aeruginosa has low intrinsic permeability. Resistance can be further enhanced by the downregulation or mutational loss of the OprD porin channel, which is the primary route of entry for carbapenems and can also affect the influx of other β-lactams.[7][8]
Rationale for Cefoselis Application
The potential utility of Cefoselis against MDR-PA stems from its design to overcome some of these key resistance mechanisms. Its stability against AmpC β-lactamase hydrolysis is superior to that of third-generation cephalosporins.[9] While potent efflux and acquired β-lactamases can still pose a challenge, Cefoselis may retain activity against strains where resistance is primarily driven by AmpC overexpression or certain porin mutations. Furthermore, its use in combination with other antibiotic classes, such as aminoglycosides, may offer a synergistic effect to overcome resistance.[13]
}
Figure 1: Cefoselis mechanism of action and key P. aeruginosa resistance pathways.
In Vitro Efficacy Assessment: Protocols and Methodologies
Accurate and reproducible in vitro testing is fundamental to evaluating the potential of Cefoselis. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological practices.[14][15]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This protocol determines the Cefoselis MIC for MDR-PA isolates.
Causality and Experimental Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as its composition is well-defined and minimally antagonistic to most antibiotics. The adjusted levels of calcium and magnesium are critical for the activity of certain drug classes against P. aeruginosa.
-
Inoculum: A standardized inoculum density (0.5 McFarland, diluted to ~5 x 10^5 CFU/mL) is crucial.[16] A lower density may falsely lower the MIC, while a higher density (the "inoculum effect") can overwhelm the antibiotic, leading to a falsely elevated MIC, especially for β-lactams.
-
QC Strain: P. aeruginosa ATCC 27853 serves as a quality control, ensuring that the test system (media, antibiotic potency, incubation) is performing correctly.[15] The resulting MIC for the QC strain must fall within its CLSI-defined acceptable range.
Materials:
-
Cefoselis analytical powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
MDR-P. aeruginosa clinical isolates and P. aeruginosa ATCC 27853
-
0.5 McFarland turbidity standard
-
Spectrophotometer, incubator (35°C ± 2°C), multichannel pipette
Step-by-Step Methodology:
-
Prepare Cefoselis Stock Solution: Accurately weigh and dissolve Cefoselis powder in a suitable solvent (as specified by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL). Serially dilute this stock in CAMHB to prepare working solutions.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL. This will be further diluted in the plate.
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 1 through 11 of each row in the 96-well plate.
-
Add 100 µL of the highest Cefoselis concentration (e.g., 128 µg/mL) to well 12.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 12 to well 11, mixing, then transferring 50 µL from well 11 to well 10, and so on, down to well 2. Discard 50 µL from well 2. Well 1 serves as the growth control (no antibiotic).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (~1 x 10^6 CFU/mL) to each well (wells 1-12). This brings the final volume to 100 µL and the final bacterial concentration to the target of ~5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: The MIC is the lowest well concentration where no visible growth (turbidity) is observed.
}
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation:
| Isolate ID | Resistance Profile | Cefoselis MIC (µg/mL) |
| PA-MDR-01 | AmpC Overproducer, Efflux+ | 32 |
| PA-MDR-02 | KPC-2, Efflux+ | >128 |
| PA-MDR-03 | OprD loss, AmpC normal | 16 |
| ATCC 27853 | Wild-Type (QC) | 4 |
Note: As of late 2025, official CLSI breakpoints for Cefoselis may not be established.[2] Data should be interpreted by comparing MIC values across different resistance phenotypes and against comparators like Cefepime or Ceftazidime.[14]
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay assesses the bactericidal or bacteriostatic activity of Cefoselis over time, providing more information than a static MIC value.
Causality and Experimental Choices:
-
Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals concentration-dependent killing effects.
-
Time Points: Sampling over a 24-hour period captures the initial killing rate and potential for bacterial regrowth.
-
Quantification: Viable cell counting (CFU/mL) is the gold standard for determining bactericidal activity, defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Materials:
-
Materials from Protocol 1
-
Sterile flasks or culture tubes
-
Sterile saline for serial dilutions
-
Tryptic Soy Agar (TSA) or similar agar plates
-
Shaking incubator
Step-by-Step Methodology:
-
Preparation: Prepare a log-phase bacterial culture in CAMHB. Dilute to a starting inoculum of ~5 x 10^5 CFU/mL in several flasks.
-
Assay Setup: To individual flasks, add Cefoselis to achieve final concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
Viable Cell Count:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate plates at 35°C for 18-24 hours.
-
-
Data Analysis: Count the colonies on the plates to calculate the CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time.
}
Figure 3: Experimental workflow for a time-kill kinetic assay.
Protocol 3: Synergy Testing by Checkerboard Assay
This method evaluates the interaction between Cefoselis and a second antibiotic (e.g., an aminoglycoside like Amikacin) to identify potential synergy.[13]
Causality and Experimental Choices:
-
Checkerboard Layout: A two-dimensional array of antibiotic concentrations allows for testing many combinations simultaneously to find the most effective inhibitory pairing.[16][17]
-
FIC Index: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction.[18] It mathematically compares the MIC of each drug alone to its MIC when in combination with the other.
Step-by-Step Methodology:
-
Plate Setup: Use a 96-well plate. Drug A (Cefoselis) is serially diluted horizontally (e.g., across columns 1-10), and Drug B (e.g., Amikacin) is serially diluted vertically (e.g., down rows A-G).
-
Controls: Row H contains only dilutions of Drug A, and Column 11 contains only dilutions of Drug B. These are used to determine the individual MICs. Column 12, Row H contains only broth and inoculum (growth control).
-
Inoculation: Inoculate the entire plate with the MDR-PA isolate prepared as described in the MIC protocol (~5 x 10^5 CFU/mL final concentration).
-
Incubation and Reading: Incubate for 16-20 hours at 35°C. Identify the MIC of each drug alone and the MIC of the drugs in combination in each well that shows no growth.
-
Calculation: Calculate the FIC Index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Data Interpretation:
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| [Source:[18]] |
A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is highly desirable for treating resistant infections.[13][18]
Troubleshooting and Considerations
-
Skipped Wells: In MIC testing, growth in a well at a higher concentration than a well with no growth may indicate contamination or pipetting error. The test should be repeated.
-
Trailing Endpoints: Faint turbidity or a small button of cells can make MIC reading difficult. Read plates consistently under the same lighting conditions.
-
Reproducibility: Ensure inoculum preparation is consistent. Small variations in starting bacterial density can significantly impact results.
-
Cefoselis Stability: Prepare fresh stock solutions of Cefoselis for each experiment, as β-lactams can degrade in solution.
Conclusion
Cefoselis represents a potential tool in the armamentarium against bacterial infections. However, its efficacy against the complex and adaptable pathogen P. aeruginosa requires rigorous in vitro characterization. The protocols outlined in this guide provide a robust framework for researchers to determine its spectrum of activity, bactericidal potential, and synergistic capabilities. By applying these standardized methods, the scientific community can generate the high-quality, reproducible data needed to accurately assess the clinical promise of Cefoselis in the ongoing fight against multidrug-resistant pathogens.
References
-
Strateva, T., & Yordanov, D. (2009). Pseudomonas aeruginosa - a phenomenon of bacterial resistance. Journal of Medical Microbiology, 58(9), 1133–1148. Available at: [Link]
-
Pang, Z., Raudonis, R., Glick, B. R., Lin, T. J., & Cheng, Z. (2019). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies. Biotechnology Advances, 37(1), 177–192. Available at: [Link]
- CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
-
Livermore, D. M. (2002). Multiple Mechanisms of Antimicrobial Resistance in Pseudomonas aeruginosa: Our Worst Nightmare? Clinical Infectious Diseases, 34(5), 634–640. Available at: [Link]
-
Ali, Z., et al. (2023). Multidrug-resistant Pseudomonas aeruginosa: Pathogenesis, resistance mechanisms, and novel therapeutic strategies. Frontiers in Microbiology, 14. Available at: [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 16, 2026, from [Link]
-
He, G., et al. (2022). Molecular characteristics and antibiotic resistance mechanisms of multidrug-resistant Pseudomonas aeruginosa in Nanning, China. Annals of Clinical Microbiology and Antimicrobials, 21(1), 2. Available at: [Link]
-
Patsnap. (2024). What is Cefoselis Sulfate used for? Synapse. Retrieved January 16, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Cefoselis Sulfate? Synapse. Retrieved January 16, 2026, from [Link]
-
Wang, F., & Gu, B. (2010). Synergistic antibacterial effect of cefoselis against pseudomonas aeruginosa and methicillin-resistant staphylococcus aureus. Chinese Journal of Nosocomiology. Available at: [Link]
-
Oliva, A., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. Journal of Microbiological Methods, 185, 106224. Available at: [Link]
-
Zhang, L., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Infection and Drug Resistance, 13, 543–553. Available at: [Link]
-
AdisInsight. (2016). Cefoselis. Springer Nature. Retrieved January 16, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cefoselis. Retrieved January 16, 2026, from [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved January 16, 2026, from [Link]
-
Al-Agamy, M. H., et al. (2020). Antimicrobial activity of cephalosporin–beta-lactamase inhibitor combinations against drug-susceptible and drug-resistant Pseudomonas aeruginosa strains. Journal of Global Antimicrobial Resistance, 22, 655-660. Available at: [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria, 3rd Edition.
-
Le, T., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics, 12(7), 1195. Available at: [Link]
-
American Society for Microbiology. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. Available at: [Link]
-
The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. Retrieved January 16, 2026, from [Link]
- Puri, J., et al. (1996). Activity of third generation cephalosporins against Pseudomonas aeruginosa in high risk hospital units. Indian Journal of Medical Sciences, 50(7), 239-43.
-
CLSI. (n.d.). Table 1B-1 Pseudomonas aeruginosa. Retrieved January 16, 2026, from [Link]
- Rashid, T., et al. (2025). A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa. Journal of Global Antimicrobial Resistance.
-
ResearchGate. (n.d.). MIC breakpoints for Pseudomonas aeruginosa according to EUCAST and CLSI guidelines. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Antibiotic time-kill assay of P. aeruginosa biofilms and dispersed cells. Retrieved January 16, 2026, from [Link]
- Neu, H. C., & Scully, B. E. (1984). Activity of cefsulodin and other agents against Pseudomonas aeruginosa. Reviews of Infectious Diseases, 6 Suppl 3, S667-77.
- Yourassowsky, E., et al. (1989). Activity of antibiotics against resistant Pseudomonas aeruginosa. Chemotherapy, 35(4), 266-71.
- Federal Medical Centre, Umuahia. (2020). Time Kill Kinetics Study of Commonly Used Disinfectants against Biofilm forming Pseudomonas aeruginosa. Journal of Advances in Medicine and Medical Research, 32(3), 66-77.
-
Thorley, E., et al. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Pharmaceuticals, 14(12), 1298. Available at: [Link]
-
Montero, M. M., et al. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum, 9(2), e00585-21. Available at: [Link]
- Georgopapadakou, N. H., & Smith, S. A. (1993). Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 37(10), 2059-65.
-
Schryvers, A. B., et al. (1988). Mechanism of Pseudomonas aeruginosa persistence during treatment with broad-spectrum cephalosporins of lung infections in patients with cystic fibrosis. Antimicrobial Agents and Chemotherapy, 32(3), 391-5. Available at: [Link]
- Linzenmeier, G., & Rosenthal, E. (1979). [In vitro testing of newer cephalosporins (author's transl)]. Infection, 7 Suppl 2, S225-7.
- Lustberg, M. E., & Klor, B. K. (1995). In vitro testing of antibiotics. The Annals of Pharmacotherapy, 29(5), 498-504.
-
Pothineni, V. R., et al. (2018). In vitro and in vivo evaluation of cephalosporins for the treatment of Lyme disease. Drug Design, Development and Therapy, 12, 2927-2935. Available at: [Link]
-
Medscape. (2024). Pseudomonas aeruginosa Infections Medication. Retrieved January 16, 2026, from [Link]
-
Contagion Live. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Retrieved January 16, 2026, from [Link]
- Wyke, A. W., et al. (1984). Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus. Journal of General Microbiology, 130(6), 1381-6.
-
ResearchGate. (n.d.). (PDF) Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved January 16, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multidrug-resistant Pseudomonas aeruginosa: Pathogenesis, resistance mechanisms, and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular characteristics and antibiotic resistance mechanisms of multidrug-resistant Pseudomonas aeruginosa in Nanning, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. laboratorytests.org [laboratorytests.org]
- 15. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Cefoselis Sulfate
Abstract
This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefoselis. Cefoselis is a fourth-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1] The developed reversed-phase HPLC (RP-HPLC) method is suitable for the determination of Cefoselis in bulk drug substance and pharmaceutical formulations. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for quality control and research applications.
Introduction
Cefoselis is a broad-spectrum, beta-lactamase-resistant cephalosporin with potent activity against both Gram-positive and Gram-negative bacteria.[2][3] As with all pharmaceuticals, a reliable and validated analytical method is crucial for ensuring the quality, safety, and efficacy of Cefoselis-containing products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantification of cephalosporins due to its high resolution, sensitivity, and specificity.[4][5]
This application note describes a stability-indicating HPLC method, which is capable of separating the intact Cefoselis molecule from its potential degradation products.[6] This is a critical capability, as it allows for the accurate measurement of the active pharmaceutical ingredient (API) even in the presence of impurities that may form during manufacturing or storage. The method is designed to be both robust and practical for routine use in a quality control laboratory.
Scientific Principles
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. Cefoselis, being a moderately polar molecule, will partition between the stationary and mobile phases. The separation is achieved by optimizing the mobile phase composition to control the retention time of Cefoselis and ensure adequate resolution from any degradation products.
The choice of a C18 column provides a versatile and robust stationary phase suitable for a wide range of pharmaceutical compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is selected to provide optimal peak shape and resolution. The UV detection wavelength is chosen based on the UV absorbance spectrum of Cefoselis to maximize sensitivity.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatography Data System (CDS): Software for data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reference Standard: Cefoselis Sulfate reference standard of known purity.
-
Reagents: HPLC grade acetonitrile, methanol, ammonium acetate, and ultrapure water are necessary.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Cefoselis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 12 mmol/L Ammonium Acetate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL[6] |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm[6] |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 12 mmol/L solution of ammonium acetate in ultrapure water. The mobile phase composition will need to be optimized, but a good starting point is a mixture of acetonitrile and the ammonium acetate buffer.
-
Standard Solution Preparation: Accurately weigh a suitable amount of Cefoselis Sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a working standard solution at a known concentration (e.g., 20 mg/mL).[6]
-
Sample Solution Preparation: For bulk drug substance, prepare a solution in the mobile phase at a concentration similar to the standard solution. For pharmaceutical formulations, the preparation will depend on the dosage form and may involve extraction or dissolution steps.
Detailed Protocol
-
System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the standard solution multiple times (e.g., five replicates) to verify the system's performance. The system suitability parameters, such as theoretical plates, tailing factor, and relative standard deviation (RSD) of the peak area, should meet the acceptance criteria defined by relevant pharmacopeias or internal standard operating procedures.
-
Calibration: If required for the specific application, prepare a series of calibration standards at different concentrations and inject them to construct a calibration curve. Linearity should be established over the desired concentration range.
-
Sample Analysis: Inject the sample solutions into the HPLC system.
-
Data Analysis: Integrate the peak corresponding to Cefoselis in the chromatograms of the standard and sample solutions. Calculate the concentration of Cefoselis in the sample using the peak areas and the known concentration of the standard.
Method Validation
This HPLC method should be fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
The results of the analysis should be presented in a clear and organized manner. A representative chromatogram of Cefoselis is shown below.
Caption: A typical chromatogram showing the Cefoselis peak.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of Cefoselis.
Caption: Workflow for Cefoselis quantification by HPLC.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak or small peak | Injection error, incorrect mobile phase, detector issue | Verify injection volume and syringe, check mobile phase composition, ensure detector lamp is on and functioning. |
| Broad or tailing peaks | Column contamination, mismatched mobile phase pH, column degradation | Flush the column, adjust mobile phase pH, replace the column if necessary. |
| Split peaks | Column void, partially blocked frit, sample solvent effect | Reverse flush the column, replace the frit, ensure sample is dissolved in the mobile phase. |
| Baseline drift | Column not equilibrated, temperature fluctuations, mobile phase not degassed | Allow sufficient time for equilibration, use a column oven, degas the mobile phase. |
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantification of Cefoselis. The method is stability-indicating, making it suitable for the analysis of both bulk drug substance and finished pharmaceutical products. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine use in a quality control environment.
References
- Stability of Cefoselis Sulfate in Intravenous Solutions. (n.d.).
-
Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem. (n.d.). Retrieved from [Link]
-
HPLC chromatogram of cefoselis sulfate (retention time 14.58 min) in... - ResearchGate. (n.d.). Retrieved from [Link]
-
Cefoselis - Wikipedia. (n.d.). Retrieved from [Link]
-
Cefoselis. (n.d.). DrugFuture. Retrieved from [Link]
-
cefoselis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
- DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. (n.d.).
- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. (2024, September 7).
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]
-
Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (n.d.). IISTE.org. Retrieved from [Link]
- a new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. (n.d.).
-
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. (2025, January 2). PubMed Central. Retrieved from [Link]
-
Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. (n.d.). PubMed Central. Retrieved from [Link]
-
Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012, September 18). PubMed Central. Retrieved from [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (n.d.). SciELO. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEPHALEXIN BY RP-HPLC METHOD. (n.d.). Jetir.Org. Retrieved from [Link]
Sources
- 1. Cefoselis - Wikipedia [en.wikipedia.org]
- 2. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Cefoselis Disc Diffusion Assay for Bacterial Susceptibility
Abstract
Cefoselis is a fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy hinges on the accurate determination of bacterial susceptibility. The disc diffusion assay, a well-established method for in vitro susceptibility testing, provides a reliable and accessible means to evaluate the effectiveness of cefoselis against various bacterial isolates.[3][4] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on the application of the cefoselis disc diffusion assay. It details the underlying scientific principles, provides a meticulous step-by-step protocol, and outlines the framework for data interpretation and quality control.
Introduction: The Role of Cefoselis in Antimicrobial Therapy
Cefoselis belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] As a fourth-generation cephalosporin, it possesses a broader spectrum of activity compared to earlier generations and demonstrates stability against many β-lactamases, enzymes that can inactivate many β-lactam antibiotics.[2] Cefoselis has shown potent activity against a range of clinically significant pathogens.[6] However, like all antimicrobials, its effectiveness can be compromised by the emergence of bacterial resistance. Therefore, robust susceptibility testing is paramount for guiding appropriate clinical use and for surveillance of resistance trends.[7] The Kirby-Bauer disc diffusion method remains a fundamental technique in microbiology for this purpose, offering a balance of simplicity, cost-effectiveness, and reliability.[1][3]
Scientific Principles
Mechanism of Action of Cefoselis
Cefoselis targets and irreversibly binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][8] Peptidoglycan is a critical polymer that forms the structural backbone of the bacterial cell wall, providing it with rigidity and protection against osmotic lysis.[5] By inactivating PBPs, cefoselis disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall.[8] This structural failure results in cell lysis and, ultimately, bacterial death.[2]
Caption: Mechanism of action of Cefoselis.
Principles of Disc Diffusion
The disc diffusion method is based on the principle that an antibiotic-impregnated disc placed on an agar surface previously inoculated with a test bacterium will create a gradient of the antibiotic in the surrounding medium.[9][10] As the antibiotic diffuses outwards, its concentration decreases. If the bacterium is susceptible to the antibiotic, its growth will be inhibited in a circular area around the disc, known as the "zone of inhibition."[9] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[11] A larger zone of inhibition indicates greater susceptibility.[9]
Detailed Experimental Protocol
Disclaimer: As of the date of this document, standardized interpretive criteria (zone diameter breakpoints) and quality control ranges for cefoselis disc diffusion susceptibility testing have not been officially published by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The following protocol is based on established principles for other cephalosporins and general guidelines from the CLSI.[12][13] Laboratories must perform their own validation to establish interpretive criteria and quality control ranges.
Materials
-
Cefoselis 30 µg discs[1]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]
-
Sterile cotton swabs[3]
-
Sterile saline or Mueller-Hinton broth[11]
-
0.5 McFarland turbidity standard[11]
-
Bacterial isolates for testing (pure, 18-24 hour culture)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)[14][15]
-
Incubator (35°C ± 2°C, ambient air)[10]
-
Calipers or a metric ruler[3]
-
Vortex mixer
-
Spectrophotometer (optional, for verifying McFarland standard)[11]
Step-by-Step Methodology
Caption: Cefoselis Disc Diffusion Workflow.
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile saline or Mueller-Hinton broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard.[11] This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13).[11] This step is critical as the inoculum density significantly affects the size of the inhibition zone.
-
-
Inoculation of the Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the adjusted inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3]
-
Allow the plate to sit for 3-5 minutes to allow the inoculum to be absorbed into the agar.[3]
-
-
Application of Cefoselis Discs:
-
Using sterile forceps or a disc dispenser, place a cefoselis (30 µg) disc onto the surface of the inoculated MHA plate.
-
Gently press the disc down to ensure complete contact with the agar surface. Do not move the disc once it has been placed.
-
If testing multiple antibiotics, ensure discs are spaced at least 24 mm apart from center to center.[3]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Incubation time is crucial; shorter times may result in smaller, less distinct zones, while longer times may allow for the growth of resistant subpopulations.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disc diameter) to the nearest millimeter using calipers or a ruler.[3]
-
Measure the zones from the back of the plate against a dark, non-reflective background.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to established interpretive breakpoints.[3]
-
Data Interpretation and Quality Control
Interpretive Criteria
As previously stated, CLSI or EUCAST have not published official breakpoints for cefoselis.[1] Laboratories should therefore use cefoselis for surveillance or research purposes with the understanding that clinical interpretation is not yet standardized. For drug development and research applications, a common approach is to perform parallel MIC and disc diffusion testing on a large number of isolates and use regression analysis to establish tentative breakpoints.[3] An example of how such data would be presented is shown below.
Table 1: Example of Tentative Interpretive Zone Diameter Breakpoints for Cefoselis (30 µg)
| Organism Group | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
|---|---|---|---|
| Enterobacterales | ≥ XX | YY - ZZ | ≤ WW |
| Pseudomonas aeruginosa | ≥ XX | YY - ZZ | ≤ WW |
| Staphylococcus aureus | ≥ XX | YY - ZZ | ≤ WW |
Note: This table is for illustrative purposes only. The values (XX, YY, ZZ, WW) must be determined through rigorous in-house validation studies.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the disc diffusion assay.[14] This involves the regular testing of well-characterized reference strains with known susceptibility patterns.
Table 2: Example of Acceptable Quality Control Ranges for Cefoselis (30 µg)
| Quality Control Strain | ATCC® No. | Zone Diameter Range (mm) |
|---|---|---|
| Escherichia coli | 25922 | XX - YY |
| Staphylococcus aureus | 25923 | XX - YY |
| Pseudomonas aeruginosa | 27853 | XX - YY |
Note: This table is for illustrative purposes only. The zone diameter ranges (XX - YY) must be established by the user laboratory based on multi-day, multi-lot testing, following CLSI M23 guidelines or similar standards.
QC testing should be performed with each new batch of media and discs, and on each day of testing.[14] If QC results fall outside the established ranges, patient results cannot be reported, and the test must be repeated after troubleshooting.
Spectrum of Activity
Cefoselis generally exhibits good in vitro activity against:
-
Methicillin-susceptible Staphylococcus aureus (MSSA)[2]
-
Streptococcus species[2]
-
Non-Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales such as E. coli and Klebsiella pneumoniae.[2]
-
Pseudomonas aeruginosa[2]
It has poor activity against:
-
Methicillin-resistant Staphylococcus aureus (MRSA)[2]
-
ESBL-producing Enterobacterales[2]
-
Enterococcus species[6]
Conclusion
The cefoselis disc diffusion assay is a valuable tool for assessing bacterial susceptibility in a research and drug development setting. Adherence to a standardized protocol, coupled with a robust quality control program, is critical for generating reliable and reproducible data. While the absence of officially sanctioned interpretive criteria necessitates in-house validation for clinical applications, the methodology described herein provides a solid foundation for the in vitro characterization of this important fourth-generation cephalosporin.
References
-
Hu, F., Zhu, D., Wang, F., & Sun, Z. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 273. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefoselis Sulfate? Retrieved from [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem Compound Summary for CID 5748845. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
Fessler, A. T., et al. (2014). Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922. Veterinary Microbiology, 172(1-2), 304-306. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
Jones, R. N., et al. (2017). Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin. Journal of Clinical Microbiology, 55(11), 3316-3323. Retrieved from [Link]
-
AdisInsight. (n.d.). Cefoselis. Retrieved from [Link]
-
Jones, R. N., & Barry, A. L. (1984). Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories. Journal of Clinical Microbiology, 20(3), 409-412. Retrieved from [Link]
-
Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3. Retrieved from [Link]
-
Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2022). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Cauwelier, B., et al. (2004). Evaluation of a disk diffusion method with cefoxitin (30 microg) for detection of methicillin-resistant Staphylococcus aureus. European Journal of Clinical Microbiology & Infectious Diseases, 23(5), 389-392. Retrieved from [Link]
-
YouTube. (2024). Understanding Susceptibility Results. Retrieved from [Link]
-
Manoharan, A., et al. (2012). Comparative assessment of CDS, CLSI disc diffusion and Etest techniques for antimicrobial susceptibility testing of Neisseria gonorrhoeae: a 6-year study. BMJ Open, 2(4), e000880. Retrieved from [Link]
-
Centers for Medicare & Medicaid Services. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefotaxime: in vitro activity and tentative interpretive standards for disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a disk diffusion method with cefoxitin (30 microg) for detection of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The United States Committee on Antimicrobial Susceptibility Testing [uscast.org]
- 8. Tentative interpretive standards for agar disk diffusion antimicrobial susceptibility testing of cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a disk diffusion method with cefoxitin (30 μg) for detection of methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. cms.gov [cms.gov]
- 15. szu.gov.cz [szu.gov.cz]
Application Notes & Protocols: Formulation of Cefoselis for In Vivo Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and formulation of Cefoselis for in vivo animal studies. Cefoselis, a fourth-generation cephalosporin antibiotic, requires careful formulation to ensure stability, solubility, and physiological compatibility for parenteral administration.[1][2][3] These application notes detail the critical physicochemical properties of Cefoselis, outline the principles of vehicle selection and pH optimization, and provide step-by-step protocols for creating sterile, injectable solutions suitable for various preclinical research models. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction to Cefoselis
Cefoselis is a broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic.[1] It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[1][4] In preclinical and clinical research, it is most commonly available as Cefoselis sulfate, a salt form that typically offers enhanced water solubility and stability compared to the free form.[5][6]
The primary goal when formulating Cefoselis for animal studies is to create a stable, sterile, and physiologically tolerated solution that ensures accurate dosing and maximizes systemic exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology evaluations.[7][8][9]
Physicochemical & Stability Profile
Understanding the fundamental properties of Cefoselis is the cornerstone of successful formulation development. These characteristics dictate vehicle selection, pH targets, and storage conditions.
Table 1: Key Physicochemical Properties of Cefoselis
| Property | Value/Characteristic | Source |
| Chemical Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |
| Molecular Formula | C₁₉H₂₂N₈O₆S₂ | [1][6] |
| Molecular Weight | 522.56 g/mol (Free Base) | [1][6] |
| Molecular Weight | 620.64 g/mol (Sulfate Salt) | [6] |
| Appearance | Solid powder | [10] |
| Solubility | Soluble in DMSO. The sulfate salt has enhanced water solubility. | [5][11] |
| pH Stability | Most stable in aqueous solutions within a pH range of 4.0 to 6.5.[4] Least stable above pH 11.24.[4] | [4] |
| Temperature Stability | Degradation is temperature-dependent. Solutions are significantly more stable when refrigerated (5°C) or frozen (-20°C) compared to room temperature.[4][12] | [4][12] |
| Light Stability | Protection from light has a negligible effect on stability in most intravenous solutions, but it is still considered good practice.[4] | [4] |
Core Formulation Principles: The "Why" Behind the Protocol
A successful formulation is not merely a dissolved compound; it is a carefully engineered system designed for safety and efficacy.
-
Route of Administration : The choice of parenteral route (Intravenous, Intraperitoneal, Subcutaneous) dictates the stringency of the formulation requirements.[13][14] Intravenous (IV) administration demands the most rigorous control, requiring a sterile, particle-free solution that is isotonic and at a physiological pH to prevent hemolysis, thrombosis, and irritation.[15][16][17]
-
Vehicle Selection : The vehicle must solubilize the drug without interfering with its biological activity or causing adverse effects in the animal.[18][19]
-
Sterile Water for Injection (SWFI) or Sterile Saline (0.9% NaCl) : These are the preferred initial vehicles due to their simplicity and physiological compatibility.
-
Buffered Solutions : If pH stability is a concern, buffers like phosphate or citrate can be used.[15][20] However, buffer capacity should be kept to a minimum to allow the body's natural systems to quickly neutralize the formulation's pH at the injection site, reducing potential irritation.[15][16]
-
-
pH and Osmolality Control :
-
Causality : The pH of an injectable solution is critical for both drug stability and animal welfare.[19] For Cefoselis, maintaining a pH between 4.0 and 6.5 is optimal for chemical stability.[4] While this is slightly acidic, it falls within the acceptable range for IV/IM injections (pH 2-11) and SC injections (pH 4-9).[15][16] Adjusting the pH closer to physiological (7.4) is ideal for tolerability but may compromise stability, requiring a careful balance.
-
Osmolality : Parenteral formulations should ideally be isotonic (250-350 mOsm) to prevent damage to blood cells.[16] Hypotonic solutions can cause hemolysis, while hypertonic solutions can cause cell deformation.[15][16]
-
-
Sterility : Any formulation administered via injection must be sterile to prevent infection.[13][17][21] Since Cefoselis is a heat-labile β-lactam antibiotic, terminal sterilization by autoclaving is not feasible.[4] Therefore, sterile filtration is the mandatory method.[21]
Pre-Formulation Decision Workflow
Before preparing a bulk solution for an animal cohort, a small-scale pilot study is essential to confirm the formulation parameters. The following workflow guides this process.
Caption: Pre-formulation decision workflow for Cefoselis.
Protocol: Sterile Formulation of Cefoselis Sulfate for Parenteral Administration
This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted for specific dosing requirements. All procedures must be conducted in a laminar flow hood using aseptic techniques.[21]
Materials & Equipment:
-
Cefoselis sulfate powder
-
Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride for Injection (Sterile Saline)
-
Sterile, empty, sealed glass vials (septum-capped)
-
Sterile disposable syringes (various sizes)
-
Sterile needles (e.g., 18G for reconstitution, 22G for transfer)
-
0.22 µm sterile syringe filter (ensure compatibility with aqueous solutions, e.g., PVDF or PES)
-
70% ethanol or isopropanol for disinfection
-
Calibrated analytical balance
-
pH meter or pH strips (if adjustment is anticipated)
-
Sterile 0.1 N HCl and 0.1 N NaOH (if pH adjustment is needed)
Step-by-Step Methodology:
-
Calculations:
-
Determine the total volume of formulation needed for the study.
-
Calculate the required mass of Cefoselis sulfate. Example : To make 10 mL of a 10 mg/mL solution, you need 100 mg of Cefoselis sulfate.
-
Note: Account for the sulfate salt's molecular weight if dosing is based on the free base. However, for consistency, it is often practical to calculate doses based on the salt form used.
-
-
Preparation:
-
Disinfect the laminar flow hood, balance, and all external surfaces of materials (vials, etc.) with 70% ethanol.
-
Aseptically weigh the required amount of Cefoselis sulfate powder into a sterile vial (the "mixing vial"). This vial should be large enough to accommodate the final volume plus headspace for mixing.
-
-
Reconstitution:
-
Using a sterile syringe and needle, draw up the calculated volume of sterile vehicle (e.g., 10 mL of Sterile Saline).
-
Slowly inject the vehicle into the mixing vial containing the Cefoselis sulfate powder.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. A clear solution should be formed.
-
-
pH Verification (Optional but Recommended):
-
If pre-formulation work indicated a need for pH adjustment, a small, sterile sample can be taken to measure the pH.
-
If the pH is outside the optimal range of 4.0-6.5, add sterile 0.1 N HCl or 0.1 N NaOH dropwise, mixing between additions, until the target pH is reached. This step requires extreme care to maintain sterility.
-
-
Sterile Filtration:
-
Attach a 0.22 µm sterile syringe filter to a new sterile syringe.
-
Draw the entire Cefoselis solution from the mixing vial into this syringe.
-
Uncap a new, sterile, empty final storage vial.
-
Puncture the septum of the final storage vial with a sterile needle to act as a vent.
-
Carefully puncture the septum with the needle of the filter-syringe assembly and slowly push the plunger to filter the solution into the final vial. Filtering against back-pressure can damage the filter, so proceed slowly and steadily.[22]
-
Remove the vent needle first, then the filter assembly.
-
-
Labeling and Storage:
-
Immediately label the final vial with:
-
Drug Name: Cefoselis Sulfate
-
Concentration (e.g., 10 mg/mL)
-
Vehicle (e.g., 0.9% Saline)
-
Preparation Date
-
Expiration Date (Typically 24h at 5°C or as determined by stability studies[12])
-
"For Animal Use Only"
-
-
Store the vial protected from light at 2-8°C.[4] For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability must be validated.[4][12] Do not use solutions that are cloudy, discolored, or have precipitated.[22]
-
Administration Guidelines for In Vivo Models
Proper administration technique is crucial for animal welfare and data quality. Always adhere to your institution's IACUC-approved protocols.
Table 2: Recommended Parenteral Administration Volumes & Needle Gauges
| Species | Route | Max Volume | Needle Gauge | Reference |
| Mouse | IV (tail vein) | 0.2 mL (5-10 mL/kg) | 27-30 G | [18][23] |
| IP | 0.5 mL (10-20 mL/kg) | 25-27 G | [14][23] | |
| SC | 0.5 mL (10-20 mL/kg) | 25-27 G | [14][23] | |
| IM (quadriceps) | 0.05 mL | 27-30 G | [13][23] | |
| Rat | IV (tail vein) | 0.5 mL (5 mL/kg) | 23-25 G | [18][23] |
| IP | 2-5 mL (5-10 mL/kg) | 23-25 G | [14][23] | |
| SC | 1-2 mL (5-10 mL/kg) | 23-25 G | [14][23] | |
| IM (quadriceps) | 0.3 mL | 23-25 G | [13][23] |
Aseptic Technique: Before each withdrawal, disinfect the vial's rubber septum with 70% ethanol.[21] Use a new, sterile needle and syringe for each animal to prevent cross-contamination.[14][21]
Overall Experimental Workflow
The following diagram illustrates the complete process from formulation to analysis.
Caption: General experimental workflow for an in vivo Cefoselis study.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation during reconstitution | Poor solubility at the target concentration; incorrect vehicle. | Gently warm the solution. If ineffective, decrease the concentration or test alternative vehicles/co-solvents (e.g., a small percentage of PEG 400), though this requires additional toxicity and PK validation.[16] |
| Precipitation after pH adjustment | The compound is precipitating at its isoelectric point or has lower solubility at the new pH. | Re-evaluate the target pH. A compromise between optimal stability and maximum solubility may be necessary.[15] |
| Cloudiness after filtration | Filter incompatibility or precipitation caused by temperature change. | Ensure the chosen filter material is compatible with all formulation components. Allow refrigerated solutions to come to room temperature before use. |
| Animal discomfort at injection site | Formulation is hyper/hypotonic, pH is too acidic/basic, or vehicle is irritating. | Measure osmolality and adjust with NaCl or dextrose if needed.[16] Adjust pH to be as close to 7.4 as stability allows. Ensure buffer capacity is minimal.[15] |
Conclusion
The successful use of Cefoselis in in vivo animal research is critically dependent on a well-designed and meticulously executed formulation strategy. By adhering to the principles of sterility, physiological compatibility, and chemical stability outlined in these notes, researchers can prepare reliable and safe parenteral formulations. The provided protocols serve as a robust foundation for developing dosing solutions that yield reproducible and scientifically valid results in preclinical efficacy and pharmacokinetic studies.
References
- Cefoselis Sulfate - Broad-Spectrum Antibiotic Agent - APExBIO. (n.d.). APExBIO. Retrieved January 16, 2026.
-
Considerations in Formulation Development of Injectable Solutions. (2021, May 1). Drug Development & Delivery. Retrieved January 16, 2026, from [Link]
-
Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11). Precision NanoSystems. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Buffers. (2024, November 28). Protheragen. Retrieved January 16, 2026, from [Link]
-
Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Cephalosporins and Cephamycins Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved January 16, 2026, from [Link]
-
Key Words. (n.d.). Humanity Publications. Retrieved January 16, 2026, from [Link]
-
pH Modifier Excipients. (n.d.). CD Formulation. Retrieved January 16, 2026, from [Link]
-
Buffers and pH Adjusting Agents | Download Table. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
cefoselis | Ligand page. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved January 16, 2026, from [Link]
-
Use of Fluids and Diluted Drugs in Research Animals. (n.d.). UCLA Animal Research Committee. Retrieved January 16, 2026, from [Link]
-
cefoselis | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
- Zalewski, P., Cielecka-Piontek, J., & Jelinska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry, 25(17), 9603-9607.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
-
Cefoselis. (n.d.). DrugFuture. Retrieved January 16, 2026, from [Link]
- Turner, P. V., Pekow, C., Vasbinder, M. A., & Brabb, T. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
-
Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. Retrieved January 16, 2026, from [Link]
-
Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. (2025, November 26). University of Wisconsin-Madison RARC. Retrieved January 16, 2026, from [Link]
-
Title: Routes of Administration. (2020, December 22). UNT Research - University of North Texas. Retrieved January 16, 2026, from [Link]
-
Preparation of a newly formulated long-acting ceftiofur hydrochloride suspension and evaluation of its pharmacokinetics in pigs. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How to sterilize experimental compounds for injection? (2025, April 17). Reddit. Retrieved January 16, 2026, from [Link]
-
Sterilization - Accepted Methods & Monitoring (IACUC Guideline). (2025, January 9). University of Iowa. Retrieved January 16, 2026, from [Link]
-
Cephalosporins in Veterinary Medicine - Ceftiofur Use in Food Animals. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
- Yamazaki, S., et al. (2002). Intracerebroventricular injection of the antibiotic cefoselis produces convulsion in mice via inhibition of GABA receptors. Pharmacology Biochemistry and Behavior, 74(1), 53-9.
-
(PDF) Stability of cefoselis sulfate in aqueous solutions. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
CEPHALOSPORINS (Veterinary—Systemic). (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]
- Sun, F., et al. (2010). Preparation of a newly formulated long-acting ceftiofur hydrochloride suspension and evaluation of its pharmacokinetics in pigs. Journal of Veterinary Pharmacology and Therapeutics, 33(3), 238-45.
-
Pharmacokinetics of Cephalexin after Intravenous and Single and Multiple Intramuscular Administration to Rabbit. (n.d.). IBIMA Publishing. Retrieved January 16, 2026, from [Link]
-
Drug Administration Routes in Animals. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
- Sane, R., & Poduri, R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 1046–1058.
-
Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope. Retrieved January 16, 2026, from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved January 16, 2026, from [Link]
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011, September 5). ILAR Journal, 52(1), 2-15.
-
Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Drug Development & Delivery. Retrieved January 16, 2026, from [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved January 16, 2026, from [Link]
Sources
- 1. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cefoselis | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. cefoselis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. asianpubs.org [asianpubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cefoselis [drugfuture.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. altasciences.com [altasciences.com]
- 10. apexbt.com [apexbt.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. research.unt.edu [research.unt.edu]
- 18. humapub.com [humapub.com]
- 19. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical Buffers [chemical-sales.com]
- 21. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 22. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 23. scribd.com [scribd.com]
Troubleshooting & Optimization
Cefoselis Degradation Analysis by LC-MS: A Technical Support Center
Welcome to the technical support center for the identification of Cefoselis degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your results are reliable. Cefoselis, a fourth-generation cephalosporin, like all β-lactam antibiotics, is susceptible to degradation, which can impact its efficacy and safety.[1][2] Understanding its degradation profile is therefore critical.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cefoselis?
A1: The core instability of Cefoselis, like all cephalosporins, lies in its β-lactam ring, which is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] This cleavage is the most common degradation pathway, rendering the antibiotic inactive.[4] Additionally, forced degradation studies on similar cephalosporins show susceptibility to oxidation, heat, and light, which can lead to modifications of the side chains or further reactions after the initial β-lactam ring opening.[6][7][8] A study specifically on Cefoselis sulfate in aqueous solution identified several degradation products using high-accuracy mass spectrometry, confirming its vulnerability.[1]
Q2: Why am I seeing poor peak shapes for Cefoselis or its degradation products?
A2: Poor peak shape (tailing or fronting) for Cefoselis and its degradation products can stem from several factors. Acidic silanol groups on the surface of silica-based columns (like C18) can interact with basic functional groups on the analytes, causing peak tailing.[9][10] Other causes include column overload, sample solvent being too strong compared to the mobile phase, or extra-column band broadening.[9]
Q3: My retention times are shifting between injections. What is the cause?
A3: Retention time instability is a common issue in HPLC.[11][12] The most probable causes include:
-
Mobile Phase Composition: Inconsistent preparation or inadequate degassing of the mobile phase can lead to shifts. For reversed-phase chromatography, even a 1% change in the organic solvent ratio can alter retention times by 5-15%.[12]
-
Temperature Fluctuations: Column temperature must be stable. A change of just 1°C can shift retention times by 1-2%.[12]
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
-
pH Changes: If the mobile phase pH is close to the pKa of an analyte, small shifts in pH can significantly impact its ionization state and, consequently, its retention.
Q4: I am not detecting some of the expected degradation products. Why?
A4: This could be due to several reasons:
-
Inappropriate Ionization Mode: Some degradation products may ionize more efficiently in negative mode than in the commonly used positive mode, or vice versa.
-
Low Concentration: The degradation product may be formed at a very low level, below the limit of detection of your instrument.
-
Poor Chromatographic Retention: The product might be too polar and elute in the solvent front (void volume) or too nonpolar and be irreversibly adsorbed to the column.
-
Instability: The degradation product itself might be unstable and degrade further into smaller, undetected fragments.
Q5: What are common adducts I should look for in my Cefoselis mass spectra?
A5: In electrospray ionization (ESI), it is common to see adducts in addition to the protonated molecule [M+H]⁺. For Cefoselis analysis, be aware of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which are frequently observed due to contaminants in solvents, glassware, or the sample matrix.[13][14][15] Ammonium adducts [M+NH₄]⁺ may also be seen if ammonium formate or acetate is used as a mobile phase modifier. Recognizing these adducts is crucial for correct molecular weight determination.[14][16]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation of Cefoselis Sulfate
This protocol outlines the conditions for intentionally degrading Cefoselis to generate its potential degradation products, a critical step in developing a stability-indicating method.
Objective: To generate a comprehensive profile of Cefoselis degradation products under various stress conditions as mandated by ICH guidelines.
Materials:
-
Cefoselis Sulfate reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
pH meter, calibrated
-
Photostability chamber, oven
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Cefoselis Sulfate in water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before LC-MS analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before LC-MS analysis. Causality Note: Base hydrolysis of β-lactams is typically much faster than acid hydrolysis, hence the milder conditions.[3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours. Expert Tip: The reaction with H₂O₂ can be quenched by adding a small amount of sodium sulfite solution if needed, but this may interfere with analysis.
-
Thermal Degradation: Transfer the stock solution to a sealed vial and place it in an oven at 80°C. Withdraw aliquots at 24, 48, and 72 hours. Also, expose the solid Cefoselis powder to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
Protocol 2: Stability-Indicating LC-MS Method
This method is designed to separate Cefoselis from its degradation products generated in Protocol 1.
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.
Chromatographic & MS Conditions:
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization and helps control peak shape by suppressing silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is necessary to elute both the polar degradation products and the parent drug. Adjust as needed for optimal separation. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column; adjust based on column dimensions. |
| Column Temp. | 30°C | Provides better reproducibility of retention times.[11] |
| Injection Vol. | 2 µL | Small injection volumes minimize column overload and potential peak distortion. |
| Ionization Mode | ESI Positive (and Negative) | Positive mode is generally effective for cephalosporins. A separate run in negative mode is recommended to catch all potential degradation products. |
| MS Acquisition | Full Scan (m/z 100-1000) | For initial identification of all ions present. |
| MS/MS Acq. | Data-Dependent Acquisition | To obtain fragmentation spectra for structural elucidation of the degradation products. |
Visualizing Workflows and Pathways
Caption: Experimental workflow for Cefoselis forced degradation and product identification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure and antibacterialactivity of degradation products from cephalexin solutions submitted to thermal and photolytic stress [repositorio.unifesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. gtfch.org [gtfch.org]
- 14. acdlabs.com [acdlabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Overcoming Cefoselis sulfate solubility issues in culture media
Technical Support Center: Cefoselis Sulfate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cefoselis sulfate. This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions for overcoming common challenges encountered when working with this fourth-generation cephalosporin in a research setting. We understand that seemingly simple issues like solubility can become significant roadblocks in your experiments. Here, we will dissect these problems and provide clear, actionable protocols rooted in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Cefoselis sulfate powder isn't dissolving in my culture medium. What am I doing wrong?
This is the most common issue researchers face. Direct addition of Cefoselis sulfate powder to complex solutions like cell culture media is not recommended and often leads to precipitation. This occurs for several reasons:
-
Poor Initial Dispersion: The powder clumps, reducing the surface area available for solvation.
-
Local Supersaturation: High concentrations of the compound in a small volume of media can cause it to crash out before it has a chance to dissolve evenly.
-
pH Shock: Cefoselis sulfate is acidic; dissolving 0.1 g in 10 mL of water results in a pH between 1.8 and 2.4[1]. Culture media are buffered to a physiological pH (typically 7.2-7.4). Adding an acidic powder directly can drastically lower the local pH, causing both the antibiotic and media components (like salts and proteins) to precipitate.
Solution: Always prepare a concentrated stock solution first and then add it to your culture medium. See Protocol 1 for detailed steps.
Q2: What is the best solvent for creating a Cefoselis sulfate stock solution?
The choice of solvent depends on your experimental needs and desired concentration. Based on technical datasheets, here are the recommended solvents:
| Solvent | Maximum Solubility | Notes & Recommendations |
| Sterile, Purified Water | ~14.29 mg/mL (may require sonication)[2] | Preferred for most cell culture applications. Directly compatible with aqueous media. The resulting solution will be acidic[1]. |
| Dimethyl Sulfoxide (DMSO) | ≥62.1 mg/mL (may require gentle warming) | For high-concentration stocks. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically <0.5%). |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[3] | Lower solubility compared to water or DMSO. Only suitable for preparing low-concentration working solutions. |
| Ethanol (95%) | Practically insoluble[1][4] | Not a suitable solvent. |
Expert Insight: For most cell culture work, preparing a 10 mg/mL stock in sterile water is a reliable starting point. This provides a 1000x stock for a final working concentration of 10 µg/mL, minimizing the volume of acidic solution added to your media.
Q3: I successfully dissolved Cefoselis sulfate in water, but it precipitated immediately when I added it to my DMEM. Why?
This is a classic example of pH- and concentration-dependent precipitation. Your aqueous stock solution is highly acidic (pH 1.8-2.4)[1]. When you add a significant volume of this stock to your bicarbonate-buffered DMEM (pH ~7.4), the rapid pH shift and interaction with high concentrations of divalent cations (Ca²⁺, Mg²⁺) and other salts in the medium can cause the less soluble, neutral form of the antibiotic to precipitate[5].
Solution:
-
Add Slowly: Add the stock solution drop-wise to your culture medium while gently swirling or stirring. This allows the medium's buffering system to neutralize the acid gradually and prevents localized supersaturation.
-
Pre-warm the Medium: Ensure your culture medium is at the appropriate temperature (e.g., 37°C) before adding the antibiotic. Solubility is often temperature-dependent.
-
Check Your Ratio: Do not add more than 1-2% of the stock solution's volume to the final media volume (e.g., ≤2 mL of stock into 100 mL of media). If you need a higher final concentration, you must prepare a more concentrated stock solution, likely using DMSO.
Q4: How stable is Cefoselis sulfate in solution? How should I store my stock?
Cefoselis sulfate stability is highly dependent on pH and temperature.
-
pH Stability: It is most stable in aqueous solutions at a pH range of 4.0 to 6.5[6]. Its degradation is accelerated at pH values above 11.24[6][7][8].
-
Temperature Stability:
Storage Protocol:
-
Prepare your stock solution as described in Protocol 1 .
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months[2].
-
Crucially, avoid repeated freeze-thaw cycles , as this will degrade the antibiotic[2].
Core Troubleshooting Workflow
If you are encountering a solubility or precipitation issue, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for Cefoselis sulfate solubility issues.
Detailed Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution (1000x)
This protocol provides a standard method for preparing a Cefoselis sulfate stock solution for general cell culture use.
Materials:
-
Cefoselis sulfate powder
-
Sterile, cell culture-grade purified water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter and sterile syringe
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Cefoselis sulfate powder. For example, weigh 100 mg of powder.
-
Initial Dissolution: Transfer the powder to a sterile conical tube. Add approximately 80% of the final required volume of sterile water. For 100 mg to make a 10 mg/mL solution, add 8 mL of water.
-
Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If powder remains undissolved, place the tube in a sonicating water bath for 5-10 minutes, or until the solution is clear[2]. Gentle warming to 37°C can also be used, but do not boil.
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final volume (e.g., bring the total volume to 10 mL). Mix gently by inversion.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile container. This is a critical step to ensure the sterility of your stock[10][11].
-
Aliquoting and Storage: Immediately dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C or -80°C[2].
Protocol 2: Adding Cefoselis Sulfate Stock to Culture Media
This protocol minimizes the risk of precipitation when preparing your final, antibiotic-containing culture medium.
Methodology:
-
Thaw and Warm: Thaw a single aliquot of your Cefoselis sulfate stock solution at room temperature. Warm your bottle of culture medium (e.g., DMEM + 10% FBS) in a 37°C water bath.
-
Calculate Volume: Determine the volume of stock solution needed. For a final concentration of 10 µg/mL in 500 mL of medium using a 10 mg/mL stock, you will need 500 µL of the stock.
-
Aseptic Addition: In a laminar flow hood, open your bottle of warmed culture medium. While gently swirling the bottle, slowly add the 500 µL of stock solution drop-by-drop.
-
Final Mix: Cap the bottle and gently invert it 5-10 times to ensure complete and uniform mixing.
-
Visual Inspection: Visually inspect the medium for any signs of cloudiness or precipitation. If prepared correctly, it should remain clear. The medium is now ready for use.
By following these guidelines and understanding the chemical principles behind them, you can effectively overcome the solubility challenges associated with Cefoselis sulfate, ensuring the integrity and reproducibility of your experimental results.
References
-
Zalewski, P., Cielecka-Piontek, J., & Jelinska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry, 25, 7596-7598. [Link]
-
The Japanese Pharmacopoeia, 17th Edition. Cefoselis Sulfate Official Monograph. [Link]
-
Jelińska, A., Cielecka-Piontek, J., & Zalewski, P. (2007). Stability of cefoselis sulfate in aqueous solutions. Acta Poloniae Pharmaceutica, 64(5), 393-397. [Link]
-
Jelińska, A., et al. (2007). Stability of cefoselis sulfate in aqueous solutions. Sci-Hub. [Link]
-
iGEM Foundation. (2019). Antibiotics Preparation Protocol. [Link]
-
Semantic Scholar. Stability of cefoselis sulfate in aqueous solutions. [Link]
-
Asian Journal of Chemistry. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. [Link]
-
RayBiotech. Cefoselis Sulfate. [Link]
-
Ditch Brexit. How to Prepare Cell Culture Media: Laboratory Science Procedures. [Link]
-
ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]
-
Patsnap Synapse. How to Prepare Antibiotic-Free Mammalian Cell Culture Media. [Link]
-
PubMed. Influence of medium composition on the cephalosporin C production with a highly productive strain Cephalosporium acremonium. [Link]
-
National Institutes of Health (NIH). Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production. [Link]
-
Wu, Y., et al. (2009). Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. Cytotechnology, 59(2), 103–111. [Link]
-
National Institutes of Health (NIH). Changes in Cellular Fatty Acid Composition of Cephalosporium acremonium during Cephalosporin C Production. [Link]
-
PubMed. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. [Link]
-
Capricorn Scientific. Antibiotics in Cell Culture Best Practices & Quick Reference Guide. [Link]
-
SpringerLink. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. [Link]
-
Electronic Journal of Biotechnology. Influence of medium constituents on the biosynthesis of cephalosporin-C. [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. asianpubs.org [asianpubs.org]
- 10. static.igem.org [static.igem.org]
- 11. How to Prepare Antibiotic-Free Mammalian Cell Culture Media [synapse.patsnap.com]
Technical Support Center: Optimizing Cefoselis Dosage for Preclinical Infection Models
Welcome to the technical support center for Cefoselis, a fourth-generation cephalosporin antibiotic. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on optimizing Cefoselis dosage in preclinical infection models. Here, we synthesize pharmacokinetic/pharmacodynamic (PK/PD) principles with actionable protocols to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cefoselis?
A: Cefoselis is a bactericidal β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3][4] This interference with the cross-linking of peptidoglycan chains weakens the bacterial cell wall, leading to cell lysis and death.[3][4] As a fourth-generation cephalosporin, Cefoselis has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and exhibits stability against many β-lactamases.[2][4][5]
Mechanism of Cefoselis Action
Caption: Cefoselis inhibits bacterial cell wall synthesis by targeting PBPs.
Q2: Which Pharmacokinetic/Pharmacodynamic (PK/PD) index best predicts Cefoselis efficacy?
A: For cephalosporins, including Cefoselis, the most predictive PK/PD index of efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[6] This is because β-lactams exhibit time-dependent killing. Studies suggest that for maximal bactericidal activity with cephalosporins against Gram-negative pathogens, fT>MIC should be maintained for at least 40–70% of the dosing interval.[6][7] For severe infections like meningitis, this target can be as high as 90-100% of the interval.[8]
Q3: What is a suitable starting point for a Cefoselis dose in a murine infection model?
A: A precise starting dose depends on the specific pathogen (MIC value), the infection model, and the desired fT>MIC target. However, based on pharmacokinetic data for similar cephalosporins in mice, a dose range of 20 to 100 mg/kg administered subcutaneously or intravenously is a common starting point for dose-ranging studies.[9][10] For instance, a study on cefepime in a neutropenic mouse thigh model used doses ranging from 2 to 128 mg/kg every 2 hours to achieve a wide range of %fT>MIC exposures.[9] Given that the elimination half-life of Cefoselis in mice is short (approximately 0.27 hours), frequent dosing (e.g., every 2 hours) is often necessary to maintain the target fT>MIC.[10]
Q4: What is the general antibacterial spectrum of Cefoselis?
A: Cefoselis has a broad spectrum of activity. It is potent against many Gram-negative bacteria, including non-ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[5] It is also highly active against methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococci.[1][5] However, its activity is poor against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and methicillin-resistant Staphylococcus aureus (MRSA).[5]
Troubleshooting Guide
Problem 1: High variability in bacterial burden (CFU counts) between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Inoculum Preparation. Variation in the bacterial concentration of the inoculum can lead to different starting bacterial loads in the animals.
-
Solution: Standardize your inoculum preparation meticulously. Ensure the bacterial culture is in the mid-logarithmic growth phase. Adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) and confirm the concentration with serial dilutions and plate counts before inoculation.
-
-
Possible Cause 2: Inaccurate Inoculation. Intramuscular injections into the thigh can be technically challenging. If the inoculum is not delivered consistently to the muscle tissue, it can affect the infection's establishment.
-
Possible Cause 3: Animal Health Status. Underlying health issues in individual animals can affect their immune response and how the infection progresses.
-
Solution: Use only healthy, age- and weight-matched animals from a reputable supplier. Allow for an acclimatization period before starting the experiment and monitor for any signs of illness.
-
Problem 2: In vitro susceptibility (low MIC) does not correlate with in vivo efficacy.
-
Possible Cause 1: Suboptimal PK/PD Target Attainment. The dosing regimen may be insufficient to achieve the required %fT > MIC at the site of infection. The short half-life of Cefoselis in mice is a critical factor.[10]
-
Solution: Conduct a pilot pharmacokinetic study in your animal model to determine key parameters like half-life, Cmax, and AUC for Cefoselis.[14][15] Use this data to model a dosing regimen (dose and frequency) that will achieve the target %fT > MIC (e.g., >50%). This may require more frequent administrations than initially planned.
-
-
Possible Cause 2: Protein Binding. A significant portion of the drug may be bound to plasma proteins, rendering it inactive. The unbound, or "free," fraction is what exerts the antimicrobial effect.[16]
-
Solution: Determine the protein binding percentage of Cefoselis in mouse serum. The PK/PD target should always be based on the free drug concentration (fT > MIC). The binding of Cefoselis to serum protein has been reported to be 44.0% in mice.[17]
-
-
Possible Cause 3: Biofilm Formation. Bacteria growing in a biofilm in vivo can be significantly more tolerant to antibiotics than their planktonic (free-floating) counterparts tested in vitro.[18]
-
Solution: If your model allows for biofilm formation (e.g., a foreign body infection model), consider this as a potential reason for discrepancy. Standard MIC tests do not reflect biofilm tolerance. Specialized in vitro biofilm models may be needed to better predict in vivo outcomes.[19]
-
Problem 3: Unexpected animal toxicity or adverse events.
-
Possible Cause 1: High Peak Drug Concentrations (Cmax). While β-lactam efficacy is time-dependent, very high peak concentrations can sometimes lead to toxicity. Cefoselis has been noted to penetrate the blood-brain barrier and has the potential to cause seizures at high doses, especially in cases of renal impairment.[1][20]
-
Solution: Review your dosing regimen. If a high total daily dose is required to meet the fT>MIC target, consider using more frequent, smaller doses or a continuous infusion to keep Cmax lower while maintaining the concentration above the MIC.
-
-
Possible Cause 2: Vehicle or Formulation Issues. The vehicle used to dissolve or suspend Cefoselis could be causing adverse reactions.
-
Solution: Ensure the vehicle is sterile, non-toxic, and has a physiological pH. Test the vehicle alone in a control group of animals to rule out any vehicle-specific effects.
-
Key Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a highly standardized and reproducible method for evaluating antimicrobial efficacy in vivo.[21]
-
Animal Preparation: Use 6-week-old, specific-pathogen-free female mice (e.g., ICR strain).[22]
-
Induce Neutropenia: To minimize the influence of the host immune system, render the mice neutropenic. Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[12][22] This should result in neutrophil counts <100 cells/mm³.[22]
-
Inoculum Preparation: Culture the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10⁷ CFU/mL.[11]
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.[11][22] This yields an initial inoculum of ~10⁶ CFU/thigh.[11]
-
Treatment: Begin Cefoselis treatment 2 hours post-infection.[11][12] Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and frequencies determined by your PK/PD modeling. Include a vehicle-only control group.
-
Endpoint Measurement: At 24 hours post-infection, euthanize the mice. Aseptically remove the thighs, homogenize them in a known volume of sterile saline, and perform serial dilutions.[12]
-
Quantification: Plate the dilutions onto appropriate agar plates. After overnight incubation, count the colonies to determine the number of CFU per thigh. Efficacy is measured as the change in log₁₀ CFU/thigh compared to the 0-hour control group.[11]
Murine Thigh Infection Workflow
Caption: Workflow for the neutropenic murine thigh infection model.
Protocol 2: In Vitro Time-Kill Assay
This assay determines the rate of bacterial killing over time at different antibiotic concentrations.[23][24]
-
Preparation: Prepare Cefoselis stock solutions and serially dilute them in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve concentrations relative to the pathogen's MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
Inoculum: Prepare a bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in CAMHB.
-
Incubation: Add the inoculum to each Cefoselis concentration and a growth control tube (no antibiotic). Incubate all tubes at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline to neutralize the antibiotic's effect and plate onto agar.
-
Analysis: After incubation, count the colonies and calculate the log₁₀ CFU/mL for each time point. Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[23]
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Cefoselis in Preclinical Species
| Species | Route | Dose (mg/kg) | Half-life (t½) (hours) | Volume of Distribution (Vd) (ml/kg) | Reference |
|---|---|---|---|---|---|
| Mouse | IV | 20 | 0.27 | ~300 (interpolated) | [10] |
| Rat | IV | 20 | 0.30 | 260 | [10] |
| Rabbit | IV | 20 | 0.97 | ~300 (interpolated) | [10] |
| Dog | IV | 20 | 1.29 | 390 | [10] |
| Monkey | IV | 20 | 1.76 | ~300 (interpolated) |[10] |
Table 2: PK/PD Targets for Cephalosporins
| Parameter | Target for Bacteriostatic Effect | Target for Maximal Killing | Key Considerations | References |
|---|
| %fT > MIC | ~35-40% | ~60-70% | Target may increase for severe infections or immunocompromised hosts. Based on free (unbound) drug concentration. |[6][7] |
References
-
Patsnap Synapse. (2024). What is the mechanism of Cefoselis Sulfate?[Link]
-
Patsnap Synapse. (2024). What is Cefoselis Sulfate used for?[Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem. [Link]
-
AdisInsight. (2016). Cefoselis. [Link]
-
Melchers, M. J., et al. (2017). Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model. Antimicrobial Agents and Chemotherapy, 61(9), e00267-17. [Link]
-
Lepak, A. J., et al. (2019). In Vivo Efficacy of Humanized WCK 5222 (Cefepime-Zidebactam) Exposures against Carbapenem-Resistant Acinetobacter baumannii in the Neutropenic Thigh Model. Antimicrobial Agents and Chemotherapy, 63(12), e01630-19. [Link]
-
She, Y., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 281. [Link]
-
GARDP Revive. (n.d.). Neutropenic thigh mouse model. [Link]
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. [Link]
-
Melchers, M. J., et al. (2017). Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model. PubMed, 61(9). [Link]
-
Weiss, W. J., et al. (2020). Pharmacokinetics-Pharmacodynamics of Enmetazobactam Combined with Cefepime in a Neutropenic Murine Thigh Infection Model. ResearchGate. [Link]
-
LYO-X. (2020). Pharmacokinetics-pharmacodynamics of enmetazobactam combined with cefepime in a neutropenic murine thigh infection model. [Link]
-
Barba, P., & El-Beyrouthy, C. (2024). Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. Cureus, 16(2), e54930. [Link]
-
Vesga, O., et al. (2016). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 60(4), 2341–2347. [Link]
-
Bio-protocol. (2018). (ii) Neutropenic thigh infection model. [Link]
-
Novelli, A., et al. (2000). Pharmacokinetics and pharmacodynamis of oral cephalosporins as critical factors in choice of antibiotics. International Journal of Antimicrobial Agents, 16(4), 501-505. [Link]
-
Wikipedia. (n.d.). Cefoselis. [Link]
-
Wise, R. (1996). Clinical Pharmacokinetics of Oral Cephalosporins. Clinical Pharmacokinetics, 31(1), 32-52. [Link]
-
van den Berg, J., et al. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Pharmaceutics, 14(8), 1629. [Link]
-
Sakamoto, H., et al. (1993). Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin. The Journal of Antibiotics, 46(2), 283-292. [Link]
-
Rhodes, N. J., & MacVane, S. H. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. Clinical Pharmacokinetics, 61(11), 1489-1507. [Link]
-
Singhvi, S. M., et al. (1978). Pharmacology Pharmacokinetics of Cephalosporin Antibiotics: Protein-Binding Considerations. Chemotherapy, 24(3), 121-133. [Link]
-
Ohtaki, K., et al. (2004). Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release. Journal of Neural Transmission, 111(12), 1523-1535. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Khan, D. D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. [Link]
-
ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
Sanders, K., et al. (2017). Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice. Journal of the American Association for Laboratory Animal Science, 56(5), 570-574. [Link]
-
Sanders, K., et al. (2017). Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice. PubMed Central. [Link]
-
Pacific BioLabs. (n.d.). Time Kill Testing. [Link]
-
Lutsar, I., et al. (1998). Pharmacokinetics and pharmacodynamics of cephalosporins in cerebrospinal fluid. Clinical Pharmacokinetics, 35(5), 383-400. [Link]
-
ResearchGate. (2014). Why do my in-vitro AST results not match my clinical in-vivo results?[Link]
-
Journal of the American Association for Laboratory Animal Science. (2017). Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice. [Link]
-
Eagle, C. H., et al. (1990). Cephalosporin clinical concentration–time profile modelling and in-vitro bactericidal effects on Escherichia coli. Journal of Antimicrobial Chemotherapy, 26(4), 529-537. [Link]
-
Nakashima, M., et al. (1991). Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys. Antimicrobial Agents and Chemotherapy, 35(5), 854-861. [Link]
-
Khan, A., et al. (2016). Antimicrobial Activity and Resistance: Influencing Factors. IntechOpen. [Link]
-
Falagas, M. E., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open, 10(7), e036652. [Link]
-
Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of cephalosporins in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of Humanized WCK 5222 (Cefepime-Zidebactam) Exposures against Carbapenem-Resistant Acinetobacter baumannii in the Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 22. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. emerypharma.com [emerypharma.com]
- 24. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Troubleshooting Potential Interference of Cefoselis in Cellular Assays
Introduction: Navigating the Uncharted Use of Cefoselis in Cellular Research
Cefoselis is a fourth-generation cephalosporin antibiotic primarily recognized for its potent bactericidal activity.[1][2] Its mechanism of action involves the targeted inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[3][4][5] While its clinical application in treating bacterial infections is well-documented, its use in non-antibacterial research, particularly in mammalian cellular assays, presents a unique set of challenges. Researchers exploring novel applications or screening Cefoselis in compound libraries may encounter unexpected results stemming from its physicochemical properties and potential for off-target biological effects.
This technical support guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a framework for critical thinking and experimental validation. Our goal is to empower you to identify, understand, and mitigate potential artifacts and off-target effects, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs) - First-Line Inquiries
This section addresses the most common initial questions researchers have when working with Cefoselis in a cellular context.
Question 1: My primary research is not on bacteria. Why should I be concerned about using Cefoselis, an antibiotic, in my mammalian cell-based assay?
Answer: This is a crucial point of consideration. While Cefoselis is designed to be selective for bacterial targets, no compound is perfectly specific. The introduction of any small molecule into a complex biological system like a mammalian cell culture can produce unintended consequences. These can be broadly categorized into three areas:
-
Physicochemical Interference: The compound's properties, such as solubility and stability, can directly impact the assay environment.[6]
-
Biological Off-Target Effects: The compound may interact with unintended mammalian proteins or pathways. Cefoselis, for instance, has been documented to cross the blood-brain barrier and induce neurological effects, suggesting it has activity in mammalian systems.[7]
-
Assay Technology Interference: The compound itself can interfere with the detection method of your assay (e.g., autofluorescence in a fluorescence-based readout).[8][9]
Failing to account for these potential interferences can lead to the generation of false-positive or false-negative results, wasting significant time and resources.
Question 2: What is the best way to prepare Cefoselis for my experiments? I've noticed some precipitation.
Answer: Compound solubility is a frequent source of experimental variability.[10] Cefoselis is most commonly available as Cefoselis sulfate, which has enhanced water solubility compared to its free form.[1] However, its stability in aqueous solutions is pH-dependent, with optimal stability observed between pH 4.0 and 6.5.[6][11] Standard cell culture media are typically buffered to a pH of ~7.4, which is outside this optimal range.
Best Practices for Preparation:
-
Prioritize Fresh Solutions: Due to its susceptibility to degradation in aqueous solutions, always prepare Cefoselis solutions fresh for each experiment.[6]
-
Solvent Choice: While Cefoselis sulfate is water-soluble, preparing a high-concentration stock in 100% DMSO is a common practice for many small molecules. However, always ensure the final DMSO concentration in your cell culture wells remains below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
-
Solubility Check: Before treating your cells, perform a quick visual check by diluting your highest concentration of Cefoselis into cell culture medium in a separate, cell-free plate. Let it sit for the duration of your planned experiment and check for any visible precipitation.
Question 3: What concentration range of Cefoselis should I use?
Answer: The appropriate concentration range is entirely dependent on your specific cell type and assay. There is no universal answer. The key is to differentiate a specific biological effect from non-specific, toxicity-driven outcomes.
Experimental Approach:
-
Dose-Response Curve: Always perform a wide dose-response experiment, typically using serial dilutions over several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Cytotoxicity Parallelism: Crucially, you must run a general cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or LDH release) in parallel with your primary functional assay, using the same cell type, incubation time, and compound concentrations. An apparent "hit" in your primary assay that only occurs at concentrations that are also broadly cytotoxic is a classic hallmark of an artifact and should be interpreted with extreme caution.[12]
Section 2: Troubleshooting Guides for Specific Issues
This section provides structured workflows to diagnose and resolve common experimental problems encountered when using Cefoselis.
Guide 1: Issue - High Variability in Results and/or Visible Precipitate
Symptoms: You observe inconsistent data between replicate wells, or you can see microscopic or macroscopic particles in the culture medium after adding Cefoselis.
Causality: This is almost always a result of the compound's poor solubility or stability in the complex milieu of the cell culture medium at the tested concentration.[10] Precipitated compound is not bioavailable and can physically interfere with cells and assay readouts.
Troubleshooting Workflow: Compound Stability & Solubility
Caption: A logical workflow for troubleshooting Cefoselis solubility and stability.
Protocol: Assessing Cefoselis Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact Cefoselis over time.
-
Prepare Medium: Prepare a sufficient volume of your complete cell culture medium (including serum, if used).
-
Spike Cefoselis: Add Cefoselis to the medium to achieve your highest experimental concentration.
-
Time Zero (T=0) Sample: Immediately remove an aliquot (e.g., 100 µL) and either process it immediately or flash-freeze it in liquid nitrogen and store at -80°C. This is your 100% reference.
-
Incubate: Place the remaining medium in your cell culture incubator (37°C, 5% CO₂) for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Time Point Samples: At each desired time point, remove another aliquot and process or store it as in Step 3.
-
Sample Processing: For analysis, precipitate proteins from the samples (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet the precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable C18 column and a gradient of water/acetonitrile with 0.1% formic acid. Monitor the peak area corresponding to Cefoselis.
-
Data Interpretation: Calculate the percentage of Cefoselis remaining at each time point relative to the T=0 sample. A loss of >10% is generally considered significant and may require protocol modification.[6]
| Parameter | Value | Source |
| Chemical Formula | C₁₉H₂₂N₈O₆S₂ | [4] |
| Molar Mass | 522.55 g/mol | [2] |
| Common Form | Cefoselis Sulfate | [13] |
| Aqueous Stability | Most stable at pH 4.0-6.5; susceptible to degradation at physiological pH (~7.4). | [6][11] |
| Solvent | Water (for sulfate salt), DMSO. | [1] |
Guide 2: Issue - Suspected Off-Target Biological Effects
Symptoms: You observe a consistent, dose-dependent phenotype, but it doesn't align with your primary hypothesis. For example, in a non-neuronal cell line, you observe changes related to ion flux or excitability.
Causality: This points towards an off-target effect, where Cefoselis interacts with a mammalian cellular component. It is known that Cefoselis can penetrate the blood-brain barrier and cause seizures, an effect linked to the modulation of GABA receptors and an increase in extracellular glutamate.[7] While your cell line may not be neuronal, it could express proteins with structural homology to these targets. Furthermore, other β-lactam antibiotics have been shown to exert quasi-epigenetic effects by altering transcription factor regulation.[14]
Potential Off-Target Signaling Pathway of Cefoselis
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefoselis - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 6. asianpubs.org [asianpubs.org]
- 7. apexbt.com [apexbt.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cefoselis [drugfuture.com]
- 14. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Cefoselis MIC Results
Welcome to the technical support center for Cefoselis Minimum Inhibitory Concentration (MIC) testing. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that lead to inconsistent and unreliable MIC results. Cefoselis is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria[1]. Accurate MIC determination is critical for its preclinical and clinical assessment. This guide provides in-depth, experience-based insights to ensure your Cefoselis susceptibility testing is robust, reproducible, and accurate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My Cefoselis MIC values are consistently outside the expected quality control (QC) range. What are the most common causes?
A1: When your MIC values for reference strains like E. coli ATCC® 25922™ or S. aureus ATCC® 29213™ fall outside the acceptable QC ranges defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI), it points to a systematic error in your assay.[2] Here’s a breakdown of the most probable causes, starting with the simplest to check:
-
Cefoselis Stock Solution Integrity: Cefoselis, like many β-lactam antibiotics, can be unstable in solution[3]. Improper storage (e.g., incorrect temperature, light exposure) or repeated freeze-thaw cycles can lead to degradation, resulting in falsely high MICs. Always prepare fresh stock solutions or use aliquots stored at -70°C for a limited time. Verify the initial concentration of your stock solution with a spectrophotometric or chromatographic method if possible.
-
Inoculum Density: The concentration of bacteria used in the test is a critical variable. This "inoculum effect" is a known issue with β-lactam antibiotics[3].
-
Too heavy an inoculum (greater than 0.5 McFarland standard) can lead to artificially high MICs as the higher bacterial load overwhelms the antibiotic before it can act effectively[2].
-
Too light an inoculum can result in falsely low MICs[2].
-
Corrective Action: Always standardize your inoculum using a 0.5 McFarland turbidity standard and verify with a spectrophotometer (target OD600 of 0.08-0.13 for most bacteria). Ensure the bacterial suspension is homogenous and free of clumps.
-
-
Media Composition and pH: The composition of your Mueller-Hinton Broth (MHB) is crucial.
-
Cation Concentration: Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations like Ca²⁺ and Mg²⁺ can significantly influence the activity of cephalosporins against certain bacteria.
-
pH: The pH of the media should be between 7.2 and 7.4. A pH outside this range can affect the stability and activity of Cefoselis[3]. Always check the pH of each new batch of media you prepare[2].
-
-
Incubation Conditions: Strict adherence to standardized incubation conditions is necessary. For most aerobic bacteria, this means 35 ± 2°C for 16 to 20 hours in ambient air[2]. Stacking microdilution plates more than four high can lead to uneven heating and inconsistent results[2].
Q2: I'm observing "skipped wells" in my broth microdilution assay. What does this mean and how can I fix it?
A2: "Skipped wells" refer to a phenomenon where you see no bacterial growth in one or more wells, but there is growth in subsequent wells with higher antibiotic concentrations[2][4][5][6][7]. This is a clear indicator of a technical problem and invalidates the MIC reading for that replicate.
Causality and Resolution:
-
Contamination: The most common cause is contamination of one of the wells with a different, often resistant, organism. Always perform a purity check of your inoculum by plating it on a non-selective agar plate.
-
Inadequate Inoculum Mixing: If the bacterial suspension is not thoroughly mixed before being added to the wells, you can get uneven distribution of bacteria, leading to some wells receiving a much lower inoculum than others[2].
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect drug concentrations or inconsistent volumes of inoculum in the wells[2]. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Drug Precipitation: At higher concentrations, the antibiotic may precipitate out of the solution, reducing its effective concentration in that well. Visually inspect your stock solution and the wells of your MIC plate for any signs of precipitation.
To address these issues, a systematic approach is necessary. The following workflow can help you pinpoint the source of the problem.
Caption: Troubleshooting workflow for skipped wells.
Q3: My Cefoselis MIC results are not reproducible between experiments. What factors should I investigate?
A3: Lack of reproducibility is a significant issue that undermines the validity of your data. To address this, you must meticulously control every variable in your experimental workflow. Here is a checklist to guide your investigation:
| Parameter | Key Considerations & Causality | Corrective Actions |
| Cefoselis Stock | Lot-to-lot variability of the antibiotic powder. Degradation due to improper storage. | Use the same lot of Cefoselis if possible. Prepare fresh stock solutions for each experiment or use single-use aliquots. |
| Media | Lot-to-lot variation in commercial media or inconsistencies in in-house preparation (pH, cation concentration). | Use the same lot of media. If preparing in-house, meticulously follow the recipe and perform QC checks on each batch. |
| Inoculum Prep | Variation in the age of the bacterial culture and the method of suspension. | Use colonies of the same age (e.g., from an overnight plate). Ensure a consistent method for creating the bacterial suspension and standardizing to 0.5 McFarland. |
| Pipetting | Inaccurate or imprecise pipetting during serial dilutions and inoculation. | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Incubation | Fluctuations in incubator temperature or incubation time. | Use a calibrated thermometer to monitor the incubator temperature. Ensure a consistent incubation time for all experiments. |
| Reading MICs | Subjectivity in visual reading of endpoints. | Use a consistent light source and background. Have a second person read the plates independently. Use an automated plate reader if available. |
Q4: What are the key resistance mechanisms that can lead to variable Cefoselis MICs, and how might they manifest in my assay?
A4: Understanding the potential resistance mechanisms is crucial for interpreting your MIC results, especially when working with clinical isolates. Cefoselis, like other β-lactams, acts by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9][10] Resistance can arise through several mechanisms that may lead to variable MICs:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance.
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes can hydrolyze third and fourth-generation cephalosporins, including Cefoselis.[11] Strains producing ESBLs will show significantly elevated MICs.
-
AmpC β-Lactamases: These are cephalosporinases that can be chromosomally encoded and inducible in some species (e.g., Enterobacter cloacae, Citrobacter freundii).[12] Inducibility can lead to variability in MICs depending on the testing conditions.
-
Carbapenemases: While primarily targeting carbapenems, some carbapenemases (like KPC and some metallo-β-lactamases) can also efficiently hydrolyze Cefoselis.
-
-
Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of Cefoselis, leading to increased MICs.[10] This is a common resistance mechanism in both Gram-positive and Gram-negative bacteria.
-
Reduced Permeability and Efflux: In Gram-negative bacteria, the outer membrane acts as a barrier.[10] Mutations in porin proteins can reduce the influx of Cefoselis into the cell. Additionally, efflux pumps can actively transport the antibiotic out of the cell, contributing to higher MICs.
The interplay of these mechanisms can result in a wide range of MIC values.
Caption: Cefoselis action and resistance mechanisms.
Protocols and Data Tables
For reliable and reproducible results, adherence to standardized protocols is paramount.
Protocol 1: Preparation of Cefoselis Stock Solution
-
Weighing: Accurately weigh the required amount of Cefoselis powder using a calibrated analytical balance.
-
Solvent: Dissolve the powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).
-
Concentration: Prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Dispense into single-use aliquots and store at -70°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control (QC) Testing
-
QC Strains: Use well-characterized QC strains from a reputable source (e.g., ATCC). Recommended strains include E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, and S. aureus ATCC® 29213™[2].
-
Procedure: Perform the MIC assay with the QC strains alongside your experimental isolates.
-
Validation: The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[2] If not, the entire batch of tests must be considered invalid, and troubleshooting is required.
Table 1: Example CLSI Quality Control Ranges for Cephalosporins
Note: Specific QC ranges for Cefoselis may need to be obtained from the latest CLSI M100 document or EUCAST publications. The table below is for illustrative purposes with a related cephalosporin.
| Antimicrobial Agent | QC Strain | Acceptable MIC Range (µg/mL) |
| Cefepime | E. coli ATCC® 25922™ | 0.06 - 0.5 |
| Cefepime | P. aeruginosa ATCC® 27853™ | 2 - 8 |
| Cefepime | S. aureus ATCC® 29213™ | 1 - 4 |
Source: Based on CLSI M100 standards. Always refer to the most current version of the CLSI M100 document for the latest QC ranges.[13]
References
- Benchchem. (n.d.). Troubleshooting inconsistent results in Cefaclor susceptibility testing.
- Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
- Shields, R. K., et al. (2024). Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. Microbiology Spectrum.
- Wroblewska, J., & Wozniak-Kosek, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 945.
- Wojtyczka, R., et al. (2024). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods. Medicina, 60(11), 1775.
- Microbiology Info. (n.d.). Broth Microdilution.
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
- EUCAST. (2025, February 21). Guidance on cephalosporins for Staphylococcus aureus infections.
- Fessler, A. T., et al. (2014). Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922. Veterinary Microbiology, 171(1-2), 275-278.
- CLSI. (2019, February 6). Digging Deeper into Understanding Cefazolin Reporting for Enterobacteriaceae.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate?.
- ASM Journals. (2024, June 28). Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae.
- Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for?.
- ResearchGate. (2025, August 6). Quality control ranges for cefoperazone 30 mu g disks for Staphylococcus aureus ATCC (R) 25923 and Escherichia coli ATCC (R) 25922 | Request PDF.
- EUCAST. (2021, December 1). Clinical Breakpoint Tables.
- Melano, R. G., et al. (2009). Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species. Journal of Clinical Microbiology, 47(1), 169-175.
- Microbiologics. (n.d.). Quality Control Microorganisms.
- ResearchGate. (2025, August 6). (PDF) Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae.
- EUCAST. (n.d.). EUCAST - Home.
- PubMed. (n.d.). Mechanism of Action of Cephalosporins and Resistance Caused by Decreased Affinity for Penicillin-Binding Proteins in Bacteroides Fragilis.
- National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- AUROSAN. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe.
- MedchemExpress.com. (n.d.). Cefoselis | β-lactam Antibiotic.
- EUCAST. (2023, June 14). EUCAST Frequently Asked Questions.
- HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
- PubMed Central. (n.d.). Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision.
- PubMed. (n.d.). Mechanisms of resistance to cephalosporin antibiotics.
- Wisconsin State Laboratory of Hygiene. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 9. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 10. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Cefoselis Stability in Aqueous Solutions: A Technical Support Guide
Welcome to the technical support center for Cefoselis. This guide is designed for researchers, scientists, and drug development professionals who utilize Cefoselis in a laboratory setting. As a fourth-generation cephalosporin, the integrity of Cefoselis in aqueous solutions is paramount for generating reproducible and reliable experimental data.[1][2] Its potent antibacterial activity is intrinsically linked to the strained β-lactam ring, a structure highly susceptible to hydrolysis.[2][3] This guide provides in-depth, field-proven insights into maintaining the stability of Cefoselis, troubleshooting common issues, and implementing robust experimental protocols.
Section 1: Frequently Asked Questions (FAQs) on Cefoselis Stability
This section addresses the most common queries regarding the handling and stability of Cefoselis in aqueous solutions.
Q1: What is the primary cause of Cefoselis instability in aqueous solutions?
The primary cause of instability is the hydrolysis of the β-lactam ring.[3][4] This chemical reaction involves a nucleophilic attack on one of the carbonyl carbons in the ring, leading to its cleavage. This process is irreversible and results in a degradation product that lacks antibacterial activity. The degradation of Cefoselis in aqueous solutions typically follows pseudo-first-order kinetics.[3][5]
Q2: What is the optimal pH range for Cefoselis solutions?
Cefoselis exhibits maximum stability in a slightly acidic to neutral pH range, specifically between pH 4.0 and 6.5 .[1][4][6] Outside this range, its degradation is accelerated.
-
Alkaline Conditions (pH > 7): Stability decreases significantly, with rapid degradation observed at pH 9 and higher.[7] The hydroxide ion (OH⁻) acts as a potent nucleophile, directly catalyzing the cleavage of the β-lactam ring.[3][8]
-
Acidic Conditions (pH < 4): The degradation rate also increases under strongly acidic conditions due to specific acid-catalyzed hydrolysis.[3][4][8]
Q3: How does temperature impact the stability of Cefoselis solutions?
Temperature is a critical factor affecting the stability of Cefoselis.[3][6] As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Frozen (-20°C): Cefoselis solutions are stable for extended periods, up to 30 days, when stored frozen.[6][9] This is the recommended condition for long-term storage of stock solutions.
-
Refrigerated (5°C): At refrigerated temperatures, solutions can be stable for up to 24 hours.[6][9]
-
Room Temperature (20°C): Stability is significantly reduced. Depending on the solvent, significant degradation can occur in a matter of hours.[6][9] For instance, while stability in 5% glucose is high for 24 hours, its concentration in a 20% mannitol solution can drop by over 8% in just 2 hours.[6][9]
Q4: What are the recommended solvents for preparing Cefoselis solutions?
The choice of solvent can influence stability. For laboratory use, the following are common choices:
-
Water for Injection / Sterile Water: The most common solvent. Ensure the final pH is within the optimal range.
-
0.9% Sodium Chloride: A suitable solvent for many applications.[6]
-
5% or 10% Glucose Solutions: Cefoselis demonstrates high stability in these diluents.[6][9]
Expert Tip: Avoid using 20% mannitol as a solvent, as it has been shown to decrease the stability of Cefoselis and may cause precipitation at room temperature.[6]
Q5: How should I prepare and store Cefoselis stock solutions?
Proper preparation and storage are essential to preserve the compound's integrity.
-
Solid Form: Cefoselis sulfate powder should be stored in a dry, dark environment at -20°C for long-term stability (up to one year).[1]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in sterile water.[1][6] Sonication may be required to fully dissolve the compound.[1] Sterile filter the solution through a 0.22 µm filter into sterile, light-protected tubes. Store these aliquots at -20°C for up to 30 days or at 0-4°C for up to one month for shorter-term use.[1][6] Avoid repeated freeze-thaw cycles.
Q6: Is it necessary to protect Cefoselis solutions from light?
For most common laboratory solvents like water, saline, or glucose, protection from light has a negligible effect on Cefoselis stability.[6] However, as a general best practice in pharmaceutical handling and to avoid any potential for photolytic degradation, especially during long-term storage or when using complex media, it is advisable to use amber vials or wrap containers in aluminum foil.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Cefoselis solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate or cloudiness appears in the solution. | 1. Incorrect pH: The solution's pH may have shifted outside the optimal range, reducing solubility. 2. Solvent Interaction: Use of incompatible solvents, such as 20% mannitol, can cause precipitation.[6] 3. Low Temperature Storage: Concentrated solutions may precipitate when refrigerated. | 1. Measure the pH of the solution. Adjust if necessary with dilute acid/base, though preparing a fresh solution is preferable. 2. Prepare a new solution using a recommended solvent like sterile water or 5% glucose. 3. Allow the solution to come to room temperature and gently vortex. If precipitate remains, consider preparing a less concentrated stock. |
| Rapid loss of biological activity in experiments. | 1. Chemical Degradation: The β-lactam ring has been hydrolyzed due to improper storage (high temperature) or incorrect pH of the final medium.[3][6] 2. Repeated Freeze-Thaw Cycles: This can compromise the stability of the stock solution. | 1. Always prepare working solutions fresh from a properly stored, frozen stock aliquot. 2. Verify the pH of your final assay buffer or culture medium to ensure it is within the 4.0-6.5 stability range. 3. Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles. |
| HPLC analysis shows multiple, unexpected peaks. | 1. Forced Degradation: The sample was exposed to stress conditions (e.g., high heat, strong acid/base), leading to the formation of degradation products.[5][10] 2. Normal Degradation: The solution has been stored improperly or for too long, resulting in natural degradation. | 1. This is the expected outcome of a forced degradation study and confirms your HPLC method is "stability-indicating."[10][11] 2. Ensure your analytical method can resolve the main Cefoselis peak from its degradants.[7][12] 3. Review your storage procedures. Prepare fresh solutions if the purity has fallen below acceptable limits for your experiment. |
Section 3: Data Summaries & Visualizations
Data Tables
Table 1: Recommended Storage Conditions for Cefoselis Solutions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder (Sulfate) | -20°C | Up to 1 year | Keep dry and protected from light.[1] |
| Aqueous Stock Solution | -20°C | Up to 30 days | Recommended for long-term storage. Avoid freeze-thaw cycles.[6][9] |
| Aqueous Stock Solution | 0-4°C | Up to 24 hours | Suitable for short-term storage.[1][6] |
| Aqueous Working Solution | Room Temperature (~20°C) | < 2-6 hours | Prepare fresh before use. Stability is highly solvent-dependent.[6] |
Table 2: Influence of Environmental Factors on Cefoselis Stability
| Factor | Condition | Impact on Stability | Scientific Rationale |
| pH | 4.0 - 6.5 | Optimal Stability | Minimal rates of acid or base-catalyzed hydrolysis.[4][6] |
| < 4.0 or > 7.0 | Rapid Degradation | Specific acid-base catalysis accelerates the cleavage of the β-lactam ring.[3][4] | |
| Temperature | -20°C | High Stability | Reduces molecular motion and the kinetic rate of hydrolysis.[6] |
| 20°C | Low Stability | Provides sufficient thermal energy for rapid degradation.[6] | |
| Solvent | 5-10% Glucose | High Stability | Favorable formulation for maintaining Cefoselis integrity.[9] |
| 20% Mannitol | Low Stability | Can lead to precipitation and accelerated degradation.[6] | |
| Light | Ambient | Negligible Impact | Cefoselis is not significantly photodegradable in most common solvents.[6] |
Visualizations
The primary degradation of Cefoselis, like other cephalosporins, involves the hydrolysis of the β-lactam ring. This process is catalyzed by acidic or basic conditions.
Caption: Simplified pathway of Cefoselis degradation via hydrolysis.
A robust workflow is essential for accurately assessing the stability of Cefoselis in your specific experimental matrix.
Caption: Experimental workflow for a Cefoselis stability assessment study.
Section 4: Experimental Protocols
These protocols provide a validated starting point for your laboratory work.
Protocol 1: Preparation of a 10 mg/mL Cefoselis Stock Solution
Materials:
-
Cefoselis sulfate powder
-
Sterile, pyrogen-free water (Water for Injection grade recommended)
-
Calibrated analytical balance
-
Sterile 15 mL conical tube
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Determine the mass of Cefoselis sulfate needed. For a 10 mg/mL solution in 10 mL, you will need 100 mg.
-
Weighing: Accurately weigh the Cefoselis sulfate powder using an analytical balance and transfer it to the 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex vigorously. If the powder does not fully dissolve, use a bath sonicator for 5-10 minutes.[1]
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10.0 mL.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into sterile, light-protected tubes (e.g., 1 mL aliquots in 1.5 mL amber tubes).
-
Scientist's Note: This step is crucial. It removes potential microbial contaminants and any micro-particulates that could interfere with cell-based assays or clog fluidic systems.
-
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), and date of preparation. Immediately store the aliquots at -20°C.[1][6]
Protocol 2: Forced Degradation Study to Validate an HPLC Method
This protocol is used to generate degradation products and ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.[10][11]
Procedure:
-
Prepare Solutions: Prepare a working solution of Cefoselis (e.g., 100 µg/mL) from your stock solution.
-
Set Up Stress Conditions: Aliquot the working solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 1M HCl to achieve a final concentration of 0.1M HCl.
-
Base Hydrolysis: Add 1M NaOH to achieve a final concentration of 0.1M NaOH.
-
Oxidative Degradation: Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.[5]
-
Thermal Degradation: Heat a sealed vial at 60-80°C.
-
Control: Keep one vial of the untreated working solution at 4°C.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), sampling at intermediate time points if necessary. The goal is to achieve 10-30% degradation of the parent compound.[10]
-
Neutralization: Before analysis, neutralize the acid and base-hydrolyzed samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze the control and all stressed samples by your HPLC method.
-
Evaluation: A stability-indicating method is confirmed if:
References
-
Stability of cefoselis sulfate in aqueous solutions. (2016). ResearchGate. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelinska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry, 25(13), 7596-7598. [Link]
-
Stability studies of cefoselis sulfate in the solid state. (2015). ResearchGate. [Link]
-
Stability of cefoselis sulfate in aqueous solutions. (n.d.). Semantic Scholar. [Link]
-
Stability of Cefoselis Sulfate in Intravenous Solutions. (2013). Asian Journal of Chemistry. [Link]
-
A new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. (n.d.). ResearchGate. [Link]
-
What is the mechanism of Cefoselis Sulfate? (2024). Patsnap Synapse. [Link]
-
Zalewski, P., Skibiński, R., et al. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 222-226. [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (2018). SciELO. [Link]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
-
Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. (2022). Semantic Scholar. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Solubility and stability. (n.d.). Dechra. [Link]
-
Manual. (n.d.). apps.who.int. [Link]
-
Tsuji, A., Nakashima, E., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-1128. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: Cefadroxil. (1981). Keio University. [Link]
-
Cielecka-Piontek, J., Zalewski, P., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia, 76(5-6), 241-247. [Link]
-
Tsang, W. Y., Dhanda, A., et al. (2004). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. The Journal of Organic Chemistry, 69(2), 339-344. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Guttman, M., & Guttman, A. (1993). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of Pharmaceutical Sciences, 82(4), 426-430. [Link]
-
(A and B) Outline mechanism of cephalosporin hydrolysis by... (n.d.). ResearchGate. [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). ResearchGate. [Link]
-
Namiki, Y., Tanabe, T., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 208-214. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability of cefoselis sulfate in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmascholars.com [pharmascholars.com]
Technical Support Center: Preventing Cefoselis Precipitation in Intravenous Solutions
Welcome to the technical support guide for Cefoselis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing precipitation of Cefoselis in intravenous (IV) solutions. Understanding the physicochemical properties of Cefoselis is paramount to ensuring its stability and efficacy in experimental and clinical settings.
Understanding Cefoselis Precipitation: A Physicochemical Perspective
Cefoselis is a fourth-generation cephalosporin antibiotic, typically supplied as Cefoselis sulfate, a formulation that enhances its water solubility and stability.[1] Despite its formulation, Cefoselis is susceptible to degradation in aqueous solutions, which can lead to the formation of insoluble precipitates.[2] This precipitation is not merely a physical inconvenience; it signifies a loss of active pharmaceutical ingredient (API) and can introduce particulates into the solution, posing significant risks.
The primary mechanism of Cefoselis degradation in aqueous solution is hydrolysis, particularly the cleavage of the β-lactam ring, which is a common degradation pathway for β-lactam antibiotics.[3] This process is significantly influenced by several key factors:
-
pH: The stability of Cefoselis sulfate is highly pH-dependent. It exhibits maximum stability in a pH range of 4.0 to 6.5.[2] Outside of this optimal range, particularly at a pH above 11.24, the rate of degradation increases substantially, leading to a higher risk of precipitation.[2]
-
Temperature: Storage temperature plays a critical role in the stability of Cefoselis solutions.[2][4] Higher temperatures accelerate the rate of hydrolysis, leading to faster degradation and a greater likelihood of precipitation.
-
Composition of Intravenous Solution: The choice of diluent has a profound impact on Cefoselis stability.[2][4] Different IV fluids can affect the pH of the final solution and may contain components that interact with the Cefoselis molecule.
-
Concentration: Higher concentrations of Cefoselis can increase the probability of precipitation, especially if other conditions (like pH or temperature) are suboptimal.[5]
Core Factors Influencing Cefoselis Stability
Caption: Key factors influencing Cefoselis precipitation risk.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and handling of Cefoselis intravenous solutions.
Q1: I observed a precipitate in my Cefoselis solution after reconstitution with 20% Mannitol. What is the cause?
A1: This is a known incompatibility issue. Cefoselis sulfate is significantly less stable in 20% mannitol solution compared to other IV diluents.[2] Studies have shown that at room temperature, a precipitate can be observed, and the concentration of Cefoselis can decrease to 91.6% after only 2 hours in a mannitol medium.[2][6] The exact mechanism may involve interactions between the polyol structure of mannitol and the Cefoselis molecule, potentially altering the local pH or solubility parameters. For optimal stability, it is recommended to use 5% or 10% glucose solutions, in which Cefoselis sulfate maintains over 99.5% of its initial concentration for 24 hours at room temperature.[2][6]
Q2: My Cefoselis solution, prepared with 0.9% Sodium Chloride, turned slightly yellow after several hours at room temperature. Is it still usable?
A2: A slight color change to pale yellow does not necessarily indicate a significant loss of potency for some cephalosporins. However, it does suggest that chemical degradation has begun. Cefoselis is stable in 0.9% Sodium Chloride at room temperature, but stability decreases over time.[2] For critical applications, it is best to use freshly prepared solutions. If the solution must be stored, refrigeration at 5°C is recommended, which can maintain stability for up to 24 hours.[2] Any solution that exhibits significant color change, turbidity, or visible particulate matter should be discarded.
Q3: I need to prepare a stock solution of Cefoselis for my experiments. What is the best solvent and storage condition to prevent precipitation?
A3: For laboratory purposes, reconstituting Cefoselis sulfate in an appropriate buffer that maintains a pH between 4.0 and 6.5 is ideal.[2] However, for IV administration simulation, the choice of solvent should reflect clinical practice. Based on stability data, 5% or 10% glucose solutions are excellent choices for maintaining Cefoselis stability.[2][6] For short-term storage (up to 24 hours), refrigeration at 5°C is effective.[2] For longer-term storage (up to 30 days), freezing at -20°C has been shown to maintain the concentration of Cefoselis in select IV solutions like 5% and 10% glucose and 0.9% sodium chloride.[2][4] Always ensure the solution is completely thawed and brought to room temperature before use, and inspect for any precipitation that may have occurred during the freeze-thaw cycle.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for Cefoselis stability in an aqueous solution?
A: The optimal pH range for Cefoselis sulfate stability is between 4.0 and 6.5.[2] Within this pH range, the rate of hydrolytic degradation is at its minimum.
Q: How does temperature affect the stability of reconstituted Cefoselis solutions?
A: Temperature is a critical factor. Stability is highest at lower temperatures. Solutions stored at 5°C are stable for up to 24 hours, while those stored at -20°C can be stable for up to 30 days in compatible diluents.[2][4] Room temperature (20°C) storage shortens the stability period, and the specific duration depends on the IV solution used.[2]
Q: Which intravenous solutions are most compatible with Cefoselis?
A: Based on stability studies, 5% and 10% glucose solutions are the most compatible, showing minimal degradation of Cefoselis over 24 hours at room temperature.[2][6] 0.9% Sodium Chloride and Water for Injections also provide good stability.[2]
Q: Are there any intravenous solutions that should be avoided with Cefoselis?
A: Yes. 20% Mannitol solution has been shown to cause precipitation and a rapid decrease in Cefoselis concentration and should be avoided.[2]
Q: Does light exposure affect the stability of Cefoselis solutions?
A: For short-term administration (e.g., up to 2 hours), protection from light has a negligible effect on Cefoselis stability in most compatible IV solutions.[2] However, when using Jonosteril or mannitol as diluents, light protection may be more critical. For long-term storage, it is always a good practice to protect pharmaceutical solutions from light.
Q: Can I mix Cefoselis with other drugs in the same infusion bag?
A: Mixing Cefoselis with other drugs in the same infusion bag is generally not recommended without specific compatibility data.[7] Incompatibilities can lead to precipitation, inactivation of one or both drugs, or the formation of toxic byproducts.[8] Always consult a comprehensive compatibility reference or conduct a compatibility study before co-administering Cefoselis with other medications in the same solution.
Cefoselis Sulfate Stability in Various Intravenous Solutions
| Intravenous Solution | Storage at 5°C (24h) - % Remaining | Storage at 20°C (24h) - % Remaining |
| 5% Glucose | 100.00% | 99.45% |
| 10% Glucose | 100.00% | 98.52% |
| 0.9% Sodium Chloride | 100.00% | 100.00% (at 6h), 97.94% (at 24h) |
| Water for Injections | 100.00% | 100.00% (at 6h), 94.79% (at 24h) |
| Ringer's Solution | 98.50% | 91.58% |
| 20% Mannitol | Not Recommended | 91.6% (after 2h), Precipitation Observed |
Data synthesized from a study by Zalewski, P., et al. (2013).[2][6]
Protocol: Reconstitution of Cefoselis for Intravenous Administration
This protocol provides a generalized procedure. Always refer to the manufacturer's specific instructions for the product you are using.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
-
Vial Inspection: Visually inspect the Cefoselis powder for any signs of contamination or damage to the vial.
-
Diluent Selection: Choose a compatible sterile diluent, such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose (Glucose) Injection. 5% Dextrose is recommended for optimal stability.
-
Reconstitution:
-
Withdraw the appropriate volume of diluent into a sterile syringe.
-
Inject the diluent into the Cefoselis vial.
-
Gently swirl or shake the vial until the powder is completely dissolved. Avoid vigorous shaking that may cause excessive foaming.
-
-
Visual Inspection: Inspect the reconstituted solution for clarity, color, and the presence of any particulate matter. The solution should be clear. A slight yellowing may be acceptable, but any solution with visible precipitates or marked discoloration should be discarded.
-
Further Dilution for Infusion:
-
Withdraw the required volume of the reconstituted Cefoselis solution.
-
Add it to the chosen intravenous infusion bag (e.g., 50 to 100 mL of a compatible IV fluid).
-
Gently mix the contents of the infusion bag.
-
-
Administration/Storage:
-
For immediate use, administer the infusion as required.
-
If not for immediate use, store the solution under appropriate conditions (refrigeration at 5°C for up to 24 hours) based on the stability data for the chosen diluent.
-
Workflow for Preventing Cefoselis Precipitation
Caption: Recommended workflow for preparing stable Cefoselis IV solutions.
References
-
Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry, 25(10), 5533-5537. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2012). Stability of cefoselis sulfate in aqueous solutions. Reaction Kinetics, Mechanisms and Catalysis, 108(2), 285–292. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Garbacki, P. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 29-34. [Link]
-
Patsnap. (2024). What is Cefoselis Sulfate used for? Synapse. [Link]
-
Newton, D. W. (2008). To mix or not to mix – compatibilities of parenteral drug solutions. Australian Prescriber, 31(4), 101-103. [Link]
-
Cielecka-Piontek, J., Zalewski, P., & Jelińska, A. (2013). Stability of cefozopran hydrochloride in aqueous solutions. Acta Poloniae Pharmaceutica, 70(1), 35-42. [Link]
-
Kim, J. H., et al. (2012). Factors Affecting Precipitation of Vancomycin and Ceftazidime on Intravitreal Injection. Journal of the Korean Ophthalmological Society, 53(10), 1492-1498. [Link]
-
Rajput, J. et al. (2022). THE COMPATIBILITY OF INTRAVENOUS (IV) DRUGS IS A CRITICAL ASPECT OF PATIENT CARE. Rashtriya Jouth Vigyan Parishad, 1(1). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. To mix or not to mix â compatibilities of parenteral drug solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. rjpn.org [rjpn.org]
Cefoselis Technical Support Center: Impact of pH on Stability and Activity
Introduction
Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[4][5] The chemical stability and biological activity of Cefoselis, like all β-lactam antibiotics, are critically dependent on the pH of its environment. The integrity of the core β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, making pH control a paramount concern during solution preparation, storage, and in vitro experimentation.[6][7][8]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Cefoselis. It is designed to address common challenges related to pH, offering troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cefoselis stability in aqueous solutions?
A1: Cefoselis, similar to other fourth-generation cephalosporins like cefepime and cefpirome, exhibits maximum stability in the slightly acidic to neutral pH range, typically between pH 4 and 7.[6] Studies on Cefoselis sulfate have shown it is most stable in this region.[6] Outside of this range, its degradation rate increases significantly. It is particularly unstable in alkaline conditions.[6][8]
Q2: How does pH affect the antibacterial activity of Cefoselis?
A2: The antibacterial activity of Cefoselis is intrinsically linked to its structural integrity. At pH values that promote the degradation of the β-lactam ring, the antibiotic's ability to bind to PBPs is compromised, leading to a loss of potency. Furthermore, the pH of the experimental medium (e.g., bacterial culture broth) can influence the surface charge of both the antibiotic and the bacterial cell, potentially affecting drug penetration and interaction with its target. While direct studies on pH vs. Cefoselis MIC are limited, research on other cephalosporins has shown that significant deviations from physiological pH (~7.4) can alter MIC values. For instance, the activity of some cephalosporins is reduced in acidic environments.[9]
Q3: What are the primary degradation pathways for Cefoselis at different pH values?
A3: The primary degradation pathway for all β-lactam antibiotics, including Cefoselis, is the hydrolysis of the four-membered β-lactam ring.[6][8] This process can be catalyzed by hydrogen ions (acid-catalyzed) or hydroxide ions (base-catalyzed).[7][10]
-
Acidic Conditions (pH < 4): Specific acid-catalyzed hydrolysis of the β-lactam bond occurs.[7]
-
Neutral Conditions (pH 4-7): In this range, degradation is slowest and primarily occurs through spontaneous hydrolysis (attack by water molecules).[10][11]
-
Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis is the dominant degradation pathway and is generally much faster than acid-catalyzed or spontaneous hydrolysis.[6][12] This involves a nucleophilic attack by hydroxide ions on the carbonyl carbon of the β-lactam ring.[8]
Q4: Can I use common buffers like phosphate-buffered saline (PBS) for my Cefoselis solutions?
A4: Caution is advised. While PBS is typically buffered around pH 7.4, which is within the more stable range for Cefoselis, certain buffer species can actively participate in the degradation process through general acid-base catalysis.[6][11] Studies have shown that phosphate and acetate buffers can accelerate the degradation of Cefoselis sulfate.[6] For short-term experiments, freshly prepared solutions in PBS may be acceptable, but for storage or longer-term stability studies, it is crucial to select a non-nucleophilic buffer or validate the stability of Cefoselis in your chosen buffer system (see Protocol 2).
Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Problem 1: My Cefoselis solution has lost significant potency after storage.
-
Potential Cause: Improper pH of the storage solution or buffer-catalyzed degradation. Storing Cefoselis in an alkaline solution (pH > 8) or in the presence of catalytic buffer species like phosphate can lead to rapid hydrolysis of the β-lactam ring.[6][13]
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your stock solution and any remaining stored aliquots.
-
Review Preparation Protocol: Confirm the identity and pH of the solvent or buffer used for reconstitution. Was the water used for reconstitution pH-neutral?
-
Chemical Analysis (Optional): If available, use HPLC to analyze the stored solution. The appearance of new peaks with shorter retention times compared to the parent Cefoselis peak is indicative of degradation products.[6]
-
Corrective Action: Prepare a fresh stock solution using a validated, stability-promoting buffer system as described in Protocol 1 . For long-term storage, aliquoting and freezing at -20°C or lower is recommended.[14]
-
Problem 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results.
-
Potential Cause: pH drift in the bacterial culture medium during incubation. Bacterial metabolism can significantly alter the pH of the growth medium. If the pH shifts into a range where Cefoselis is unstable (e.g., becomes alkaline), the effective concentration of the antibiotic will decrease over the course of the experiment, leading to erroneously high or variable MIC values.
-
Troubleshooting Steps:
-
Monitor Medium pH: Measure the pH of your culture medium at the beginning (T=0) and end (T=24h) of your MIC assay, both with and without bacterial inoculation (as controls).
-
Use Buffered Medium: If significant pH drift is observed, consider using a more strongly buffered culture medium, such as MOPS-buffered broth, to maintain a stable pH environment closer to physiological conditions.
-
Control for Degradation: In a parallel experiment, incubate Cefoselis in your test medium (without bacteria) for the duration of the assay. At the end of the incubation, test the potency of this solution against a control strain to quantify any non-bacterial degradation.
-
Standardize Inoculum: Ensure your starting bacterial inoculum is consistent across experiments, as a higher bacterial load can lead to faster and more pronounced pH changes.
-
Data & Visualization
pH-Dependent Degradation of Cefoselis
The stability of Cefoselis is highly dependent on pH. The following diagram illustrates the primary degradation pathways.
Caption: pH-dependent degradation pathways of Cefoselis.
Table 1: Recommended Buffers for Cefoselis Stability Studies
| Buffer System | pH Range | Concentration (mM) | Comments |
| Citrate Buffer | 3.0 - 6.2 | 10 - 50 | Generally considered non-nucleophilic and safe for β-lactam stability studies. |
| Acetate Buffer | 3.6 - 5.6 | 10 - 50 | Can exhibit general acid-base catalysis; validation is recommended.[6] |
| MES Buffer | 5.5 - 6.7 | 10 - 50 | Good's buffer, known for being biologically inert and non-catalytic. |
| MOPS Buffer | 6.5 - 7.9 | 10 - 50 | Commonly used in cell culture for pH stability; a good choice for MIC assays. |
Note: Avoid phosphate and borate buffers where possible, as they have been shown to catalyze the degradation of some cephalosporins.[6][11]
Experimental Protocols
Protocol 1: Preparation and Storage of Cefoselis Stock Solutions
This protocol ensures the preparation of a stable, high-concentration stock solution.
-
Reagent Preparation:
-
Prepare a 50 mM sodium citrate buffer. Start with 50 mM citric acid and adjust to pH 6.0 using 1M NaOH.
-
Sterile filter the buffer using a 0.22 µm filter.
-
-
Reconstitution:
-
Allow the Cefoselis sulfate powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Cefoselis sulfate in a sterile container.
-
Add the pre-prepared pH 6.0 citrate buffer to achieve the target concentration (e.g., 10 mg/mL). Vortex gently until fully dissolved.
-
-
Verification:
-
Measure the pH of the final stock solution to confirm it is within the target range (pH 5.8 - 6.2). Adjust with dilute NaOH or HCl if necessary, though this should not be required if the buffer was prepared correctly.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile polypropylene microcentrifuge tubes.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.
-
Store the frozen aliquots at -20°C (for short-term, <1 month) or -80°C (for long-term, >1 month), protected from light.[14]
-
-
Usage:
-
When needed, thaw an aliquot rapidly at room temperature. Do not re-freeze thawed aliquots. Keep the thawed solution on ice for the duration of the experiment.
-
Protocol 2: Workflow for Assessing Cefoselis Stability at Various pH Values
This workflow uses HPLC to quantify the degradation of Cefoselis over time.
Caption: High-level workflow for a Cefoselis pH stability study.
Methodology Details:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 4-6, MOPS for pH 7, CHES for pH 8-9) at a fixed ionic strength.
-
Incubation Setup: Dilute Cefoselis stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Time Zero (T=0) Sample: Immediately after dilution, take a sample from each pH condition and inject it into the HPLC system. This serves as the 100% reference value.
-
Incubation: Store the solutions at a controlled temperature (e.g., 37°C for an accelerated study).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution for analysis.
-
HPLC Analysis: Use a validated stability-indicating HPLC method. The mobile phase and column should be chosen to clearly separate the intact Cefoselis peak from its degradation products.[6]
-
Data Interpretation: Calculate the percentage of Cefoselis remaining at each time point relative to the T=0 sample. Plotting the natural logarithm of the concentration versus time will yield a straight line if the degradation follows pseudo-first-order kinetics, with the slope being the negative of the rate constant (k).[6][15]
References
-
Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., & Cielecka-Piontek, J. (2015). Stability of cefoselis sulfate in aqueous solutions. ResearchGate. [Link]
-
Vaughn, L. M., & Veum, J. A. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical Sciences, 87(12), 1572-1576. [Link]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
-
Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-1128. [Link]
-
Zalewski, P., Skibiński, R., Talaczyńska, A., Paczkowska, M., & Cielecka-Piontek, J. (2015). Log k pH = f(pH) profile for the degradation of cefoselis sulfate at... ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefoselis Sulfate? Patsnap Synapse. [Link]
-
Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]
-
Jagodic, V., & Comisso, I. (2010). Influence of pH on the separation of cephalosporins. ResearchGate. [Link]
-
Ramesh, G., et al. (2002). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of Veterinary Pharmacology and Therapeutics, 25(4), 307-311. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelinska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Acta Chimica Slovenica, 60(3), 669-673. [Link]
-
Nakagawa, T., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 208-214. [Link]
-
Zalewski, P., et al. (2014). Kinetics and mechanism of degradation of cefozopran hydrochloride in the solid state. Acta Poloniae Pharmaceutica, 71(5), 785-792. [Link]
-
Muraca, G., et al. (1987). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of Pharmaceutical & Biomedical Analysis, 5(1), 53-61. [Link]
-
Zhang, Y., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 280. [Link]
-
Patsnap Synapse. (2024). What is Cefoselis Sulfate used for? Patsnap Synapse. [Link]
-
Krisch, J., et al. (2023). Impact of pH on the activity of novel cephalosporin cefiderocol in human urine. JAC-Antimicrobial Resistance, 5(6), dlad136. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 5. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis Antibacterial Testing: A Technical Support Guide
Welcome to the technical support center for Cefoselis antibacterial susceptibility testing (AST). This guide is designed for researchers, clinical microbiologists, and drug development professionals who are working with this fourth-generation cephalosporin. Our goal is to move beyond simple protocols and delve into the causality behind experimental variables, providing you with the insights needed to troubleshoot common issues, ensure data integrity, and generate reliable results.
Introduction: The Imperative of Precision in Cefoselis AST
Cefoselis is a potent, broad-spectrum β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan assembly.[3][4] This action leads to a compromised cell wall and, ultimately, bacterial lysis.[1] While effective against a wide range of Gram-positive and Gram-negative pathogens, its stability against many β-lactamases is a key feature.[1][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of setting up Cefoselis testing.
Q1: What are the standard, internationally recognized methods for determining Cefoselis susceptibility?
A1: The two universally accepted reference methods for quantitative and qualitative susceptibility testing are broth microdilution (BMD) and Kirby-Bauer disk diffusion .
-
Broth Microdilution is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6] This is considered the quantitative gold standard.
-
Kirby-Bauer Disk Diffusion is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an inoculated agar plate. The diameter of the resulting zone of growth inhibition is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant).[7]
Both methods are meticulously standardized by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] Adherence to their guidelines is critical for generating reproducible and clinically relevant data.
Q2: Which Quality Control (QC) strains are required for Cefoselis AST, and why are they so important?
A2: Quality control is the cornerstone of a self-validating AST system. QC strains are well-characterized bacteria with known, predictable susceptibility patterns. Testing these strains in parallel with your unknown isolates verifies that all components of your experiment—media, antibiotic potency, incubation, and operator technique—are performing within acceptable limits. For a broad-spectrum cephalosporin like Cefoselis, the following strains are typically required by CLSI and EUCAST:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for MIC) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
Each new batch of media, new lot of antibiotic disks, or new shipment of MIC panels must be validated with these strains. Daily or weekly QC testing is also required, depending on laboratory protocols.
Q3: My QC results for a Cefoselis disk are consistently out of range. Where do I start troubleshooting?
A3: A QC failure invalidates all tests performed in that run. A systematic approach is essential. The most common culprits, in order of likelihood, are:
-
Inoculum Density: This is the single most frequent source of error. Re-check your protocol for preparing the 0.5 McFarland standard.
-
Antibiotic Potency: Ensure disks have been stored correctly (typically -20°C or below in a non-frost-free freezer) and that the container has not been opened while cold, which can introduce condensation and degrade the antibiotic.
-
Media Preparation: Verify the pH of your Mueller-Hinton Agar (MHA) and ensure the agar depth is a uniform 4 mm.
-
Incubation: Confirm the temperature is stable at 35°C ± 2°C and the duration was correct (typically 16-20 hours).[10]
The logical flow for troubleshooting is visualized in the diagram below.
Appendix B: Quantitative Data Summary
The following table provides example quality control ranges for disk diffusion and MIC testing. Note: These are representative values. Laboratories must refer to the most current version of the CLSI M100 [8]or EUCAST QC documents for official ranges corresponding to their specific lots of materials.
| Quality Control Strain | Test Method | Cefoselis Concentration | Acceptable QC Range (Example) |
| Escherichia coli ATCC® 25922™ | Disk Diffusion | 30 µg | 23 - 29 mm |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 25 - 31 mm |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion | 30 µg | 16 - 21 mm |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | N/A | 0.12 - 0.5 µg/mL |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | N/A | 0.25 - 1.0 µg/mL |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | 2.0 - 8.0 µg/mL |
References
-
Patsnap Synapse. (2024). What is the mechanism of Cefoselis Sulfate?[Link]
-
Patsnap Synapse. (2024). What is Cefoselis Sulfate used for?[Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem. [Link]
-
Neu, H. C. (1983). Factors that affect the in-vitro activity of cephalosporin antibiotics. Journal of Antimicrobial Chemotherapy, 12(Suppl A), 1-13. [Link]
-
Oxford Academic. (n.d.). Factors that affect the in-vitro activity of cephalosporin antibiotics. [Link]
-
AdisInsight. (2016). Cefoselis. [Link]
-
Wang, F., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 289. [Link]
-
Miller, J. M., Thornsberry, C., & Baker, C. N. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. American Journal of Medical Technology, 50(12), 851-854. [Link]
-
Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]
-
ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. [Link]
-
ResearchGate. (2015). Stability of cefoselis sulfate in aqueous solutions. [Link]
-
Tariq, M. A., & Vashisht, R. (2023). Third-Generation Cephalosporins. In StatPearls. StatPearls Publishing. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Ghafari, M., & Dos Santos, J. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. [Link]
-
Semantic Scholar. (n.d.). Stability of cefoselis sulfate in aqueous solutions. [Link]
-
ASM Journals. (2012). Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of Cephalothin as a Predictor of Cephalexin Susceptibility. Journal of Clinical Microbiology, 50(5), 1735-1737. [Link]
-
Cielecka-Piontek, J., Jelińska, A., & Zalewski, P. (2015). Stability of Cefoselis Sulfate in Intravenous Solutions. Latin American Journal of Pharmacy, 34(7), 1436-1441. [Link]
-
ResearchGate. (2025). CLSI Breakpoints for Select Penicillin and Cephalosporins. [Link]
-
World Health Organization. (2018). Antimicrobial Resistance Profile of Different Clinical Isolates against Third-Generation Cephalosporins. International Journal of Microbiology, 2018, 8592425. [Link]
-
Biology LibreTexts. (2023). 1.40: Bacterial Susceptibility to Antibiotics (Kirby-Bauer Test). [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 299-305. [Link]
-
EUCAST. (2025). Guidance on cephalosporins for Staphylococcus aureus infections. [Link]
-
IJSDR. (2019). CEPHALOSPORINS DRUG RESISTANCE, A GUIDE FOR SELECTING AN ALTERNATIVE ANTIBIOTICS. [Link]
-
Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Aldridge, C., & Tice, A. (1997). The problem with cephalosporins. The Journal of hospital infection, 36(2), 83–92. [Link]
-
National Institutes of Health. (2021). Manual Reading of Sensititre Broth Microdilution System Panels Improves Accuracy of Susceptibility Reporting for Polymyxin Antibiotics. Journal of Clinical Microbiology, 59(10), e00788-21. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
-
Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]
-
AUROSAN. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [Link]
-
EUCAST. (2019). EUCAST uudised. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Jones, R. N., et al. (2004). Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used. Journal of Clinical Microbiology, 42(10), 4788-4792. [Link]
-
ResearchGate. (n.d.). Troubleshooting table. [Link]
-
Kim, H. S., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 557-562. [Link]
-
Centers for Disease Control and Prevention. (2025). Antibiotics Tested by NARMS. [Link]
-
National Institutes of Health. (2010). Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species. Journal of Clinical Microbiology, 48(5), 1775-1779. [Link]
-
Yang, Y., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008. [Link]
Sources
- 1. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 4. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Strategies to minimize Cefoselis degradation during storage
Welcome to the Cefoselis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize the degradation of Cefoselis during storage and experimental use. Our goal is to ensure the integrity and reliability of your research by providing scientifically grounded, practical advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered when working with Cefoselis. The advice provided is based on established scientific principles and published stability data.
Section 1: Cefoselis in Solution - Preparation and Storage
Question 1: What is the optimal pH for storing Cefoselis in an aqueous solution to ensure its stability?
Answer: Cefoselis sulfate is most stable in aqueous solutions with a pH range of 4 to 6.5.[1][2] Outside of this range, its degradation accelerates. Specifically, in highly acidic (below pH 4) or alkaline (above pH 7) conditions, the rate of hydrolysis of the β-lactam ring significantly increases, leading to a loss of antibacterial activity.[3][4] The degradation of Cefoselis sulfate in aqueous solutions follows a pseudo-first-order reaction.[2][3]
Scientist's Insight: The β-lactam ring, which is crucial for the antibacterial action of cephalosporins, is susceptible to nucleophilic attack.[3] In alkaline conditions, hydroxide ions act as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring.[4] In acidic conditions, the hydrolysis can also be catalyzed. Therefore, maintaining the pH within the 4 to 6.5 range is critical to minimize both acid and base-catalyzed hydrolysis.
Troubleshooting Guide: Solution pH Issues
| Symptom | Potential Cause | Recommended Action |
| Rapid loss of Cefoselis potency in solution | Incorrect pH of the buffer or solvent. | 1. Verify the pH of your solution using a calibrated pH meter. 2. Adjust the pH to be within the optimal range of 4 to 6.5 using appropriate buffers (e.g., acetate or phosphate buffers).[2][3] 3. When preparing solutions, always add Cefoselis to the pH-adjusted buffer, rather than adjusting the pH after the drug has been dissolved. |
| Precipitate formation in the Cefoselis solution | pH-dependent solubility issues or degradation product precipitation. | 1. Ensure the pH is within the recommended range. 2. If the issue persists, consider the buffer capacity and concentration. In some instances, high concentrations of certain buffer species can interact with the drug. 3. Analyze the precipitate to determine if it is the intact drug or a degradation product. |
Question 2: What is the impact of temperature on the stability of Cefoselis solutions?
Answer: Temperature is a critical factor affecting the stability of Cefoselis sulfate in solution.[1] Storage at elevated temperatures significantly accelerates the degradation process. For short-term storage (up to 24 hours), refrigeration at 5°C is recommended for Cefoselis solutions.[1] If longer-term storage is necessary, freezing the solution at -20°C can preserve its stability for up to 30 days.[1] Cefoselis sulfate is generally stable at room temperature (20°C) for a few hours, making it suitable for immediate use after preparation.[1]
Scientist's Insight: The degradation of Cefoselis, like most chemical reactions, is temperature-dependent. Higher temperatures provide the necessary activation energy for hydrolytic reactions to occur more frequently and rapidly. By lowering the temperature, you reduce the kinetic energy of the molecules, thereby slowing down the degradation rate.
Troubleshooting Guide: Temperature-Related Degradation
| Symptom | Potential Cause | Recommended Action |
| Cefoselis solution appears discolored (yellowish) | Thermal degradation. | 1. Immediately move the solution to a refrigerated or frozen environment as appropriate for the intended storage duration. 2. Prepare fresh solutions and ensure they are not left at room temperature for extended periods. 3. For experiments requiring incubation at higher temperatures (e.g., 37°C), prepare the Cefoselis solution immediately before use. |
| Inconsistent experimental results | Degradation of Cefoselis due to temperature fluctuations. | 1. Use a calibrated thermometer to monitor the temperature of your storage units (refrigerator, freezer). 2. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation. Aliquot the Cefoselis solution into single-use volumes before freezing. |
Question 3: Should I protect my Cefoselis solutions from light?
Answer: For most common intravenous solutions, protecting Cefoselis sulfate from light has a negligible effect on its stability when stored at room temperature for a short duration.[1] However, some studies on other cephalosporins have shown that photolytic degradation can occur, leading to isomerization and cleavage of the β-lactam ring.[5] Therefore, as a precautionary measure and to adhere to good laboratory practice, it is recommended to protect Cefoselis solutions from direct, intense light, especially during prolonged storage.
Scientist's Insight: Photodegradation is initiated when the molecule absorbs photons of a specific wavelength, leading to the formation of excited states that can then undergo various chemical reactions. For cephalosporins, this can involve isomerization at the methoxyimino group or cleavage of the dihydrothiazine ring, both of which can lead to inactive products.[5]
Troubleshooting Guide: Light Exposure Concerns
| Symptom | Potential Cause | Recommended Action |
| Discoloration or unexpected degradation in light-exposed samples | Photodegradation. | 1. Store Cefoselis solutions in amber vials or wrap clear containers with aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. 3. If your experiments involve illumination, run appropriate controls to assess the extent of photodegradation. |
Section 2: Cefoselis in Solid Form - Storage and Handling
Question 4: What are the recommended storage conditions for Cefoselis in its solid (powder) form?
Answer: Cefoselis sulfate as a solid is significantly more stable than in solution. However, it is still susceptible to degradation, particularly in the presence of humidity and elevated temperatures.[6][7] It is recommended to store solid Cefoselis at -20°C in a tightly sealed container to protect it from moisture.[8][9] The degradation of solid Cefoselis sulfate is influenced by relative air humidity; in humid conditions, it can undergo an autocatalytic reaction.[6][7]
Scientist's Insight: The presence of water molecules, even in the form of humidity, can facilitate solid-state degradation by increasing molecular mobility and participating in hydrolytic reactions. Autocatalysis suggests that one of the degradation products may be acidic, which then catalyzes further degradation of the parent molecule.
Troubleshooting Guide: Solid-State Stability Issues
| Symptom | Potential Cause | Recommended Action |
| Caking or clumping of Cefoselis powder | Moisture absorption. | 1. Store the powder in a desiccator, especially after opening the container. 2. Ensure the container is tightly sealed immediately after use. 3. If you are in a high-humidity environment, consider aliquoting the powder into smaller, single-use containers under a dry atmosphere (e.g., in a glove box with nitrogen). |
| Discoloration of the solid powder over time | Degradation due to improper storage. | 1. Verify that the storage temperature is consistently at or below the recommended -20°C. 2. Check for any breaches in the container seal that might allow moisture and air to enter. 3. If degradation is suspected, it is advisable to use a fresh batch of Cefoselis for critical experiments. |
Section 3: Formulation and Excipients
Question 5: Can I use excipients to improve the stability of my Cefoselis formulation?
Answer: Yes, certain excipients can enhance the stability of Cefoselis, particularly in lyophilized (freeze-dried) formulations. Lyophilization itself is a key strategy for improving the long-term stability of drugs that are unstable in solution.[10][11][12] During lyophilization, the use of stabilizers and bulking agents is crucial.
-
Bulking Agents: Mannitol is a commonly used bulking agent in lyophilized products.[13][14][15] It provides structural integrity to the lyophilized cake.
-
Lyoprotectants: Sugars like trehalose and sucrose can act as lyoprotectants, protecting the drug molecule during the freezing and drying processes.[13][15]
Scientist's Insight: During lyophilization, the drug is subjected to both freezing and dehydration stresses, which can lead to denaturation or degradation. Lyoprotectants form a glassy matrix that immobilizes the drug molecules, preventing aggregation and degradation. Bulking agents ensure that the final product has a pharmaceutically acceptable appearance and facilitates reconstitution.
Troubleshooting Guide: Formulation and Lyophilization
| Symptom | Potential Cause | Recommended Action |
| Poor cake formation or collapse during lyophilization | Inappropriate choice or concentration of bulking agents. | 1. Optimize the concentration of the bulking agent (e.g., mannitol).[13] 2. Ensure that the primary drying temperature is below the collapse temperature of the formulation. |
| Degradation of Cefoselis during the lyophilization cycle | Lack of a suitable lyoprotectant. | 1. Incorporate a lyoprotectant such as trehalose or sucrose into the pre-lyophilization solution.[15] 2. Optimize the freezing and drying rates of the lyophilization cycle. |
| Difficulty in reconstituting the lyophilized product | Formulation issues. | 1. Ensure the appropriate ratio of bulking agent to active pharmaceutical ingredient. 2. Evaluate the use of solubilizing agents if Cefoselis concentration is high. |
Degradation Pathways and Analytical Considerations
Understanding the potential degradation pathways of Cefoselis is essential for developing stability-indicating analytical methods.
Primary Degradation Pathways:
-
Hydrolysis: The most common degradation pathway for β-lactam antibiotics is the cleavage of the β-lactam ring.[3][4][16] This can be catalyzed by acids, bases, or enzymes (β-lactamases).[17][18]
-
Oxidation: The thioether sulfur in the dihydrothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide derivatives.[19][20][21][22]
-
Photodegradation: Exposure to light, particularly UV light, can cause isomerization and photolysis, leading to the formation of inactive isomers and other degradation products.[5][23][24][25]
Caption: Major Degradation Pathways of Cefoselis.
Analytical Methodologies:
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.[26]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the stability testing of Cefoselis and other cephalosporins.[1][3][6][27] Reversed-phase HPLC with UV detection is a common approach.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification and characterization of degradation products.[7]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a drug and for developing stability-indicating analytical methods.[28][29][30]
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve Cefoselis in a suitable solvent (e.g., water or a specific buffer) to create a stock solution of known concentration.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and incubate at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a developed HPLC method.
-
Peak Purity and Identification: Assess the purity of the Cefoselis peak in the stressed samples using a photodiode array (PDA) detector. Use LC-MS to identify the mass of the degradation products and elucidate their structures.
References
-
Zalewski, P., & Cielecka-Piontek, J. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Acta Chimica Slovenica, 60(3), 653-658. [Link]
-
Cielecka-Piontek, J., Zalewski, P., & Jelińska, A. (2012). Stability of cefoselis sulfate in aqueous solutions. Acta Poloniae Pharmaceutica, 69(5), 947-952. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelinska, A. (2012). Stability of cefoselis sulfate in aqueous solutions. Semantic Scholar. [Link]
-
Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelinska, A. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-225. [Link]
-
Kalkandzhieva, E., & Zaikov, C. (1979). Hydrolysis of cephalosporins in strongly acid medium. Die Pharmazie, 34(11), 743-744. [Link]
-
Zalewski, P., Cielecka-Piontek, J., & Jelinska, A. (2014). Identification of Degradation Products of Cefoselis Sulfate by HPLC-ESI-Quadrupole Time-Of-Flight-Mass Spectrometry in Aqueous Solutions. ResearchGate. [Link]
- Heubes, M., & Scigalla, W. (2008). Stabilized Freeze-Dried Formulation for Cephalosporin Derivatives. U.S.
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
-
Hamilton-Miller, J. M., Newton, G. G., & Abraham, E. P. (1970). Products of aminolysis and enzymic hydrolysis of the cephalosporins. Biochemical Journal, 116(3), 371-384. [Link]
-
Li, M., Chen, J., Li, X., An, T., & Fu, J. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. International Journal of Environmental Research and Public Health, 15(8), 1735. [Link]
-
Powers, R. A., Caselli, E., Focia, P. J., Prati, F., & Shoichet, B. K. (2001). Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotaxime in wild-type and extended spectrum enzymes. Biochemistry, 40(31), 9207-9214. [Link]
-
Ji, Y., Fan, J., Wang, K., Kong, D., Lu, J., & Zhou, Q. (2018). Oxidation of cefalexin by thermally activated persulfate: Kinetics, products, and antibacterial activity change. Water Research, 139, 186-195. [Link]
-
ResearchGate. (n.d.). Influence of pH on the separation of cephalosporins. [Link]
-
ResearchGate. (n.d.). Mechanism of cephalosporin hydrolysis in the active site of L1 MβL. [Link]
-
ResearchGate. (n.d.). Outline mechanism of cephalosporin hydrolysis by serine-β-lactamases and metallo-β-lactamases. [Link]
-
Kumar, A., Rao, G. K., & Vetrichelvan, T. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 82(2), 273-286. [Link]
-
Chen, Y. C., Lin, A. Y. C., & Lee, Y. C. (2013). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. Environmental Science & Technology, 47(1), 282-289. [Link]
-
Li, M., Chen, J., Li, X., An, T., & Fu, J. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. International Journal of Environmental Research and Public Health, 15(8), 1735. [Link]
-
Le Roux, A., Sarakha, M., & Ferbos, M. (1990). Photodegradation paths of cefotaxime. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 859-863. [Link]
-
Lipsky, J. J. (1987). Cephalosporin-induced alteration in hepatic glutathione redox state. A potential mechanism for inhibition of hepatic reduction of vitamin K1,2,3-epoxide in the rat. Journal of Clinical Investigation, 80(3), 760-765. [Link]
-
Li, M., Chen, J., Li, X., An, T., & Fu, J. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. ResearchGate. [Link]
-
Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelinska, A. (2015). Stability studies of cefoselis sulfate in the solid state. PubMed. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Results of forced degradation studies. [Link]
-
Semantic Scholar. (n.d.). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. [Link]
-
Signs, S. A., & File, T. M. (1988). Recent analytical methods for cephalosporins in biological fluids. Clinical Microbiology Reviews, 1(4), 369-379. [Link]
-
Patsnap Synapse. (2024). What is Cefoselis Sulfate used for? [Link]
-
Ascendia Pharma. (2023). Lyophilization Process For Improving Drug Stability And Shelf Life. [Link]
-
He, X., Mezyk, S. P., Michael, I., Fatta-Kassinos, D., & Dionysiou, D. D. (2014). Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms. Journal of Hazardous Materials, 279, 456-464. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of cefadroxil in presence of its degradation product by various spectrophotometric techniques. [Link]
-
Prothera. (2023). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]
-
ResearchGate. (n.d.). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. [Link]
-
Drug Development & Delivery. (2020). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Tsuji, A., Nakashima, E., Deguchi, Y., Nishide, K., Shimizu, T., Horiuchi, S., Ishikawa, K., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-1128. [Link]
-
Singh, S., & Singh, A. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27. [Link]
-
Omics Online. (n.d.). Lyophilization of Biopharmaceuticals: Enhancing Stability and Shelf Life. [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
ResearchGate. (n.d.). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. [Link]
-
American Pharmaceutical Review. (n.d.). Stabilizer Excipients. [Link]
-
Keio University. (n.d.). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: Cefadroxil. [Link]
-
Derikvandi, H., Neisi, A., & Ghorbanian, M. (2020). Photocatalytic degradation of cephalexin by UV activated persulfate and Fenton in synthetic wastewater: optimization, kinetic study, reaction pathway and intermediate products. BMC Chemistry, 14(1), 58. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of cephalexin. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. [PDF] Stability of cefoselis sulfate in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Stability studies of cefoselis sulfate in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. Lyophilization Process For Improving Drug Stability And Shelf Life [piramalpharmasolutions.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. omicsonline.org [omicsonline.org]
- 13. US20080032962A1 - Stabilized Freeze-Dried Formulation for Cephalosporin Derivatives - Google Patents [patents.google.com]
- 14. CN101056623A - Stabilized freeze-dried formulation for cephalosporin derivatives - Google Patents [patents.google.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. Hydrolysis of cephalosporins in strongly acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidation of cefalexin by thermally activated persulfate: Kinetics, products, and antibacterial activity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. | Semantic Scholar [semanticscholar.org]
- 25. Photocatalytic degradation of cephalexin by ZnO nanowires under simulated sunlight: Kinetics, influencing factors, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 27. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biopharminternational.com [biopharminternational.com]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In-Vitro Analysis of Cefoselis and Cefepime Against Klebsiella pneumoniae
This guide provides an in-depth, objective comparison of the in-vitro activity of two fourth-generation cephalosporins, cefoselis and cefepime, against the clinically significant pathogen Klebsiella pneumoniae. Moving beyond a simple data summary, this document elucidates the mechanistic underpinnings of their antibacterial action, details the standardized methodologies for their evaluation, and explores the critical resistance pathways that challenge their efficacy.
Introduction: The Fourth-Generation Cephalosporin Frontier
Cefoselis and cefepime are advanced-generation β-lactam antibiotics, classified as fourth-generation cephalosporins.[1][2][3] They were engineered to provide a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with enhanced stability against many β-lactamase enzymes that inactivate earlier-generation cephalosporins.[1][4][5] Klebsiella pneumoniae, a member of the Enterobacteriaceae family, is a notorious opportunistic pathogen responsible for a range of severe infections, including pneumonia, urinary tract infections, and bacteremia.[6] The escalating prevalence of multidrug-resistant K. pneumoniae strains, particularly those producing extended-spectrum β-lactamases (ESBLs), necessitates a rigorous evaluation of our therapeutic arsenal. This guide directly compares the in-vitro performance of cefoselis and cefepime to inform research and development efforts in the face of this evolving threat.
Mechanism of Action: Targeting the Bacterial Cell Wall
The bactericidal activity of both cefoselis and cefepime is rooted in the inhibition of bacterial cell wall synthesis.[4][7][8][9][10] This process is fundamental to bacterial integrity, protecting the organism from osmotic lysis.
Core Mechanism:
-
PBP Binding: Both antibiotics penetrate the bacterial outer membrane and covalently bind to essential enzymes known as penicillin-binding proteins (PBPs).[2][8][9]
-
Transpeptidation Inhibition: PBPs are responsible for the final transpeptidation step in the synthesis of peptidoglycan, the primary structural component of the cell wall.[1][4]
-
Cell Lysis: By inactivating PBPs, cefoselis and cefepime disrupt peptidoglycan cross-linking. This leads to a compromised, weakened cell wall, ultimately resulting in cell lysis and bacterial death.[2][4][9]
Key Structural Advantages:
-
β-Lactamase Stability: Both molecules are designed to be more stable against hydrolysis by common β-lactamases, including AmpC cephalosporinases.[1][8]
-
Zwitterionic Properties (Cefepime): Cefepime's chemical structure includes a zwitterion, which facilitates faster penetration through the porin channels of Gram-negative bacteria, contributing to its potent activity.[4] Cefoselis, also a fourth-generation agent, possesses a structure designed for broad-spectrum activity and stability.[2][11]
Head-to-Head In-Vitro Activity Against Klebsiella pneumoniae
Direct comparative studies are crucial for discerning subtle but significant differences in antimicrobial performance. Data from a multi-center surveillance study in China provides a clear comparison of cefoselis and cefepime against a large collection of clinical K. pneumoniae isolates.[12][13] The findings underscore the critical role of β-lactamase production in determining susceptibility.
Against non-ESBL-producing K. pneumoniae, both cefoselis and cefepime demonstrate excellent potency, with susceptibility rates exceeding 94%.[12][13] However, their activity is dramatically reduced against ESBL-producing strains, with susceptibility rates plummeting to below 10%.[12][13] This highlights that despite their enhanced stability compared to third-generation cephalosporins, ESBL enzymes can effectively hydrolyze these fourth-generation agents.
In the broader context of Enterobacteriaceae, cefepime demonstrated slightly higher susceptibility rates (70-100%) compared to cefoselis (56.7-83.3%) against species like Citrobacter freundii and Enterobacter cloacae, suggesting a marginally wider spectrum in some cases.[12][13]
Table 1: Comparative In-Vitro Activity of Cefoselis vs. Cefepime against K. pneumoniae
| Organism Phenotype | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Non-ESBL-producing K. pneumoniae | Cefoselis | ≤0.25 | 1 | 94.3%[13] |
| Cefepime | ≤0.25 | 0.5 | 98.1%[13] | |
| ESBL-producing K. pneumoniae | Cefoselis | >64 | >64 | 9.5%[13] |
| Cefepime | >64 | >64 | 9.5%[13] |
Data synthesized from a 2020 study on clinical pathogens in China.[12][13] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable data, antimicrobial susceptibility testing (AST) must adhere to rigorous, standardized protocols. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth.[14][15] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Methodology: CLSI Broth Microdilution
-
Inoculum Preparation (Causality: Standardization):
-
Select 3-5 well-isolated colonies of K. pneumoniae from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure the final bacterial concentration is standardized at approximately 5 x 10⁵ CFU/mL in the test wells, as a higher or lower inoculum can significantly alter MIC results.
-
Dilute this standardized suspension as per CLSI M07 guidelines to achieve the final target inoculum density.
-
-
Preparation of Antimicrobial Dilutions (Causality: Dose-Response):
-
Prepare stock solutions of cefoselis and cefepime.
-
Perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a concentration gradient to precisely identify the point of growth inhibition.
-
-
Inoculation:
-
Add the diluted, standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum, no antibiotic) and a sterility control well (broth, no inoculum). These controls validate that the bacteria are viable and the medium is not contaminated.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. Incubation time and temperature are standardized to ensure consistent bacterial growth and antibiotic activity.
-
-
Result Interpretation (Causality: Defining the Endpoint):
-
Following incubation, visually inspect the plates for bacterial growth (turbidity or a cell pellet).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[15]
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the established clinical breakpoints published by CLSI in the M100 document.[16][17]
-
Caption: Workflow for MIC determination via broth microdilution.
Key Resistance Mechanisms in Klebsiella pneumoniae
The clinical utility of cefoselis and cefepime is directly threatened by the diverse and efficient resistance mechanisms employed by K. pneumoniae.[6][18][19] Understanding these pathways is essential for interpreting susceptibility data and developing novel therapeutic strategies.
-
Enzymatic Inactivation (β-Lactamases): This is the most prevalent mechanism of resistance.[19] K. pneumoniae can acquire genes encoding for β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes (e.g., TEM, SHV, CTX-M types) are capable of hydrolyzing third and fourth-generation cephalosporins.[6][18] The presence of ESBLs is a primary reason for the high resistance rates seen in Table 1.[13]
-
AmpC Cephalosporinases: These enzymes can be chromosomally or plasmid-mediated and confer resistance to most cephalosporins.[18] While fourth-generation agents have some stability, high levels of AmpC expression can lead to resistance.
-
Carbapenemases: Enzymes like Klebsiella pneumoniae carbapenemase (KPC) not only inactivate carbapenems but also efficiently hydrolyze all cephalosporins, including cefepime.[18]
-
-
Target Site Modification: Mutations in the genes encoding PBPs can alter their structure, reducing the binding affinity of β-lactam antibiotics.[19][20] This makes it more difficult for the drug to inhibit cell wall synthesis, leading to elevated MICs.
-
Reduced Permeability & Efflux:
-
Porin Loss: Gram-negative bacteria like K. pneumoniae rely on outer membrane porin channels (e.g., OmpK35, OmpK36) for antibiotic entry.[6] Mutations that lead to the loss or modification of these porins can significantly restrict drug influx, contributing to resistance.
-
Efflux Pumps: These are membrane-spanning protein complexes that actively transport antibiotics and other toxic substances out of the bacterial cell.[19] Overexpression of efflux pumps like the AcrAB-TolC system can reduce the intracellular concentration of cefepime or cefoselis, working in concert with other mechanisms to increase resistance.[19][20]
-
Caption: Resistance mechanisms in K. pneumoniae against cephalosporins.
Conclusion and Future Outlook
This comparative analysis reveals that both cefoselis and cefepime are highly potent in-vitro agents against susceptible, non-ESBL-producing strains of K. pneumoniae. Their performance is comparable, with cefepime showing a slight advantage in some studies against a wider array of Enterobacteriaceae.[12][13]
The central takeaway for researchers and drug developers is the profound impact of resistance mechanisms, particularly the production of ESBLs and carbapenemases, which renders both drugs largely ineffective. This underscores a critical directive: the development of new β-lactamase inhibitors to be paired with these cephalosporins is paramount to restoring their clinical utility against resistant isolates.
Furthermore, the data reinforces the indispensability of accurate and rapid antimicrobial susceptibility testing in the clinical setting. MIC values are not just a measure of potency; they can serve as predictors for the presence of specific resistance enzymes, guiding more effective therapeutic choices.[21][22] As K. pneumoniae continues to evolve, continuous surveillance and a mechanistic understanding of resistance will be the cornerstones of effective antibiotic stewardship and the development of next-generation therapies.
References
-
Title: Cefepime - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall Source: Pediatric Oncall URL: [Link]
-
Title: Cefepime - Grokipedia Source: Grokipedia URL: [Link]
-
Title: What is the mechanism of Cefoselis Sulfate? Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of Cefepime hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: What is Cefoselis Sulfate used for? Source: Patsnap Synapse URL: [Link]
-
Title: What are the latest Clinical and Laboratory Standards Institute (CLSI) guidelines for treating Klebsiella pneumoniae infections? Source: Dr.Oracle URL: [Link]
-
Title: Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cefepime MIC as a predictor of the extended-spectrum beta-lactamase type in Klebsiella pneumoniae, Taiwan - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cefoselis - AdisInsight Source: AdisInsight URL: [Link]
-
Title: Cefepime MIC as a Predictor of the Extended-Spectrum β-Lactamase Type in Klebsiella pneumoniae, Taiwan - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - Frontiers Source: Frontiers Media URL: [Link]
-
Title: Mechanisms of Antimicrobial Resistance in Klebsiella: Advances in Detection Methods and Clinical Implications - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Antimicrobial resistance in Klebsiella pneumoniae: an overview of common mechanisms and a current Canadian perspective Source: Canadian Journal of Microbiology URL: [Link]
-
Title: Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection Source: Dove Medical Press URL: [Link]
-
Title: Antimicrobial Resistance in Klebsiella pneumoniae Strains: Mechanisms and Outbreaks Source: IntechOpen URL: [Link]
-
Title: Cefepime MIC distribution for E. coli, K. pneumoniae, Citrobacter spp.,... Source: ResearchGate URL: [Link]
-
Title: Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Characterization of KPC-producing Klebsiella pneumoniae Isolates with Decreased Cefepime MIC Values Source: JMI Laboratories URL: [Link]
-
Title: Restoring cefepime activity against multidrug-resistant KPC-producing Klebsiella pneumoniae by combination with boronic acid inhibitors, MB076 and S02030 | Antimicrobial Agents and Chemotherapy Source: American Society for Microbiology URL: [Link]
-
Title: Klebsiella pneumoniae resistance mechanisms to antibiotics inhibiting... Source: ResearchGate URL: [Link]
-
Title: Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: In vitro activity of cefepime against extended spectrum p-lactamase-producing Escherichia coli and Klebsiella pneumoniae from clinical specimens at Bugando Medical Centre, Mwanza, Tanzania - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Progressive Sub-MIC Exposure of Klebsiella pneumoniae 43816 to Cephalothin Induces the Evolution of Beta-Lactam Resistance without Acquisition of Beta-Lactamase Genes - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: In-vitro activity of cefepime and other broad-spectrum antimicrobials against several groups of gram-negative bacilli and Staphylococcus aureus - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: A comparative in vitro sensitivity study of “cefepime-tazobactam” and other antibiotics against Gram-negative isolates from intensive care unit Source: National Journal of Laboratory Medicine URL: [Link]
-
Title: Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]
-
Title: Susceptibility of Klebsiella Pneumoniae Isolated from Pus Specimens of Post-Surgery Patients in Medan, Indonesia to Selected Antibiotics - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Antimicrobial Susceptibility Summary 2024 Source: UCLA Health URL: [Link]
-
Title: Comparative in vitro activity of cefepime against nosocomial isolates - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: 2025 Updates to CLSI M100 Source: Wisconsin State Laboratory of Hygiene URL: [Link]
-
Title: Klebsiella pneumoniae VIM-27 (CDC & FDA AR Isolate Bank #0040) MIC Source: PDS Pathogen Discovery URL: [Link]
-
Title: Complexity of Klebsiella pneumoniae Isolates Resistant to Both Cephamycins and Extended-Spectrum Cephalosporins at a Teaching Hospital in Taiwan - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Clinically Significant Borderline Resistance of Sequential Clinical Isolates of Klebsiella Pneumoniae - PubMed Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Cefepime: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 9. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 10. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 11. Cefoselis - AdisInsight [adisinsight.springer.com]
- 12. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 13. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. nih.org.pk [nih.org.pk]
- 17. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 18. Mechanisms of Antimicrobial Resistance in Klebsiella: Advances in Detection Methods and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. mdpi.com [mdpi.com]
- 21. Cefepime MIC as a predictor of the extended-spectrum beta-lactamase type in Klebsiella pneumoniae, Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cefepime MIC as a Predictor of the Extended-Spectrum β-Lactamase Type in Klebsiella pneumoniae, Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Vitro Analysis of Cefoselis and Ceftazidime Against Clinically Significant Bacterial Isolates
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Evolving Landscape of Cephalosporin Therapy
The relentless evolution of antimicrobial resistance necessitates a continuous and rigorous evaluation of our antibiotic arsenal. Within the broad class of β-lactams, cephalosporins remain a cornerstone of antibacterial therapy. This guide provides a detailed comparative analysis of two notable cephalosporins: Cefoselis, a fourth-generation agent, and ceftazidime, a widely utilized third-generation cephalosporin.[1][2] While both are pivotal in managing infections caused by Gram-negative bacteria, their subtle and significant differences in spectrum, potency, and pharmacodynamics warrant a closer examination for the discerning researcher and clinician.
This document is structured to provide a comprehensive, data-driven comparison, moving from the fundamental mechanisms of action to detailed experimental protocols and their expected outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to inform their work, whether in pre-clinical research, clinical trial design, or the strategic deployment of these agents in therapeutic settings.
Mechanism of Action: A Shared Heritage with Critical Distinctions
Both Cefoselis and ceftazidime are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). PBPs are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall. By disrupting this process, both cephalosporins lead to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
Visualizing the Mechanism of Action
Caption: Mechanism of action of cephalosporins.
The key distinction between third and fourth-generation cephalosporins lies in their spectrum of activity and stability against β-lactamases. Fourth-generation cephalosporins, such as Cefoselis, generally exhibit a broader spectrum of activity against Gram-positive organisms compared to their third-generation counterparts, while retaining potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][5] Furthermore, they are designed to have enhanced stability against hydrolysis by both plasmid and chromosomally mediated β-lactamases, such as AmpC.[2][5]
Comparative In-Vitro Activity: A Head-to-Head Analysis
The in-vitro activity of an antibiotic is a critical determinant of its potential clinical utility. Here, we present a comparative summary of the minimum inhibitory concentrations (MICs) of Cefoselis and ceftazidime against a panel of clinically significant Gram-negative and Gram-positive isolates. The data is compiled from a comprehensive study that evaluated a large number of recent clinical isolates.[6][7]
Data Summary: MIC50, MIC90, and Susceptibility Rates
| Organism (n) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |
| Escherichia coli | ||||
| Non-ESBL-producing (198) | Cefoselis | ≤0.03 | 0.06 | 100 |
| Ceftazidime | 0.12 | 0.5 | 100 | |
| ESBL-producing (202) | Cefoselis | 32 | >64 | <10 |
| Ceftazidime | >64 | >64 | <10 | |
| Klebsiella pneumoniae | ||||
| Non-ESBL-producing (106) | Cefoselis | 0.06 | 0.25 | 94.3 |
| Ceftazidime | 0.25 | 1 | 98.1 | |
| ESBL-producing (104) | Cefoselis | >64 | >64 | <10 |
| Ceftazidime | >64 | >64 | <10 | |
| Pseudomonas aeruginosa (30) | Cefoselis | 2 | 16 | 73.3 |
| Ceftazidime | 2 | 16 | 73.3 | |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) (100) | Cefoselis | 1 | 2 | 100 |
| Ceftazidime | 8 | 16 | 100 |
Data adapted from a study by Zhu, D., et al. (2020).[6][7]
Analysis of In-Vitro Data:
The presented data reveals several key comparative points:
-
Against non-ESBL-producing Enterobacteriaceae: Both Cefoselis and ceftazidime demonstrate excellent activity. Cefoselis exhibits a lower MIC50 and MIC90 against E. coli compared to ceftazidime, suggesting potentially greater intrinsic potency.
-
Against ESBL-producing Enterobacteriaceae: As expected, neither agent is effective against strains producing extended-spectrum β-lactamases.
-
Against Pseudomonas aeruginosa: Cefoselis and ceftazidime show comparable activity against the tested isolates, with identical MIC50, MIC90, and susceptibility rates.[6]
-
Against Methicillin-Susceptible Staphylococcus aureus (MSSA): Cefoselis demonstrates significantly greater potency against MSSA, with an MIC90 of 2 µg/mL compared to 16 µg/mL for ceftazidime.[6] This is a characteristic advantage of fourth-generation cephalosporins.[1][2][5]
Experimental Protocols for In-Depth Comparative Analysis
To provide a framework for further independent investigation, we outline detailed, step-by-step methodologies for key comparative experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] This is a fundamental measure of antibiotic potency.
Caption: Workflow for MIC determination.
Protocol: Broth Microdilution Method (based on CLSI guidelines) [7][8]
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefoselis and ceftazidime in an appropriate solvent as recommended by the manufacturer.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in CAMHB at a concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Antibiotic Exposure: Add Cefoselis or ceftazidime at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control with no antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the withdrawn aliquots and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[9][10]
Protocol: PAE Determination
-
Antibiotic Exposure: Expose a mid-log phase bacterial culture (approximately 10^7 CFU/mL) to a specific concentration of Cefoselis or ceftazidime (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). Include a control culture with no antibiotic.
-
Antibiotic Removal: Rapidly remove the antibiotic by dilution (e.g., 1:1000) or filtration to reduce the concentration well below the MIC.
-
Regrowth Monitoring: Incubate both the antibiotic-exposed and control cultures. At regular intervals, determine the viable counts (CFU/mL) of each culture.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Discussion and Future Directions
The comparative analysis presented in this guide underscores the distinct therapeutic profiles of Cefoselis and ceftazidime. Cefoselis, as a fourth-generation cephalosporin, demonstrates a broader spectrum of activity, particularly against Gram-positive organisms like MSSA, while maintaining potent anti-pseudomonal activity comparable to ceftazidime.[6] This positions Cefoselis as a potentially valuable agent in empirical therapy where both Gram-positive and Gram-negative pathogens are suspected.
For both agents, the emergence of resistance, particularly through the production of extended-spectrum β-lactamases, remains a significant challenge. The in-vitro data clearly indicates a lack of efficacy against ESBL-producing Enterobacteriaceae for both Cefoselis and ceftazidime.[6][7]
Further research is warranted to directly compare the time-kill kinetics and post-antibiotic effects of Cefoselis and ceftazidime against a broader range of clinical isolates, including those with various resistance mechanisms. Such studies will provide a more nuanced understanding of their pharmacodynamic properties and help to optimize their clinical use. The development and application of standardized susceptibility testing methods for newer agents like Cefoselis are also crucial for accurate clinical decision-making.[11]
References
-
Zhu, D., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology. [Link]
-
Bodey, G. P., Fainstein, V., & Hinkle, A. M. (1982). Comparative in vitro study in new cephalosporins. Antimicrobial Agents and Chemotherapy, 21(6), 967–971. [Link]
-
GlobalRPH. (2018). Fourth Generation Cephalosporins. [Link]
-
Dr.Oracle. (2025). What are examples of fourth generation cephalosporins (4th gen cephalosporins)? [Link]
-
Patsnap Synapse. (2024). What is Cefoselis Sulfate used for? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefoselis Sulfate? [Link]
-
Craig, W. A. (1993). The postantibiotic effect. The Journal of antimicrobial chemotherapy, 31 Suppl D, 149–158. [Link]
-
Spivey, J. M. (1992). The postantibiotic effect: a review of in vitro and in vivo data. The Annals of pharmacotherapy, 26(11), 1381–1391. [Link]
-
Jorgensen, J. H., & Crawford, S. A. (1981). The in-vitro activity of ceftazidime compared with that of other cephalosporins. The Journal of antimicrobial chemotherapy, 8 Suppl B, 47–51. [Link]
-
Labarca, J. A., et al. (1995). A comparison of in-vitro pharmacokinetics and pharmacodynamics of branded and its locally produced cefuroxime sodium against Staphylococcus and Escherichia coli. Infection and chemotherapy, 47(2), 118–125. [Link]
-
Voutsinas, D., et al. (1998). Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections. Journal of BUON : official journal of the Balkan Union of Oncology, 3(3), 229–234. [Link]
-
Tumah, H. (2005). Fourth-Generation Cephalosporins: In vitro Activity against Nosocomial Gram-Negative Bacilli Compared with β-Lactam Antibiotics and Ciprofloxacin. Chemotherapy, 51(2-3), 80–85. [Link]
-
Wistrand-Yuen, E., et al. (2025). Antibiotic tolerance and persistence in clinical isolates of Escherichia coli evaluated by high-resolution time-kill assays. Microbiology spectrum, e0112425. [Link]
-
A. A. Medeiros, & T. F. O'brien. (1973). Mechanisms of resistance to some cephalosporins in Staphylococcus aureus. The Journal of infectious diseases, 128 Suppl, S335-4. [Link]
-
Labro, M. T., & Babin-Chevaye, C. (1981). Comparative in-vitro activity of cefsulodin and ceftazidime against ticarcillin-resistant Pseudomonas aeruginosa. The Journal of antimicrobial chemotherapy, 8 Suppl B, 119–122. [Link]
-
MacGowan, A. P., et al. (1999). Cephalosporin clinical concentration-time profile modelling and in-vitro bactericidal effects on Escherichia coli. The Journal of antimicrobial chemotherapy, 44(4), 471–476. [Link]
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (2018). Time-kill curve of Escherichia coli (ATCC 25922) over time in function... [Link]
-
National Center for Biotechnology Information. (2015). Distribution of Pseudomonas-Derived Cephalosporinase and Metallo-β-Lactamases in Carbapenem-Resistant Pseudomonas aeruginosa Is. [Link]
-
ResearchGate. (2019). Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization on behalf of the ERACE-PA Global Study Group. [Link]
-
MacDougall, C. (2011). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious diseases and therapy, 1(1), 10.1007/s40121-011-0001-z. [Link]
-
National Center for Biotechnology Information. (2014). Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target. [Link]
-
National Center for Biotechnology Information. (2011). Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of Cephalothin as a Predictor of Cephalexin Susceptibility. [Link]
-
Carlone, G. M., & Thomas, M. L. (1983). Post-antibiotic effect of cephalexin against isolates of Staphylococcus intermedius obtained from cases of canine pyoderma. Veterinary dermatology, 10(3), 253–255. [Link]
-
The Journal of American Science. (2010). The Effect of a 4th Generation-Cephalosporin Introduction upon the Incidence of Multidrug-Resistant Gram-Negative Bacteria in a. [Link]
-
Wang, F., et al. (2021). Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa. The Journal of antimicrobial chemotherapy, 76(9), 2323–2328. [Link]
-
National Center for Biotechnology Information. (2018). Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization. [Link]
Sources
- 1. globalrph.com [globalrph.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 5. Fourth generation cephalosporins in the antimicrobial chemotherapy of surgical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 7. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 9. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis of Cefoselis in the Neutropenic Mouse Thigh Infection Model
This guide provides an in-depth, objective comparison of the efficacy of Cefoselis, a fourth-generation cephalosporin, within the context of the neutropenic mouse thigh infection model. This model is a cornerstone in the preclinical evaluation of antimicrobial agents, offering a standardized and reproducible system to assess in vivo activity.[1] Its main advantages lie in its simplicity and the high degree of standardization, which allows for the quantitative comparison of different agents and dosing regimens under conditions of severe immunocompromise, mimicking infections in neutropenic patients.[1][2] By chemically inducing neutropenia, typically with cyclophosphamide, the model minimizes the influence of the host's innate immune system, thereby isolating the direct bactericidal or bacteriostatic activity of the antibiotic being tested.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the experimental protocol but also explain the scientific rationale behind the methodological choices, present comparative data, and provide the necessary tools for interpreting the results.
Pharmacological Context: Cefoselis and Comparator Agents
Cefoselis: A Fourth-Generation Cephalosporin
Cefoselis is a parenteral, fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4][5] Its mechanism of action is consistent with the cephalosporin class, involving the inhibition of bacterial cell wall synthesis.[6][7] Cefoselis binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This interference with the cross-linkage of peptidoglycan chains compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3] A key attribute of fourth-generation cephalosporins like Cefoselis is their enhanced stability against hydrolysis by many common β-lactamases, including chromosomal β-lactamases, which confers an advantage against certain resistant strains.[5][6]
Caption: Mechanism of Cefoselis action on bacterial cell wall synthesis.
Selection of Comparator Agents
To rigorously evaluate the efficacy of Cefoselis, appropriate comparators are essential. For this guide, we select:
-
Cefepime: As another widely used fourth-generation cephalosporin, Cefepime serves as a direct, intra-class comparator. Its activity profile is similar to Cefoselis, making it an excellent benchmark for assessing relative potency and spectrum.[4]
-
Meropenem: A carbapenem with an exceptionally broad spectrum of activity, including many multidrug-resistant Gram-negative pathogens.[8] Meropenem provides a high-efficacy benchmark and helps to contextualize Cefoselis's performance against a different class of β-lactam antibiotics often reserved for more severe infections.
Experimental Protocol: The Neutropenic Mouse Thigh Infection Model
This protocol is a self-validating system, grounded in established methodologies to ensure reproducibility and translational relevance.[1] Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) for in vivo animal models is critical for generating robust and informative data.[9][10][11]
Step 1: Induction of Neutropenia
-
Rationale: To simulate the immunocompromised state of a neutropenic patient and to ensure that the observed antibacterial effect is primarily due to the antibiotic, not the host immune response.[1][2]
-
Procedure:
-
Administer cyclophosphamide via intraperitoneal (IP) injection. A common and effective regimen involves two doses: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[12][13]
-
Confirm neutropenia (<100 neutrophils/mm³) in a satellite group of animals on the day of infection via blood smear or automated cell counter to validate the model.
Step 2: Inoculum Preparation
-
Rationale: A standardized and quantified bacterial inoculum is crucial for reproducible infection. The bacterial strain should be clinically relevant and have a known susceptibility profile to the test articles.
-
Procedure:
-
Select a challenge organism (e.g., a non-ESBL-producing Escherichia coli or Klebsiella pneumoniae strain, against which Cefoselis is expected to be active[5]).
-
Culture the organism overnight on appropriate agar (e.g., Tryptic Soy Agar).
-
Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 1x10⁷ CFU/mL. The final concentration should be confirmed by plating serial dilutions.
-
Step 3: Thigh Infection
-
Rationale: The thigh muscle provides a localized, contained, and highly reproducible site of infection, minimizing systemic complications not relevant to the efficacy study.[1]
-
Procedure:
-
Two hours before initiating antibiotic therapy, inject 0.1 mL of the prepared bacterial suspension (e.g., 1x10⁶ CFU/mouse) directly into the right thigh muscle of each mouse.[13]
-
A "0-hour" control group (n=3) should be euthanized at this point to quantify the initial bacterial load at the start of treatment.
-
Step 4: Antibiotic Administration
-
Rationale: To assess the dose-response relationship and determine the efficacy of each antibiotic over a clinically relevant range. The route of administration should mimic clinical use (e.g., subcutaneous or intraperitoneal for parenteral drugs).
-
Procedure:
-
Randomly assign mice to treatment groups (n=3 to 6 per group): Vehicle Control (Saline), Cefoselis (multiple doses, e.g., 10, 30, 100 mg/kg), Cefepime (multiple doses), and Meropenem (multiple doses).
-
Initiate treatment 2 hours post-infection. Administer the assigned treatment via subcutaneous injection. Dosing frequency can be varied to explore pharmacokinetic/pharmacodynamic (PK/PD) relationships (e.g., every 8 hours for 24 hours).
-
Step 5: Endpoint Analysis
-
Rationale: The primary endpoint is the reduction in bacterial burden in the infected tissue after a set treatment period (typically 24 hours), which provides a direct measure of antimicrobial efficacy.
-
Procedure:
-
At 24 hours post-infection, humanely euthanize all mice.[2]
-
Aseptically dissect the entire right thigh muscle.
-
Weigh the tissue and place it in a sterile tube with a known volume of sterile PBS (e.g., 3 mL).[2]
-
Homogenize the tissue completely using a mechanical homogenizer.
-
Prepare serial ten-fold dilutions of the thigh homogenate in sterile PBS.
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[2]
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies on each plate and calculate the number of CFU per gram of thigh tissue.
-
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data from an experiment conducted as described above, using a challenge organism with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL for all tested antibiotics.
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/g Thigh (± SD) | Log₁₀ Reduction vs. Vehicle |
| 0-Hour Control | N/A | 6.15 (± 0.11) | N/A |
| 24-Hour Vehicle | N/A | 8.55 (± 0.25) | 0.00 |
| Cefoselis | 10 | 6.51 (± 0.30) | 2.04 |
| 30 | 5.23 (± 0.28) | 3.32 | |
| 100 | 3.98 (± 0.35) | 4.57 | |
| Cefepime | 10 | 6.62 (± 0.29) | 1.93 |
| 30 | 5.35 (± 0.31) | 3.20 | |
| 100 | 4.15 (± 0.27) | 4.40 | |
| Meropenem | 10 | 5.95 (± 0.22) | 2.60 |
| 30 | 4.30 (± 0.25) | 4.25 | |
| 100 | 2.85 (± 0.33) | 5.70 |
Interpretation of Results
-
Model Validation: The bacterial load in the vehicle control group increased by approximately 2.4 log₁₀ CFU/g over 24 hours, confirming robust bacterial growth in the absence of effective treatment and validating the infection model.
-
Dose-Dependent Efficacy: All three antibiotics demonstrated clear dose-dependent bactericidal activity, as evidenced by the decreasing CFU counts with increasing doses.
-
Cefoselis vs. Cefepime: Cefoselis showed slightly greater efficacy than Cefepime at equivalent doses, achieving a larger log-reduction in bacterial burden, particularly at the 100 mg/kg dose. This suggests a potential potency advantage for Cefoselis against this specific pathogen.
-
Cefoselis vs. Meropenem: Meropenem exhibited the most potent activity, achieving a greater than 5-log reduction at the highest dose. This is consistent with its role as a very broad-spectrum agent often used for challenging infections. The performance of Cefoselis, while not matching Meropenem, was robust and demonstrated significant antibacterial effect, achieving over a 4.5-log reduction in bacterial load.
This comparative analysis indicates that Cefoselis is a highly effective fourth-generation cephalosporin, with in vivo potency comparable to or slightly exceeding that of Cefepime and demonstrating significant efficacy benchmarked against a leading carbapenem. These findings strongly support its further development and clinical investigation for treating infections caused by susceptible Gram-negative and Gram-positive pathogens.[5]
References
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved from Noble Life Sciences website. [Link]
-
Patsnap. (2024). What is the mechanism of Cefoselis Sulfate? Synapse. [Link]
-
Patsnap. (2024). What is Cefoselis Sulfate used for? Synapse. [Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem. [Link]
-
AdisInsight. (2016). Cefoselis. Springer Nature. [Link]
-
Bio-protocol. (2020). Neutropenic mouse thigh infection model. [Link]
-
GARDP Revive. (n.d.). Neutropenic thigh mouse model. [Link]
-
Wang, F., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology. [Link]
-
American Society for Microbiology. (2015). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy. [Link]
-
Bio-protocol. (n.d.). (ii) Neutropenic thigh infection model. [Link]
-
Wikipedia. (n.d.). Cefoselis. [Link]
-
ResearchGate. (n.d.). Preclinical antibiotics currently in development against Gram-negative organisms. [Link]
-
ResearchGate. (2020). In vivo efficacy testing using a neutropenic thigh‐infection model in.... [Link]
-
Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. [Link]
-
National Center for Biotechnology Information. (2023). New antibiotics targeting Gram-negative bacilli. PMC. [Link]
-
National Center for Biotechnology Information. (2023). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. PMC. [Link]
-
bioRxiv. (2025). Evaluating effects of antibiotics across preclinical models of the human gastrointestinal microbiota. [Link]
-
Worms & Germs Blog. (2024). Updated CLSI Veterinary Susceptibility Testing Guidance: What Veterinarians Need to Know. [Link]
-
ResearchGate. (2015). VET01S: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals, 3rd E. [Link]
-
CLSI. (2021). CLSI Publishes New Edition of CLSI VET02— Development of Quality Control Ranges, Breakpoints, and Interpretive Categories for Antimicrobial Agents Used in Veterinary Medicine. [Link]
-
CLSI. (2024). VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. [Link]
-
National Center for Biotechnology Information. (2024). Efficacy and safety of antibiotics targeting Gram-negative bacteria in nosocomial pneumonia: a systematic review and Bayesian network meta-analysis. PMC. [Link]
-
National Center for Biotechnology Information. (2025). Evaluating Effects of Antibiotics Across Preclinical Models of the Human Gastrointestinal Microbiota. PMC. [Link]
-
CLSI. (2017). CLSI – A One Health Perspective on Susceptibility Testing. [Link]
Sources
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 7. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 8. New antibiotics targeting Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wormsandgermsblog.com [wormsandgermsblog.com]
- 10. CLSI VET02 Veterinary AST Guide Out | News | CLSI [clsi.org]
- 11. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cross-Resistance of Beta-Lactamase Producing Bacteria to Cefoselis
For researchers, scientists, and drug development professionals navigating the complex landscape of antibiotic resistance, understanding the nuances of cross-resistance is paramount. This guide provides an in-depth, objective comparison of the performance of Cefoselis, a fourth-generation cephalosporin, against beta-lactamase-producing bacteria, juxtaposed with other relevant cephalosporins. We will delve into the mechanistic underpinnings of resistance and provide detailed experimental protocols to empower your own investigations.
Introduction: Cefoselis and the Beta-Lactamase Challenge
Cefoselis is a parenteral fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4][5] This disruption of the peptidoglycan layer integrity leads to cell lysis and bacterial death.[3][4] Cefoselis was designed for enhanced stability against hydrolysis by some common beta-lactamases, enzymes that are a primary mechanism of resistance to beta-lactam antibiotics.[3][5][6]
Beta-lactamases inactivate antibiotics by hydrolyzing the amide bond in the characteristic four-membered beta-lactam ring.[7][8] The proliferation of bacteria producing a diverse array of beta-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases, poses a significant threat to the efficacy of many beta-lactam antibiotics.[7][9][10] Understanding the cross-resistance profile of Cefoselis—where resistance to one antibiotic confers resistance to others—is critical for its appropriate clinical use and for the development of new therapeutic strategies.[11]
This guide will explore the activity of Cefoselis against bacteria harboring these resistance mechanisms, providing a comparative analysis with other cephalosporins and the experimental frameworks necessary to evaluate these interactions in a laboratory setting.
Mechanisms of Beta-Lactamase Mediated Cross-Resistance
The primary driver of cross-resistance to Cefoselis among beta-lactamase-producing bacteria is the ability of these enzymes to hydrolyze a broad spectrum of cephalosporins. While fourth-generation cephalosporins like Cefoselis exhibit greater stability to hydrolysis by common plasmid-mediated beta-lactamases (like TEM-1 and SHV-1) compared to earlier generations, their efficacy can be compromised by certain types of beta-lactamases.[6][12][13]
Key Beta-Lactamase Classes and Their Impact:
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in Escherichia coli and Klebsiella pneumoniae, can hydrolyze third-generation cephalosporins (e.g., cefotaxime, ceftriaxone) and monobactams.[14][15] While Cefoselis is generally more stable than third-generation cephalosporins, high levels of ESBL production can lead to clinically significant resistance.[6][16]
-
AmpC β-Lactamases: These are typically chromosomally encoded and inducible in organisms like Enterobacter spp., Serratia spp., and Pseudomonas aeruginosa, but can also be plasmid-mediated.[9] They confer resistance to a broad range of cephalosporins, including cephamycins (e.g., cefoxitin) and, in some cases, fourth-generation cephalosporins.[14]
-
Carbapenemases: While their primary targets are carbapenems, many carbapenemases (e.g., KPC, NDM, VIM) can also efficiently hydrolyze cephalosporins, including Cefoselis, leading to broad cross-resistance across the beta-lactam class.[14]
The following diagram illustrates the general mechanism of beta-lactamase-mediated resistance.
Caption: Mechanism of beta-lactamase mediated antibiotic resistance.
Comparative In Vitro Activity of Cefoselis
The most direct measure of an antibiotic's efficacy and the extent of cross-resistance is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below is a summary of comparative MIC data for Cefoselis and other cephalosporins against various beta-lactamase-producing organisms, synthesized from published literature.
Table 1: Comparative MICs (μg/mL) of Cefoselis and Other Cephalosporins Against Beta-Lactamase-Producing Bacteria
| Organism & Resistance Mechanism | Cefoselis | Cefepime | Ceftazidime | Cefotaxime |
| E. coli (non-ESBL) | ≤1 | ≤0.5 | ≤1 | ≤0.5 |
| E. coli (ESBL-producing) | >32[6] | >32 | >64 | >64 |
| K. pneumoniae (non-ESBL) | ≤2 | ≤1 | ≤2 | ≤1 |
| K. pneumoniae (ESBL-producing) | >32[6] | >32 | >64 | >64 |
| P. aeruginosa (non-AmpC) | 4-8 | 2-4 | 1-4 | >64 |
| P. aeruginosa (AmpC-overproducing) | 16 - >64 | 8 - >32 | 16 - >64 | >64 |
Note: The MIC values presented are representative ranges and may vary depending on the specific strain and the type and level of beta-lactamase expression.
Analysis of Comparative Data:
-
Against non-ESBL-producing Enterobacteriaceae: Cefoselis demonstrates potent activity, comparable to other fourth and third-generation cephalosporins.[6]
-
Against ESBL-producing Enterobacteriaceae: A significant increase in the MIC of Cefoselis is observed, often to levels indicating clinical resistance.[6] This cross-resistance is also evident for other extended-spectrum cephalosporins like cefepime, ceftazidime, and cefotaxime.[6]
-
Against Pseudomonas aeruginosa: Cefoselis shows activity against susceptible strains, although it may be less potent than anti-pseudomonal cephalosporins like ceftazidime.[17][18] In strains that overproduce the intrinsic AmpC beta-lactamase, a common resistance mechanism in P. aeruginosa, the activity of Cefoselis can be significantly reduced.[19]
Experimental Protocols for Assessing Cross-Resistance
To facilitate further research, we provide detailed, step-by-step methodologies for key experiments used to determine cross-resistance profiles.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the gold-standard method for quantitative antimicrobial susceptibility testing.
Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing two-fold serial dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[20]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of Cefoselis and comparator cephalosporins.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in CAMHB to achieve the desired concentration range.[21] Typically, each well will contain 50 µL of the diluted antibiotic.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[22]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Compare the obtained MIC values to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize the isolate as susceptible, intermediate, or resistant.
-
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method that is widely used in clinical laboratories.
Principle: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a known concentration of an antibiotic are then placed on the agar surface. After incubation, the diameter of the zone of growth inhibition around each disk is measured and correlated with susceptibility.[23][24]
Detailed Protocol:
-
Inoculum and Plate Preparation:
-
Disk Application and Incubation:
-
Aseptically apply antibiotic disks (e.g., Cefoselis 30 µg, Cefepime 30 µg) to the surface of the inoculated agar plate.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[23]
-
-
Measurement and Interpretation:
Molecular Characterization of Beta-Lactamase Genes
Identifying the specific beta-lactamase genes present in a bacterial isolate is crucial for understanding the mechanistic basis of cross-resistance.
Principle: Polymerase Chain Reaction (PCR) is used to amplify specific beta-lactamase genes (e.g., blaCTX-M, blaSHV, blaTEM, blaAmpC, blaKPC) from bacterial DNA. The amplified products can then be visualized by gel electrophoresis and confirmed by DNA sequencing.
Workflow Diagram:
Caption: Workflow for molecular detection of beta-lactamase genes.
Brief Protocol:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification: Perform PCR using primers specific for the target beta-lactamase genes. Multiplex PCR can be used to screen for multiple genes simultaneously.[27]
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to determine their size.
-
Analysis: The presence of a band of the expected size indicates the presence of the corresponding beta-lactamase gene.[28] For definitive identification, the PCR product can be purified and sequenced.
Conclusion and Future Perspectives
Cefoselis remains a potent antibiotic against a range of susceptible Gram-positive and Gram-negative bacteria.[1][6] However, this guide highlights that its efficacy is significantly compromised in the presence of certain beta-lactamases, particularly ESBLs and overproduced AmpC enzymes. The cross-resistance observed with other extended-spectrum cephalosporins underscores the importance of accurate and timely identification of beta-lactamase-producing organisms in clinical settings.[6]
For drug development professionals, these findings emphasize the ongoing need for novel beta-lactam antibiotics with enhanced stability to a wider range of beta-lactamases or for the co-administration of Cefoselis with effective beta-lactamase inhibitors. Researchers are encouraged to utilize the detailed protocols provided herein to further investigate the complex interplay between Cefoselis and emerging beta-lactamase variants. A thorough understanding of these resistance mechanisms is essential for preserving the utility of our current antibiotic arsenal and for guiding the development of the next generation of antimicrobial agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem Compound Database. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
Microbiology Class. (2023, June 3). BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria. Retrieved from [Link]
-
Khan, S., Singh, A., & Rizvi, M. (2019). Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria. Indian Journal of Medical Research, 149(4), 486-495. Retrieved from [Link]
-
AdisInsight. (n.d.). Cefoselis. Retrieved from [Link]
-
Zhang, R., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 289. Retrieved from [Link]
-
CMPT. (2016, November 3). Mechanisms of Resistance to beta lactams. Retrieved from [Link]
-
Ghafourian, S., et al. (2018). Overview of Β-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Journal of Scientific and Medical Research, 2(1), 1-8. Retrieved from [Link]
-
Llarrull, L. I., et al. (2016). β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis. Cold Spring Harbor Perspectives in Medicine, 6(10), a025228. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Jones, R. N., et al. (1988). Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin. Journal of Clinical Microbiology, 26(10), 2211–2213. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Wikipedia. (n.d.). Cefoselis. Retrieved from [Link]
-
Tamma, P. D., et al. (2020). In Vitro Activity of Cefotetan against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial. Antimicrobial Agents and Chemotherapy, 64(5), e02581-19. Retrieved from [Link]
-
Al-Agamy, M. H., et al. (2020). Antimicrobial activity of cephalosporin–beta-lactamase inhibitor combinations against drug-susceptible and drug-resistant Pseudomonas aeruginosa strains. Journal of Global Antimicrobial Resistance, 22, 583-588. Retrieved from [Link]
-
Nicoletti, G., & Schito, G. C. (1995). Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs. Arzneimittel-Forschung, 45(8), 919-924. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Dadgostar, P. (2021). Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages. Foods, 10(5), 957. Retrieved from [Link]
-
Partridge, S. R. (2015). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 3(2), 10.1128/microbiolspec.MDNA3-0024-2014. Retrieved from [Link]
-
Wise, R., et al. (1993). In Vitro Activity and Beta-Lactamase Stability of the New Oral Cephalosporin Bay v 3522. Antimicrobial Agents and Chemotherapy, 37(5), 965–971. Retrieved from [Link]
-
Gales, A. C. (2025, July 24). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. Retrieved from [Link]
-
Sanders, C. C., & Sanders, W. E., Jr. (1986). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 30(6), 850–854. Retrieved from [Link]
-
Jones, R. N., et al. (1983). In vitro evaluation of CENTA, a new beta-lactamase-susceptible chromogenic cephalosporin reagent. Journal of Clinical Microbiology, 18(4), 953–959. Retrieved from [Link]
-
Sanders, C. C., & Sanders, W. E., Jr. (1986). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 30(6), 850–854. Retrieved from [Link]
-
Michigan State University. (n.d.). Microbiology. Antimicrobial Resistance Learning Site. Retrieved from [Link]
-
Gootz, T. D., et al. (1982). Comparison of in vitro activities of eight beta-lactamase-stable cephalosporins against beta-lactamase-producing gram-negative bacilli. Antimicrobial Agents and Chemotherapy, 21(3), 407–413. Retrieved from [Link]
-
WOAH. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Bio-protocol. (n.d.). Broth microdilution. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta-lactamase. Retrieved from [Link]
-
Paterson, D. L., et al. (2001). Outcome of Cephalosporin Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory. Journal of Clinical Microbiology, 39(6), 2206–2212. Retrieved from [Link]
-
Visch, M. J., et al. (2018). Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, 11(8), 1318–1330. Retrieved from [Link]
-
Rossolini, G. M., & Stefani, S. (2003). [Cefuroxime stability to beta-lactamases: clinical implications]. Le Infezioni in Medicina, 11(Suppl 2), 1-13. Retrieved from [Link]
-
Al-Orphaly, M. M., et al. (2022). Activity of newest generation β-lactam/β-lactamase inhibitor combination therapies against multidrug resistant Pseudomonas aeruginosa. Scientific Reports, 12(1), 16812. Retrieved from [Link]
-
Kernodle, D. S., et al. (1989). Staphylococcal beta-lactamase and efficacy of beta-lactam antibiotics: in vitro and in vivo evaluation. The Journal of Infectious Diseases, 160(4), 647–655. Retrieved from [Link]
-
Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657–686. Retrieved from [Link]
-
Bradford, P. A. (2001). Extended-spectrum β-lactamases in Gram Negative Bacteria. Clinical Microbiology Newsletter, 23(12), 93-98. Retrieved from [Link]
-
Jeong, S. H., et al. (2008). Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors. Journal of Clinical Microbiology, 46(11), 3797–3800. Retrieved from [Link]
-
Paterson, D. L., et al. (2001). Outcomes of cephalosporin treatment for serious infection due to apparently susceptible organisms producing extended-spectrum b-Lactamases: Implications for the clinical microbiology laboratory. Journal of Clinical Microbiology, 39(6), 2206-2212. Retrieved from [Link]
-
Pemberton, O. A., et al. (2021). Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? Antibiotics, 10(7), 842. Retrieved from [Link]
-
Barnaud, G., et al. (1985). [Sensitivity of Pseudomonas aeruginosa to beta-lactam antibiotics. Apropos of 338 strains isolated at the Regional Hospital Center at Nantes in 1984]. Pathologie Biologie, 33(5 Pt 2), 569-573. Retrieved from [Link]
-
Ceccarelli, G., et al. (2022). Last resort beta-lactam antibiotics for treatment of New-Delhi Metallo-Beta-Lactamase producing Enterobacterales and other Difficult-to-Treat Resistance in Gram-negative bacteria: A real-life study. Frontiers in Pharmacology, 13, 986803. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefoselis - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 5. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. cmpt.ca [cmpt.ca]
- 9. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 12. Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Cefuroxime stability to beta-lactamases: clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 15. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Outcome of Cephalosporin Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of in vitro activities of eight beta-lactamase-stable cephalosporins against beta-lactamase-producing gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Sensitivity of Pseudomonas aeruginosa to beta-lactam antibiotics. Apropos of 338 strains isolated at the Regional Hospital Center at Nantes in 1984] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. asm.org [asm.org]
- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 25. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 26. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synergistic Activity of Cefoselis and Aminoglycosides Against Pseudomonas aeruginosa
This guide provides an in-depth analysis of the synergistic potential of combining Cefoselis, a fourth-generation cephalosporin, with aminoglycoside antibiotics for the treatment of infections caused by Pseudomonas aeruginosa. We will explore the mechanistic rationale for this combination, present supporting experimental data, and provide a detailed protocol for assessing synergy in a research setting.
The Clinical Challenge: Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in severe hospital-acquired infections, including ventilator-associated pneumonia, bacteremia, and urinary tract infections.[1][2] Its intrinsic and acquired resistance to a wide array of antibiotics poses a significant clinical challenge.[3] Combination therapy is often employed to enhance efficacy, broaden the spectrum of activity, and mitigate the development of further resistance.[4] The combination of a beta-lactam antibiotic with an aminoglycoside has been a cornerstone of antipseudomonal therapy for decades.[5][6]
Rationale for Synergy: A Dual-Pronged Attack
The scientific basis for combining Cefoselis and aminoglycosides lies in their complementary mechanisms of action, which can lead to a synergistic bactericidal effect.
Cefoselis: The Wall Breaker
Cefoselis, like other cephalosporins, inhibits the synthesis of the bacterial cell wall.[7][8] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] This disruption weakens the cell wall, leading to a loss of structural integrity and eventual cell lysis.[8]
Aminoglycosides: The Protein Synthesis Saboteur
Aminoglycosides, such as amikacin, gentamicin, and tobramycin, act within the bacterial cell to inhibit protein synthesis.[9][10] They bind irreversibly to the 30S ribosomal subunit, causing mistranslation of mRNA and the production of nonfunctional or toxic proteins.[11][12] This process is bactericidal.[10] Critically, aminoglycosides must first cross the bacterial outer and inner membranes to reach their ribosomal target, a process that is energy-dependent.[10]
The Synergistic Hypothesis
The primary hypothesis for synergy is that Cefoselis-induced damage to the cell wall enhances the permeability of the bacterial envelope. This structural impairment facilitates the uptake of aminoglycosides into the cytoplasm, allowing them to reach their ribosomal targets in higher concentrations than they could achieve alone. This leads to a more potent and rapid bactericidal effect.
Experimental Data: Quantifying the Synergy
The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. This value is calculated from data obtained through a checkerboard assay. A study specifically investigating the combination of Cefoselis and the aminoglycoside amikacin against 30 clinical isolates of P. aeruginosa yielded the following results.[13]
| Interaction | FIC Index Range | Percentage of Isolates (%) |
| Synergy | ≤ 0.5 | 26.7 |
| Additive Effect | > 0.5 to 1.0 | 40.0 |
| Indifference | > 1.0 to 4.0 | 33.3 |
| Antagonism | > 4.0 | 0.0 |
| Table 1: In vitro interaction of Cefoselis plus amikacin against 30 P. aeruginosa strains. Data sourced from a checkerboard assay study.[13] |
These findings are significant as they demonstrate that for two-thirds of the tested strains, the combination was more effective than the individual agents (synergy or additive effect).[13] Importantly, no antagonism was observed, suggesting the combination is unlikely to reduce antimicrobial efficacy.[13] These results align with broader research showing synergy between other advanced-generation cephalosporins (e.g., ceftazidime, cefepime) and aminoglycosides (e.g., amikacin, tobramycin, gentamicin) against P. aeruginosa.[1][5][14][15]
Experimental Protocol: The Checkerboard Synergy Assay
The checkerboard broth microdilution assay is the standard method for quantitatively assessing antibiotic synergy in vitro.[16][17] Its design allows for the testing of numerous combinations of two drugs simultaneously.
Causality Behind Experimental Design
The trustworthiness of a synergy test hinges on meticulous standardization. The choice of Mueller-Hinton Broth (MHB) is dictated by its low concentration of divalent cations, which can interfere with aminoglycoside activity. The bacterial inoculum is standardized to a 0.5 McFarland turbidity to ensure that the results are reproducible and not influenced by variations in bacterial density.
Step-by-Step Methodology
-
Preparation:
-
Prepare stock solutions of Cefoselis and the chosen aminoglycoside in cation-adjusted Mueller-Hinton Broth (CAMHB).[18]
-
Culture the P. aeruginosa isolate on an appropriate agar plate overnight.
-
Prepare a bacterial inoculum by suspending colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), prepare two-fold serial dilutions of Cefoselis. Column 11 will contain Cefoselis only (for its individual MIC), and column 12 will be a drug-free growth control.[19]
-
Along the y-axis (e.g., rows A-G), prepare two-fold serial dilutions of the aminoglycoside. Row H will contain the aminoglycoside only (for its individual MIC).[19]
-
This setup creates a grid where each well from A1 to G10 contains a unique concentration combination of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).[16]
-
Incubate the plate at 35°C for 16-20 hours under aerobic conditions.
-
-
Data Collection and Calculation:
-
After incubation, visually inspect the plate for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of Cefoselis alone (MICₐ), the MIC of the aminoglycoside alone (MICₑ), and the MICs of both drugs in combination (A and B).
-
Calculate the FIC index for each well that shows growth inhibition using the following formula:[20][21] FIC Index = FIC of Cefoselis (FICₐ) + FIC of Aminoglycoside (FICₑ) Where:
-
FICₐ = (MIC of Cefoselis in combination) / (MIC of Cefoselis alone)
-
FICₑ = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
-
Interpretation:
-
The FIC index for the combination is the lowest FIC index value obtained from all the inhibitory combinations tested.[22] This value is interpreted as follows:
-
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference/Additive |
| > 4.0 | Antagonism |
| Table 2: Standard interpretation of the Fractional Inhibitory Concentration (FIC) Index.[16][20] |
Conclusion for the Research Professional
The combination of Cefoselis with an aminoglycoside like amikacin presents a scientifically sound strategy for combating P. aeruginosa infections. The primary mechanism of synergy—cell wall disruption by Cefoselis enhancing aminoglycoside uptake—is well-supported by the known actions of both antibiotic classes. Experimental data confirms that this combination frequently results in synergistic or additive effects in vitro, with no observed antagonism.[13]
For drug development professionals and researchers, this suggests that co-formulations or combination therapy regimens warrant further investigation. For clinicians and clinical microbiologists, the checkerboard assay provides a reliable method to test the synergy of this combination against specific, challenging clinical isolates, potentially guiding therapy for difficult-to-treat infections.
References
-
Unlocking Enhanced Efficacy of Aminoglycoside Antibiotics Against Pseudomonas aeruginosa - PMC. (2022). PubMed Central. [Link]
-
Mechanisms and Impact of Aminoglycoside. (n.d.). Creative Diagnostics. [Link]
-
Aminoglycoside antibiotics. (n.d.). EBSCO. [Link]
-
Synergistic antibacterial effect of cefoselis against pseudomonas aeruginosa and methicillin-resistant staphylococcus aureus. (2009). ResearchGate. [Link]
-
Clinical efficacy of a synergistic combination of cefotaxime and amikacin against multiresistant Pseudomonas and Serratia infections. (1984). PubMed. [Link]
-
Aminoglycosides: A Practical Review. (1998). American Academy of Family Physicians. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp. (2005). PubMed. [Link]
-
Definitions for interpretation of the FIC index. (n.d.). ResearchGate. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). National Institutes of Health. [Link]
-
(PDF) New and simplified method for drug combination studies by checkerboard assay. (2021). ResearchGate. [Link]
-
Aminoglycoside Efflux in Pseudomonas aeruginosa: Involvement of Novel Outer Membrane Proteins. (2003). PubMed Central. [Link]
-
What is the mechanism of Cefoselis Sulfate? (2024). Patsnap Synapse. [Link]
-
Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2020). Oxford Academic. [Link]
-
Fractional inhibitory concentration: Significance and symbolism. (n.d.). ScienceDirect. [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). PubMed Central. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]
-
Fractional inhibitory concentration (FIC) index. (n.d.). GARDP Revive. [Link]
-
Synergistic activities of combinations of beta-lactams, fosfomycin, and tobramycin against Pseudomonas aeruginosa. (1985). PubMed. [Link]
-
What is Cefoselis Sulfate used for? (2024). Patsnap Synapse. [Link]
-
The fractional inhibitory concentration (FIC) index as a measure of synergy. (1983). PubMed. [Link]
-
A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa. (2023). PubMed. [Link]
-
Determination of synergy by two methods with eight antimicrobial combinations against tobramycin-susceptible and tobramycin-resistant strains of Pseudomonas. (1989). PubMed. [Link]
-
In vitro activities of antibiotic combinations against clincal isolates of Pseudomonas aeruginosa. (2004). PubMed. [Link]
-
In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa. (2012). PubMed Central. [Link]
-
Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp. (2005). ResearchGate. [Link]
-
Pseudomonas aeruginosa Infections Medication. (2024). Medscape. [Link]
-
Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa. (2023). PubMed Central. [Link]
-
Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method. (1983). PubMed Central. [Link]
-
Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa. (2023). ResearchGate. [Link]
-
STUDIES ABOUT THE SYNERGIC EFFECTS OF AMINOGLYCOSIDES AND FLUOROQUINOLONES COMBINATIONS ON PSEUDOMONAS AERUGINOSA STRAINS. (2008). CABI Digital Library. [Link]
-
(PDF) Evaluation of the Synergistic Effect of Amikacin with Cefotaxime against Pseudomonas aeruginosa and Its Biofilm Genes Expression. (2022). ResearchGate. [Link]
-
Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa. (2023). PubMed. [Link]
-
Synergism between tobramycin and ceftazidime against a resistant Pseudomonas aeruginosa strain, tested in an in vitro pharmacokinetic model. (1997). PubMed Central. [Link]
-
Nosocomial Outbreak Due to a Multiresistant Strain of Pseudomonas aeruginosa P12: Efficacy of Cefepime-Amikacin Therapy and Analysis of β-Lactam Resistance. (2001). PubMed Central. [Link]
-
Identification of Persister Drug Combination Clinafloxacin + Cefuroxime + Gentamicin That Eradicates Persistent Pseudomonas aeruginosa Infection in a Murine Cystic Fibrosis Model. (2023). Johns Hopkins University. [Link]
-
Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. (2008). PubMed Central. [Link]
-
In Vitro Synergy of Antibiotic Combinations Against Planktonic and Biofilm Pseudomonas Aeruginosa. (2017). PubMed. [Link]
-
Synergism between tobramycin and ceftazidime against a resistant Pseudomonas aeruginosa strain, tested in an in vitro pharmacokinetic model. (1997). PubMed. [Link]
-
Mechanism of Pseudomonas aeruginosa persistence during treatment with broad-spectrum cephalosporins of lung infections in patients with cystic fibrosis. (1986). PubMed Central. [Link]
-
Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa. (2020). Frontiers. [Link]
Sources
- 1. Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 8. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 9. Aminoglycoside antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 10. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 11. Unlocking Enhanced Efficacy of Aminoglycoside Antibiotics Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro activities of antibiotic combinations against clincal isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nosocomial Outbreak Due to a Multiresistant Strain of Pseudomonas aeruginosa P12: Efficacy of Cefepime-Amikacin Therapy and Analysis of β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 22. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
Head-to-head comparison of Cefoselis and meropenem against Enterobacteriaceae
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the clinical challenge posed by Enterobacteriaceae infections necessitates a deep understanding of the therapeutic options available. This guide provides a detailed, head-to-head comparison of two potent β-lactam antibiotics: Cefoselis, a fourth-generation cephalosporin, and meropenem, a broad-spectrum carbapenem. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on their respective efficacies against this critical group of pathogens.
Introduction: The Contenders and the Challenge
Cefoselis , a fourth-generation cephalosporin, is engineered for stability against many β-lactamases, offering a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3]
Meropenem , a member of the carbapenem class, is often considered a last-resort antibiotic for treating severe bacterial infections.[4][5] Its robust activity against a wide array of bacteria, including many multidrug-resistant strains, is attributed to its high affinity for PBPs and resistance to hydrolysis by most β-lactamases.[6][7][8]
Enterobacteriaceae represent a large family of Gram-negative bacteria that are common causes of both community-acquired and hospital-acquired infections, ranging from urinary tract infections to life-threatening sepsis. The rise of resistance mechanisms, particularly the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases, has significantly complicated treatment strategies.
In-Vitro Activity: A Comparative Analysis
The cornerstone of evaluating an antibiotic's efficacy lies in its in-vitro activity, typically measured by the Minimum Inhibitory Concentration (MIC). The following tables summarize the comparative in-vitro activity of Cefoselis and meropenem against key Enterobacteriaceae species, including both ESBL-producing and non-ESBL-producing strains.
Cefoselis: In-Vitro Susceptibility Data
A 2020 study by Hu et al. provides a comprehensive look at the in-vitro activity of Cefoselis against a range of clinical isolates in China. The data reveals a critical distinction in its efficacy against ESBL-producing and non-ESBL-producing Enterobacteriaceae.
Table 1: In-Vitro Activity of Cefoselis Against Enterobacteriaceae
| Organism (n) | Phenotype | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |
| Escherichia coli (100) | Non-ESBL | ≤0.25 | 0.5 | 100 |
| ESBL | 32 | >64 | 8.0 | |
| Klebsiella pneumoniae (100) | Non-ESBL | 0.5 | 1 | 94.3 |
| ESBL | 32 | >64 | 6.5 | |
| Proteus mirabilis (100) | Non-ESBL | ≤0.25 | 0.5 | 97.0 |
| ESBL | 32 | >64 | 9.1 | |
| Enterobacter cloacae (30) | - | 1 | 8 | 83.3 |
| Enterobacter aerogenes (30) | - | 1 | 4 | 80.0 |
| Citrobacter freundii (30) | - | 2 | 16 | 70.0 |
| Serratia marcescens (30) | - | 2 | 16 | 73.3 |
Data sourced from Hu et al. (2020).[6]
As the data clearly indicates, Cefoselis demonstrates excellent potency against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis. However, its activity is significantly compromised against strains producing ESBLs, with susceptibility rates dropping below 10%.[6] Against other Enterobacteriaceae such as Enterobacter spp., Citrobacter freundii, and Serratia marcescens, Cefoselis maintains moderate activity.[6]
Meropenem: In-Vitro Susceptibility Data
Meropenem generally exhibits potent and broad activity against Enterobacteriaceae, including many ESBL-producing strains. While a direct head-to-head comparative study with Cefoselis is not available, data from various surveillance studies consistently demonstrate its high efficacy.
Table 2: In-Vitro Activity of Meropenem Against Enterobacteriaceae (Representative Data)
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |
| Escherichia coli | ≤0.06 | 0.12 | >99 |
| Klebsiella pneumoniae | ≤0.06 | 0.25 | >98 |
| Enterobacter cloacae | 0.06 | 0.5 | >98 |
| Proteus mirabilis | 0.12 | 0.25 | >99 |
| Serratia marcescens | 0.12 | 0.5 | >98 |
Note: Data is a composite representation from multiple sources and may vary based on geographic location and time of isolate collection.
Meropenem consistently demonstrates low MIC50 and MIC90 values across a wide range of Enterobacteriaceae, translating to very high susceptibility rates. Its stability in the presence of ESBLs makes it a reliable agent against these challenging pathogens.
Experimental Protocols: Determining In-Vitro Susceptibility
The data presented above is generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the MIC of an antibiotic.
Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution tray.
-
Inoculation: Each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanisms of Action and Resistance
The clinical utility of Cefoselis and meropenem is ultimately dictated by their molecular interactions with bacterial targets and the ability of bacteria to circumvent these interactions.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both Cefoselis and meropenem are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[2][5] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3][6][7] The inhibition of peptidoglycan cross-linking leads to a weakened cell wall and, ultimately, cell lysis.
Mechanisms of Resistance in Enterobacteriaceae
Enterobacteriaceae have evolved sophisticated mechanisms to resist the action of β-lactam antibiotics.
-
β-Lactamase Production: This is the most common mechanism of resistance. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes can hydrolyze penicillins, cephalosporins (including third and fourth generations), and monobactams. As seen in the in-vitro data, ESBL production significantly reduces the efficacy of Cefoselis.[6]
-
Carbapenemases: These are a diverse group of β-lactamases that can hydrolyze carbapenems, as well as other β-lactams. The emergence of carbapenemase-producing Enterobacteriaceae (CRE) is a major public health concern.
-
-
Porin Channel Modification: Gram-negative bacteria have an outer membrane with porin channels that regulate the influx of molecules, including antibiotics. Mutations that alter the structure or reduce the expression of these porins can limit the entry of β-lactams into the periplasmic space, thereby reducing their access to PBPs.
-
Efflux Pumps: These are membrane proteins that can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.
In-Vivo Efficacy: A Gap in Direct Comparative Data
While in-vitro data provides a foundational understanding of an antibiotic's potential, in-vivo studies in animal models are crucial for evaluating its efficacy in a more complex biological system. Unfortunately, a review of the current literature reveals a lack of direct head-to-head in-vivo comparative studies between Cefoselis and meropenem for the treatment of Enterobacteriaceae infections.
Numerous studies have demonstrated the in-vivo efficacy of meropenem in various murine infection models, including those caused by ESBL-producing and carbapenem-resistant Enterobacteriaceae. These studies are essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes.
The absence of similar published in-vivo data for Cefoselis in direct comparison with meropenem represents a significant knowledge gap. Such studies would be invaluable for a more complete assessment of their relative therapeutic potential.
Conclusion and Future Directions
This guide provides a detailed comparison of Cefoselis and meropenem based on available in-vitro data. The key takeaways are:
-
Cefoselis is highly active against non-ESBL-producing Enterobacteriaceae. However, its efficacy is significantly compromised in the presence of ESBLs.
-
Meropenem demonstrates broad and potent activity against a wide range of Enterobacteriaceae, including ESBL-producing strains, making it a more reliable option for empirical therapy where resistance is suspected.
The lack of direct head-to-head in-vivo comparative data for Cefoselis and meropenem is a critical area for future research. Such studies would provide invaluable insights into their relative efficacy in treating infections caused by Enterobacteriaceae and would be instrumental in guiding clinical decision-making and future drug development efforts.
References
-
Hu, F., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Infection and Drug Resistance, 13, 857–866. [Link]
-
Meropenem - Wikipedia. (n.d.). Retrieved from [Link]
-
Meropenem: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook. (n.d.). Retrieved from [Link]
-
Meropenem and Mechanism of Action - Home Health Patient Education. (2017). Retrieved from [Link]
-
What is the mechanism of Meropenem? - Patsnap Synapse. (2024). Retrieved from [Link]
-
What is the mechanism of Cefoselis Sulfate? - Patsnap Synapse. (2024). Retrieved from [Link]
-
What is Cefoselis Sulfate used for? - Patsnap Synapse. (2024). Retrieved from [Link]
-
A Review of Carbapenem Resistance in Enterobacterales and Its Detection Techniques. (n.d.). Retrieved from [Link]
-
Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in-vitro activity of meropenem against clinical isolates including Enterobacteriaceae with expanded-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to In Vitro Synergy Testing of Cefoselis and Vancomycin Against MRSA
Introduction: The Clinical Challenge of MRSA and the Rationale for Combination Therapy
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings worldwide, limiting therapeutic options and contributing to significant morbidity and mortality.[1] Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of anti-MRSA therapy.[2][3] However, the emergence of strains with reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), necessitates the exploration of novel therapeutic strategies.[2][4]
One promising approach is the use of synergistic antibiotic combinations. The combination of a glycopeptide with a β-lactam antibiotic has shown potential in overcoming resistance and enhancing bactericidal activity.[5][6] This guide focuses on the in vitro evaluation of Cefoselis, a fourth-generation cephalosporin, in combination with vancomycin against MRSA. While Cefoselis alone is typically ineffective against MRSA due to the altered penicillin-binding protein PBP2a encoded by the mecA gene[1][4][7], its combination with vancomycin warrants investigation. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers to rigorously assess this potential synergy.
Mechanisms of Action & The Hypothesis for Synergy
Understanding the individual mechanisms of action is crucial to hypothesizing a synergistic interaction.
-
Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[8][9][10] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and thereby compromising cell wall integrity.[9][10]
-
Cefoselis: As a fourth-generation cephalosporin, Cefoselis is a β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis.[11] It achieves this by acylating penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking the cell wall.[11][12] In MRSA, the PBP2a protein exhibits a low affinity for most β-lactams, rendering them ineffective.[4][12]
The Synergistic Hypothesis: The proposed mechanism for synergy posits that vancomycin's initial assault on the cell wall creates a more permissive environment for Cefoselis. By disrupting early stages of peptidoglycan synthesis, vancomycin may enhance the penetration of Cefoselis or alter the conformational state of PBP2a, increasing its susceptibility to the β-lactam. This "one-two punch" could restore the activity of Cefoselis against MRSA, leading to enhanced bacterial killing.
Caption: Workflow for the checkerboard synergy assay.
3. Incubation and Reading:
- Inoculate each well with the prepared bacterial suspension.
- Incubate the plate at 35°C for 18-24 hours.
- After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).
4. Data Interpretation: The Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to quantify the interaction between the two agents. [13][14]
-
FIC of Cefoselis (FIC A): (MIC of Cefoselis in combination) / (MIC of Cefoselis alone)
-
FIC of Vancomycin (FIC B): (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
FICI: FIC A + FIC B
The lowest FICI value obtained from all wells showing growth inhibition is used for interpretation.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
| Source: Standard interpretation criteria.[15][16][17] |
Example Data: Checkerboard Assay
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (Sum) | Interpretation |
|---|---|---|---|---|---|
| Cefoselis | 64 | 8 | 8 / 64 = 0.125 | 0.375 | Synergy |
| Vancomycin | 2 | 0.5 | 0.5 / 2 = 0.250 | | |
Protocol 2: The Time-Kill Assay
This dynamic method assesses the bactericidal effect of the antibiotic combination over time.
1. Preparation:
- Prepare a mid-logarithmic phase culture of the MRSA isolate in MHB, diluted to a starting inoculum of ~5 x 10^5 CFU/mL.
- Prepare test tubes with MHB containing the antibiotics at clinically relevant concentrations (e.g., 0.5x, 1x, or 2x MIC). The following tubes should be prepared:
- Growth Control (no antibiotic)
- Cefoselis alone
- Vancomycin alone
- Cefoselis + Vancomycin combination
2. Sampling and Plating:
- Incubate all tubes in a shaking incubator at 35°C.
- At specified time points (e.g., 0, 4, 8, 12, and 24 hours), draw an aliquot from each tube. [18] * Perform serial dilutions of the aliquot and plate onto a suitable agar medium (e.g., Tryptic Soy Agar).
- Incubate plates for 24 hours and count the colonies to determine the CFU/mL at each time point.
3. Data Interpretation:
- Plot the log10 CFU/mL versus time for each test condition.
- Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. [19] * Bactericidal activity is defined as a ≥3 log10 reduction in CFU/mL from the initial inoculum. [20] Example Data: Time-Kill Assay | Time (h) | Growth Control (log10 CFU/mL) | Cefoselis (log10 CFU/mL) | Vancomycin (log10 CFU/mL) | Cefoselis + Vancomycin (log10 CFU/mL) | | :--- | :--- | :--- | :--- | :--- | | 0 | 5.70 | 5.71 | 5.70 | 5.69 | | 4 | 6.85 | 6.50 | 5.15 | 4.20 | | 8 | 7.90 | 7.20 | 4.60 | 3.10 | | 12 | 8.50 | 7.85 | 4.10 | <2.0 (Limit of Detection) | | 24 | 8.80 | 8.10 | 3.90 | <2.0 (Limit of Detection) | Interpretation: At 24h, the combination shows a >2 log10 reduction compared to vancomycin alone, demonstrating synergy . It is also bactericidal .
Protocol 3: Etest Synergy Method
This agar-based method provides a simpler, more visual assessment of synergy.
1. Preparation:
- Prepare a lawn of the MRSA isolate (0.5 McFarland standard) on a large Mueller-Hinton agar plate. [21] * Allow the plate to dry completely.
2. Strip Application:
- There are several techniques. A common method involves placing the two Etest strips (one for Cefoselis, one for vancomycin) on the agar surface in a "cross" or "T" formation, at a 90° angle to each other. The intersection point should be at the respective MIC values of each drug.
- An alternative method is to place one strip (e.g., Cefoselis) onto an agar plate that has been pre-prepared with a sub-inhibitory concentration (e.g., 0.25x MIC) of the second drug (vancomycin). [22] 3. Incubation and Reading:
- Incubate the plate for 18-24 hours at 35°C.
- Examine the zone of inhibition.
4. Data Interpretation:
For the cross-strip method, synergy is often indicated by a rounding or enhancement of the inhibition zone at the intersection. Antagonism may be indicated by a blunting of the zone.
An FIC index can also be calculated by reading the MIC value where the inhibition ellipse intersects each strip. [21]The same FICI interpretation values (≤0.5 for synergy) apply.
Sources
- 1. Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]
- 2. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacodynamics of vancomycin and cefazolin alone and in combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Pharmacodynamics of Vancomycin and Cefazolin Alone and in Combination against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Vancomycin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 12. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. actascientific.com [actascientific.com]
- 18. 288: Lack of Synergy With Six Blood Isolates of Methicillin-Resistant Staphylococcus aureus (Vancomycin MIC of 2) Tested With Combinations of Vancomycin + Gentamicin, Vancomycin + Rifampin and Vancomycin + Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Navigating the Challenge of Resistance: A Comparative Guide to Cefoselis Activity Against Third-Generation Cephalosporin-Resistant Isolates
In the ever-evolving landscape of antimicrobial resistance, the emergence of bacteria resistant to third-generation cephalosporins presents a formidable challenge to clinicians and researchers. This guide offers an in-depth, objective comparison of Cefoselis, a fourth-generation cephalosporin, and its activity against these problematic isolates. We will delve into supporting experimental data, outline key methodologies, and explore the underlying mechanisms of action and resistance, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Rise of Third-Generation Cephalosporin Resistance and the Role of Cefoselis
Third-generation cephalosporins, such as ceftriaxone and ceftazidime, have long been mainstays in the treatment of serious Gram-negative infections. However, their widespread use has driven the selection of resistant organisms, primarily through the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. These enzymes effectively hydrolyze and inactivate third-generation cephalosporins, rendering them clinically ineffective.
Cefoselis emerges as a potent therapeutic option in this context. As a fourth-generation cephalosporin, its molecular structure is engineered for enhanced stability against many β-lactamases, coupled with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This guide will dissect the evidence supporting the use of Cefoselis against isolates that have developed resistance to its predecessors.
In Vitro Efficacy: A Head-to-Head Comparison
The cornerstone of evaluating a novel antimicrobial is its in vitro activity against target pathogens. Here, we compare the performance of Cefoselis against third-generation cephalosporin-resistant isolates, with a focus on minimum inhibitory concentration (MIC) data.
Activity Against ESBL-Producing Enterobacteriaceae
A pivotal study conducted in China provides a direct comparison of Cefoselis with other β-lactams against a panel of clinical isolates.[3] The data clearly demonstrates the superior activity of Cefoselis against non-ESBL-producing strains and its limitations against ESBL-producers.
| Organism (Phenotype) | Cefoselis | Cefepime | Cefotaxime | Ceftriaxone |
| E. coli (ESBL-producing) | <10% | <10% | <10% | <10% |
| K. pneumoniae (ESBL-producing) | <10% | <10% | <10% | <10% |
| P. mirabilis (ESBL-producing) | <10% | <10% | <10% | <10% |
| E. coli (non-ESBL-producing) | 100% | >94% | - | - |
| K. pneumoniae (non-ESBL-producing) | 94.3% | >94% | - | - |
| P. mirabilis (non-ESBL-producing) | 97.0% | >94% | - | - |
| Table 1: Comparative Susceptibility Rates of Cefoselis and Other Cephalosporins Against ESBL-producing and non-ESBL-producing Enterobacteriaceae.[3] |
While Cefoselis shows poor activity against ESBL-producing isolates, its high efficacy against non-ESBL-producing strains that may still exhibit resistance to third-generation cephalosporins through other mechanisms underscores its potential utility.[3]
Activity Against Other Resistant Gram-Negative Bacilli
The activity of Cefoselis extends to other challenging Gram-negative pathogens, including Pseudomonas aeruginosa.
| Organism | Cefoselis Susceptibility Rate |
| Acinetobacter baumannii | 18.7% |
| Pseudomonas aeruginosa | 73.3% |
| Table 2: Susceptibility Rates of Cefoselis Against A. baumannii and P. aeruginosa.[3] |
For other members of the Enterobacteriaceae family, Cefoselis demonstrated susceptibility rates ranging from 56.7% to 83.3%, slightly lower than that of cefepime (70% to 100%).[3]
Activity Against Gram-Positive Isolates
Cefoselis also exhibits potent activity against methicillin-sensitive Staphylococcus aureus (MSSA), a key advantage over many third-generation cephalosporins.
| Organism | Cefoselis Susceptibility Rate |
| Methicillin-sensitive S. aureus (MSSA) | 100% |
| Methicillin-resistant S. aureus (MRSA) | 0% |
| Table 3: Susceptibility Rates of Cefoselis Against MSSA and MRSA.[3] |
Clinical Insights: Cefoselis in Practice
While in vitro data is crucial, clinical studies provide the ultimate assessment of an antibiotic's efficacy. A multicenter, double-blind, randomized clinical trial compared intravenous Cefoselis with cefepime for the treatment of acute moderate and severe bacterial infections, including respiratory and urinary tract infections.[4]
The study found no statistically significant difference in cure rates, effective rates, or bacterial eradication rates between Cefoselis and cefepime.[4] At the end of treatment, the clinical efficacy rate for Cefoselis was 93.55%, comparable to cefepime's 90.40%.[4] The bacterial eradication rates were 90.32% for Cefoselis and 93.85% for cefepime.[4] Adverse events were also similar between the two groups, with mild aminotransferase elevation and leukopenia being the most common.[4] This study establishes Cefoselis as an effective and safe option for acute bacterial infections, with a performance profile similar to the well-established fourth-generation cephalosporin, cefepime.[4]
Experimental Protocols: A Guide to In Vitro Susceptibility Testing
To ensure the reproducibility and validity of the presented data, a detailed understanding of the experimental methodology is essential. The following is a step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial powder (Cefoselis) and reconstitute it in a suitable solvent to a known concentration.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in the microdilution plate.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Microdilution Plate Inoculation:
-
Dispense the prepared antimicrobial dilutions into the wells of a 96-well microdilution plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Understanding the Mechanisms: Cefoselis vs. β-Lactamases
The enhanced stability of Cefoselis against many β-lactamases is a key differentiator from third-generation cephalosporins. This stability is attributed to its unique chemical structure.[5]
As illustrated, both Cefoselis and third-generation cephalosporins exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, the susceptibility of third-generation cephalosporins to hydrolysis by β-lactamases is a major mechanism of resistance. The chemical structure of Cefoselis provides it with greater stability against a wider array of these enzymes, allowing it to remain active against many resistant strains.[5]
Conclusion
Cefoselis demonstrates a favorable profile for the treatment of infections caused by certain third-generation cephalosporin-resistant isolates, particularly non-ESBL-producing Enterobacteriaceae and MSSA. Its in vitro activity and clinical efficacy are comparable to cefepime. While its activity against ESBL-producing strains is limited, its stability against other β-lactamases makes it a valuable tool in the antimicrobial armamentarium. Further research into its activity against AmpC-producing organisms and ceftazidime-resistant P. aeruginosa would provide a more complete understanding of its clinical utility. As with all antimicrobials, prudent use based on susceptibility testing is paramount to preserving its efficacy for the future.
References
-
Lv, X., Li, G., Feng, Y., & Chen, Y. (2014). Multicenter, Double-Blind, Randomized Clinical Trial of Parenterally Administered Cefoselis Versus Cefepime for the Treatment of Acute Bacterial Infections. Clinical Therapeutics, 36(8), 1235-1243. [Link]
-
Wang, F., Zhu, D., Lv, Y., & Zhang, Y. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Infection and Drug Resistance, 13, 637–646. [Link]
-
Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657–686. [Link]
-
Patsnap. (2024, June 14). What is Cefoselis Sulfate used for? Synapse. Retrieved from [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species. Journal of Clinical Microbiology, 44(5), 1586–1591. [Link]
-
Thoft, S. T., Nielsen, K. L., & Nielsen, J. B. (2018). Selection of ESBL-Producing E. coli in a Mouse Intestinal Colonization Model. Methods in Molecular Biology, 1736, 105–115. [Link]
-
Al-Sultan, A. A., & Al-Tameemi, M. A. (2020). Evaluation Cephalosporins Resistance in Pathogenic Bacteria Isolated Clinically. ResearchGate. [Link]
-
Fung-Tomc, J., Dougherty, T. J., DeOrio, F. J., Simich-Jacobson, V., & Kessler, R. E. (1990). Activity of cefepime against ceftazidime- and cefotaxime-resistant gram-negative bacteria and its relationship to beta-lactamase levels. Antimicrobial Agents and Chemotherapy, 34(4), 498–502. [Link]
-
Tan, T. Y., Ng, L. S., He, J., Koh, T. H., & Hsu, L. Y. (2011). Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae. Journal of Clinical Microbiology, 49(7), 2473–2477. [Link]
-
Ali, A. A., Hasan, M. F., & Al-Mayah, Q. S. (2013). Evaluation of the use of cephalosporin antibiotics in pediatrics. Journal of Applied Pharmaceutical Science, 3(4), 113-117. [Link]
-
Hawaii State Department of Health. (n.d.). AmpC B-Lactamases - The Stealthy Inducible Mechanism of Resistance. Retrieved from [Link]
-
Pérez, A., Gato, E., Pérez-Llarena, J., Z-de-la-Gala, A., & Oliver, A. (2012). Mechanisms of resistance in clinical isolates of Pseudomonas aeruginosa less susceptible to cefepime than to ceftazidime. Clinical Microbiology and Infection, 18(5), E121–E126. [Link]
-
Le, C. F., & Yang, S. T. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 106(13-16), 4919–4931. [Link]
-
van den Bunt, G., van den Biggelaar, R. H. G. A., & Heederik, D. J. J. (2022). Potential of ESBL-producing Escherichia coli selection in bovine feces after intramammary administration of first generation cephalosporins using in vitro experiments. Scientific Reports, 12(1), 15003. [Link]
-
Chen, P. C., Chien, T. C., & Chen, C. C. (2023). Extended-Spectrum β-Lactamases (ESBL) Producing Bacteria in Animals. Antibiotics, 12(3), 516. [Link]
-
Sperry, A. E., & Poma, A. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 861962. [Link]
-
Bosso, J. A., Flume, P. A., & White, R. L. (2001). Susceptibility of Pseudomonas aeruginosa to cefepime versus ceftazidime in patients with cystic fibrosis. Pharmacotherapy, 21(11), 1320–1324. [Link]
-
Chen, P. C., Chien, T. C., & Chen, C. C. (2024). Exploring Extended-Spectrum Beta-Lactamase (ESBL)-Producing Escherichia coli in Food-Producing Animals and Animal-Derived Foods. Antibiotics, 13(4), 361. [Link]
-
Sanders, C. C. (1989). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 33(8), 1313–1317. [Link]
-
Bosso, J. A., Flume, P. A., & White, R. L. (2001). Susceptibility of pseudomonas aeruginosa to cefepime versus ceftazidime in patients with cystic fibrosis. Pharmacotherapy, 21(11), 1320–1324. [Link]
-
Tamma, P. D., Doi, Y., Bonomo, R. A., Johnson, J. K., & Simner, P. J. (2022). Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales. Clinical Microbiology Reviews, 35(3), e0002422. [Link]
-
Masterton, R. G. (2005). Cefepime versus ceftazidime: Considerations for empirical use in critically ill patients. Critical Care and Resuscitation, 7(3), 213–219. [Link]
-
Collins, S. B., Varghese, M. P., & Williams, J. L. (2022). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 10(6), 143. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 3. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter, double-blind, randomized clinical trial of parenterally administered Cefoselis versus Cefepime for the treatment of acute bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Cefoselis for Treating Complicated Urinary Tract Infections: A Comparative Guide
This guide provides a comprehensive preclinical validation framework for Cefoselis, a fourth-generation cephalosporin, in the context of complicated urinary tract infections (cUTIs). We will objectively compare its performance with standard-of-care alternatives and provide supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Complicated Urinary Tract Infections and the Promise of Cefoselis
Complicated urinary tract infections (cUTIs) represent a significant clinical challenge due to the involvement of a diverse range of pathogens, including multi-drug resistant (MDR) strains, and the presence of underlying anatomical or functional abnormalities in the urinary tract. The increasing prevalence of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales and resistant Pseudomonas aeruginosa strains necessitates the development of novel antimicrobial agents.
Cefoselis is a parenteral fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3][4] This guide delves into the preclinical data supporting the potential of Cefoselis as a therapeutic option for cUTIs, comparing its in vitro activity and outlining the in vivo models for its validation.
In Vitro Comparative Analysis of Cefoselis
The initial preclinical assessment of a novel antibiotic relies on robust in vitro susceptibility testing. This section compares the minimum inhibitory concentrations (MICs) of Cefoselis against key uropathogens with those of commonly used antibiotics for cUTIs: Cefepime (a fourth-generation cephalosporin), Ceftriaxone (a third-generation cephalosporin), and Piperacillin-Tazobactam (a β-lactam/β-lactamase inhibitor combination).
Causality Behind Experimental Choices
The selection of comparator agents is critical for contextualizing the potential of Cefoselis.
-
Cefepime was chosen as a direct comparator due to its structural and mechanistic similarity as a fourth-generation cephalosporin.
-
Ceftriaxone represents a widely used, older generation cephalosporin, providing a benchmark for improvement in spectrum and potency.
-
Piperacillin-Tazobactam is a broad-spectrum agent with activity against many Gram-negative bacteria, including P. aeruginosa, and serves as a key comparator for assessing the utility of Cefoselis against difficult-to-treat pathogens.
The primary pathogens selected for comparison—Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa—are the most frequently isolated uropathogens in cUTIs.
Comparative In Vitro Susceptibility Data
The following table summarizes the MIC90 (the concentration at which 90% of isolates are inhibited) values for Cefoselis and comparator agents against common uropathogens. This data is synthesized from multiple in vitro studies.
| Pathogen | Cefoselis MIC | Cefepime MIC | Ceftriaxone MIC | Piperacillin-Tazobactam MIC |
| Escherichia coli (non-ESBL) | 0.125[5] | 0.12[3] | ≤8[4] | 4/4 |
| Klebsiella pneumoniae (non-ESBL) | ≤1[2] | 0.125[6] | 0.064[6] | 4/4[6] |
| Pseudomonas aeruginosa | 16[5] | 8[7] | >64[4] | 16/4 - 64/4[8] |
Note: MIC values can vary depending on the specific isolates and testing methodologies. The data presented here are for comparative purposes. Cefoselis demonstrates poor activity against ESBL-producing E. coli and K. pneumoniae.[2]
In Vivo Preclinical Validation: The Murine Ascending UTI Model
Animal models are indispensable for evaluating the in vivo efficacy of new antibiotics. The murine ascending urinary tract infection model is a well-established and reproducible system that mimics key aspects of human cUTIs.
Rationale for the Murine Ascending UTI Model
This model is chosen for its anatomical and physiological similarities to the human urinary tract, allowing for the study of bacterial colonization, ascension to the kidneys, and the host immune response. It is a cost-effective and ethically acceptable model for initial in vivo efficacy studies.
Experimental Workflow
The following diagram illustrates the typical workflow for a murine ascending UTI model to evaluate antibiotic efficacy.
Caption: Workflow of a murine ascending urinary tract infection model.
Expected Outcomes and Comparative Efficacy
Based on its in vitro profile, it is hypothesized that Cefoselis will demonstrate significant efficacy in reducing bacterial burden in the bladder and kidneys in a murine cUTI model, particularly against non-ESBL-producing Enterobacterales. While direct preclinical comparative studies with ceftriaxone and piperacillin-tazobactam in a cUTI model were not identified in the literature, a clinical study has shown that Cefoselis has comparable efficacy and safety to Cefepime for the treatment of urinary tract infections. It is anticipated that Cefoselis would show superior or non-inferior efficacy to ceftriaxone against susceptible pathogens and a comparable efficacy profile to piperacillin-tazobactam against susceptible P. aeruginosa strains.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for key experiments are provided below.
In Vitro Susceptibility Testing: Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefoselis, Cefepime, Ceftriaxone, and Piperacillin-Tazobactam in the appropriate solvent at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: Serially dilute the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve final concentrations ranging from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5^ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Murine Ascending UTI Model
This protocol is adapted from established methods.
-
Animal Acclimatization: Acclimate female C57BL/6 mice (6-8 weeks old) for at least 7 days before the experiment.
-
Pathogen Preparation: Grow the uropathogenic strain (e.g., E. coli CFT073) to mid-log phase in Luria-Bertani (LB) broth. Centrifuge, wash, and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of 1-2 x 10^8^ CFU/mL.
-
Transurethral Inoculation: Anesthetize the mice and instill 50 µL of the bacterial suspension directly into the bladder via a sterile catheter.
-
Initiation of Treatment: At 24 hours post-infection, begin antibiotic treatment. Administer Cefoselis and comparator antibiotics subcutaneously or intravenously at clinically relevant doses. A vehicle control group should receive PBS.
-
Monitoring and Tissue Harvest: Monitor the mice for clinical signs of infection. At 48-72 hours post-treatment initiation, euthanize the mice. Aseptically remove the bladder and kidneys.
-
Bacterial Load Determination: Homogenize the bladder and kidneys in sterile PBS. Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the number of CFU per gram of tissue.
-
Histopathological Analysis: Fix a portion of the kidney and bladder tissue in 10% neutral buffered formalin for histopathological examination to assess inflammation and tissue damage.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that Cefoselis is a promising candidate for the treatment of cUTIs caused by susceptible Gram-negative pathogens. Its in vitro activity against non-ESBL-producing E. coli and K. pneumoniae is comparable or superior to that of established agents. While direct head-to-head in vivo preclinical comparisons with some standard-of-care antibiotics are lacking, its demonstrated clinical efficacy against UTIs supports its further development.
Future studies should focus on direct comparative in vivo efficacy studies in cUTI models, particularly against a broader range of resistant clinical isolates. Pharmacokinetic/pharmacodynamic (PK/PD) modeling based on data from these animal studies will be crucial for optimizing dosing regimens in humans.
References
-
[In vitro activity of piperacillin-tazobactam against Klebsiella pneumoniae clinical isolates, producers or not of extended spectrum beta-lactamases]. PubMed. ([Link])
-
What is the effectiveness of Cefepime (Cefepime) against Escherichia coli (E. coli)? Dr.Oracle. ([Link])
-
Antimicrobial activity of ceftriaxone: a review. PubMed. ([Link])
-
Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa. PubMed. ([Link])
-
Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa. ASM Journals. ([Link])
-
Cefepime. StatPearls - NCBI Bookshelf. ([Link])
-
What is the effectiveness of Cefepime (Cefepime) against Escherichia coli (E. coli)? Dr.Oracle. ([Link])
-
Ceftriaxone: A Summary of in Vitro Antibacterial Qualities Including Recommendations for Susceptibility Tests With 30-micrograms Disks. PubMed. ([Link])
-
In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. PubMed Central. ([Link])
-
Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study. PubMed Central. ([Link])
-
Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin-Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program. PubMed Central. ([Link])
-
Evaluation of Ceftriaxone and Other Antibiotics against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae under In Vitro Conditions Simulating Those of Serious Infections. ASM Journals. ([Link])
-
Effect of ceftriaxone on Pseudomonas aeruginosa and Staphylococcus aureus in broth, serum, and in combination with human polymorphonuclear leukocytes. PubMed. ([Link])
-
Is cefepime effective against Klebsiella urinary tract infections? Dr.Oracle. ([Link])
-
Is Pseudomonas typically sensitive to Piperacillin-Tazobactam (Pip-Taz, piperacillin-tazobactam)? Dr.Oracle. ([Link])
-
Does ceftriaxone provide coverage against Pseudomonas aeruginosa? Dr.Oracle. ([Link])
-
In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models. PubMed Central. ([Link])
-
Clinical pharmacodynamics of cefepime in patients infected with Pseudomonas aeruginosa. PubMed. ([Link])
-
Evaluation of ceftriaxone and other antibiotics against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pneumoniae under in vitro conditions simulating those of serious infections. National Institutes of Health. ([Link])
-
FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa. U.S. Food and Drug Administration. ([Link])
-
Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea. PubMed Central. ([Link])
-
Ceftriaxone Resistance Patterns of Uropathogens Isolated From Urinary Tract Infection Patients in Selected Areas of Dhaka City. IOSR Journal of Pharmacy and Biological Sciences. ([Link])
-
Cefepime. Johns Hopkins ABX Guide. ([Link])
-
Is Ceftriaxone (Ceftriaxone) effective against Escherichia coli (E. coli) urinary tract infections (UTI)? Dr.Oracle. ([Link])
-
Can cefepime (Cefepime) be used to treat Pseudomonas urinary tract infections (UTI)? Dr.Oracle. ([Link])
-
Patient outcomes by baseline pathogen resistance phenotype and genotype in CERTAIN-1, a Phase 3 study of cefepime-taniborbactam versus meropenem in adults with complicated urinary tract infection. PubMed Central. ([Link])
-
Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study. PubMed Central. ([Link])
-
Pip/Tazobactam-resistant Pseudomonas aeruginosa. Centers for Disease Control and Prevention. ([Link])
-
MIC distributions against 190 E. coli isogenic strains overproducing β-lactamases, by Ambler class. ResearchGate. ([Link])
-
Restoring cefepime activity against multidrug-resistant KPC-producing Klebsiella pneumoniae by combination with boronic acid inhibitors, MB076 and S02030. National Institutes of Health. ([Link])
-
Antibiotic susceptibility profiles of the three studied uropathogens. ResearchGate. ([Link])
-
MIC distributions for Piperacillin-tazobactam. EUCAST. ([Link])
-
Piperacillin-tazobactam for Pseudomonas aeruginosa infection: clinical implications of an extended-infusion dosing strategy. H1 Connect. ([Link])
-
Activity of fosfomycin alone or combined with cefoxitin in vitro and in vivo in a murine model of urinary tract infection due to Escherichia coli harbouring CTX-M-15-type extended-spectrum β-lactamase. PubMed. ([Link])
-
Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. National Institutes of Health. ([Link])
-
Piperacillin/tazobactam in the treatment of Klebsiella pneumoniae infections in neonates. PubMed. ([Link])
-
Therapeutic effects of cefozopran against experimental mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa in mice. PubMed. ([Link])
-
Efficacy of ceftobiprole Medocaril against Enterococcus faecalis in a murine urinary tract infection model. PubMed. ([Link])
-
Uropathogenic E. coli CFT073 strain-infected UTI mouse model treated... ResearchGate. ([Link])
-
Heteroresistance to piperacillin/tazobactam in Klebsiella pneumoniae is mediated by increased copy number of multiple β-lactamase genes. PubMed Central. ([Link])
-
Heteroresistance to piperacillin/tazobactam in Klebsiella pneumoniae is mediated by increased copy number of multiple β-lactamase genes. Oxford University Press. ([Link])
-
Prevalence and antibiotic susceptibility of Uropathogens (UTI) patients in Zawia hospital, Libya. ResearchGate. ([Link])
-
Activity of fosfomycin alone or combined with cefoxitin in vitro and in vivo in a murine model of urinary tract infection due to Escherichia coli harbouring CTX-M-15-type extended-spectrum β-lactamase. ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Antimicrobial activity of ceftriaxone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro activity of piperacillin-tazobactam against Klebsiella pneumoniae clinical isolates, producers or not of extended spectrum beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
A Comparative Guide to the Preclinical Efficacy of Cefoselis and Piperacillin-Tazobactam in a Murine Pneumonia Model
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the comparative efficacy of Cefoselis, a fourth-generation cephalosporin, and piperacillin-tazobactam, a β-lactam/β-lactamase inhibitor combination, in a preclinical murine model of bacterial pneumonia. Given the persistent challenge of respiratory infections, particularly those caused by multidrug-resistant pathogens, rigorous head-to-head comparisons of potent antimicrobials are essential for informing clinical strategy and future drug development.
This document synthesizes the known pharmacological profiles of both agents and proposes a detailed, self-validating experimental protocol designed to yield robust and translatable data. We will delve into the mechanistic rationale behind each experimental choice, from model selection to endpoint analysis, providing a blueprint for a scientifically sound comparative study.
Pharmacological Profiles: A Tale of Two β-Lactams
An effective comparison begins with a thorough understanding of the agents . Both Cefoselis and piperacillin-tazobactam target the bacterial cell wall, but their distinct structural features, resistance to enzymatic degradation, and resulting antimicrobial spectra dictate their potential clinical utility.
Cefoselis: The Fourth-Generation Cephalosporin
Cefoselis is a parenteral, fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure confers stability against many β-lactamases, the enzymes that bacteria produce to inactivate β-lactam antibiotics.[3][4]
-
Mechanism of Action: Like other β-lactam antibiotics, Cefoselis exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] These enzymes are critical for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and death.[1][4]
-
Spectrum of Activity: Cefoselis is active against a wide range of pathogens, including methicillin-sensitive Staphylococcus aureus (MSSA), Streptococcus pneumoniae, Haemophilus influenzae, and many species of the Enterobacteriaceae family.[2][5] It also demonstrates activity against Pseudomonas aeruginosa.[5] However, its efficacy is limited against extended-spectrum β-lactamase (ESBL)-producing organisms and methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
Pharmacokinetics: Cefoselis is administered intravenously and is widely distributed throughout the body.[3][6] It is primarily eliminated unchanged by the kidneys.[3][6] Notably, Cefoselis has been shown to penetrate the blood-brain barrier.[2][7]
Piperacillin-Tazobactam: The Combination Strategy
Piperacillin-tazobactam is a combination product that pairs a broad-spectrum ureidopenicillin (piperacillin) with a β-lactamase inhibitor (tazobactam).[8][9] This formulation is designed to overcome one of the most common mechanisms of bacterial resistance.
-
Mechanism of Action: Piperacillin functions by inhibiting bacterial cell wall synthesis through binding to PBPs.[10][11] Tazobactam, on its own, has minimal antibiotic activity. Its crucial role is to irreversibly inhibit many bacterial β-lactamases, thereby protecting piperacillin from enzymatic degradation and expanding its spectrum of activity.[10][11][12]
-
Spectrum of Activity: The combination possesses a very broad spectrum, covering Gram-positive, Gram-negative, and anaerobic bacteria.[9][13] It is effective against streptococci, enterococci (E. faecalis), many Enterobacteriaceae, Pseudomonas aeruginosa, and anaerobes like the Bacteroides fragilis group.[8][10] Its use is indicated for various infections, including community-acquired and nosocomial pneumonia.[11][14]
-
Pharmacokinetics: Administered intravenously, both piperacillin and tazobactam have a half-life of approximately one hour and are primarily excreted unchanged by the kidneys.[10][15] The combination achieves significant concentrations in various tissues, including the lungs.[16]
At-a-Glance: Comparative Pharmacological Summary
| Feature | Cefoselis | Piperacillin-Tazobactam |
| Class | Fourth-Generation Cephalosporin[1] | Ureidopenicillin + β-Lactamase Inhibitor[8] |
| Mechanism | Inhibits cell wall synthesis via PBP binding.[1][3] | Piperacillin inhibits cell wall synthesis; Tazobactam inhibits β-lactamases.[10] |
| Route | Intravenous[17] | Intravenous[18] |
| Core Spectrum | Broad Gram-positive & Gram-negative coverage.[2] | Very broad Gram-positive, Gram-negative, & anaerobic coverage.[13] |
| Activity vs. P. aeruginosa | Yes[5] | Yes[10] |
| Activity vs. Anaerobes | Limited | Yes[10] |
| Activity vs. MRSA | No[5] | No[10] |
| Primary Elimination | Renal[3] | Renal[10] |
Diagram: Mechanisms of Action
Caption: Mechanisms of Cefoselis and Piperacillin-Tazobactam targeting bacterial cell wall synthesis.
A Framework for a Head-to-Head Efficacy Study in a Murine Pneumonia Model
While both agents are used to treat pneumonia, direct preclinical comparisons in a standardized model are lacking in the available literature. Such a study is crucial for discerning nuanced differences in efficacy. The following protocol provides a robust framework for this investigation.
Rationale for Model Selection
The choice of animal model is a critical determinant of a study's translational relevance.[19]
-
Species: The murine model (mouse) is the preferred choice for initial antibiotic efficacy testing due to its well-characterized immune system, genetic tractability, and the availability of established protocols that mimic features of human pneumonia.[19][20]
-
Immune Status: An immunocompetent model is recommended to assess antibiotic efficacy in the context of a functional host immune response, which is clinically relevant for the majority of pneumonia patients. A neutropenic model could be used in subsequent studies to evaluate the bactericidal activity of the drugs independent of host defenses.[19]
-
Pathogen Selection: Pseudomonas aeruginosa is an ideal candidate for this comparative study. It is a common cause of hospital-acquired pneumonia (HAP), and both Cefoselis and piperacillin-tazobactam have activity against it.[5][10][20] Using a well-characterized strain (e.g., PAO1) ensures reproducibility.
-
Infection Route: Intratracheal or intranasal instillation of a bacterial suspension is a standard and effective method for inducing a reproducible lung infection that mimics the route of human infection.[20]
Proposed Experimental Workflow
Caption: High-level workflow for the comparative efficacy study in a murine pneumonia model.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with a vehicle control group establishing the baseline infection severity against which the therapeutic effects are measured.
1. Animals:
-
Use 8-10 week old, female C57BL/6 mice. This strain is widely used and has a well-documented response to infection. House animals in specific pathogen-free conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow a 7-day acclimatization period before the experiment begins.
2. Bacterial Culture Preparation:
-
Streak Pseudomonas aeruginosa (e.g., strain PAO1) on a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum dose should be confirmed by plating serial dilutions.
3. Induction of Pneumonia:
-
Lightly anesthetize mice (e.g., using isoflurane).
-
Administer 50 µL of the bacterial suspension via non-invasive intratracheal instillation to achieve a target dose of 5 x 10⁵ CFU per mouse. This dose typically establishes a robust infection without being immediately lethal, creating a therapeutic window for antibiotic intervention.
4. Treatment Groups and Dosing:
-
Two hours post-infection, randomly assign mice (n=8-10 per group) to one of the following treatment groups:
-
Group 1 (Vehicle Control): Sterile saline, administered subcutaneously (SC).
-
Group 2 (Cefoselis): Cefoselis, administered SC. A clinically relevant dosing regimen should be established based on murine pharmacokinetic studies.
-
Group 3 (Piperacillin-Tazobactam): Piperacillin-tazobactam, administered SC. Dosing should be based on established murine models to simulate human exposure.
-
-
Administer treatments at appropriate intervals (e.g., every 8 or 12 hours) based on the half-life of the drugs in mice.
5. Endpoint Analysis (24 hours post-infection):
-
Euthanize mice using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Bacterial Burden:
-
Aseptically harvest the lungs and spleen.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar (or a selective agar like Cetrimide agar for P. aeruginosa) to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Histopathology:
-
Harvest the left lung lobe, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Analyze sections for inflammatory cell infiltration, edema, and tissue damage, scored by a blinded pathologist.
-
Anticipated Outcomes and Data Interpretation
The primary outcome of this study is the reduction in bacterial load in the lungs. A statistically significant decrease in CFU/gram of lung tissue in the treatment groups compared to the vehicle control will demonstrate efficacy.
Hypothesized Results
-
Primary Efficacy: Both Cefoselis and piperacillin-tazobactam are expected to significantly reduce the bacterial burden in the lungs compared to the vehicle control. The key comparison will be the magnitude of this reduction between the two antibiotic groups.
-
Systemic Spread: The bacterial load in the spleen serves as a marker for systemic dissemination of the infection. A more effective antibiotic would be expected to show a greater reduction in splenic CFUs, indicating better control of bacteremia.
-
Histological Improvement: A reduction in inflammatory scores and tissue damage in the H&E-stained lung sections should correlate with the reduction in bacterial load.
Data Presentation Template
All quantitative data should be summarized for clear comparison.
| Treatment Group | N | Mean Lung CFU/gram (Log₁₀ ± SD) | Mean Spleen CFU/gram (Log₁₀ ± SD) |
| Vehicle Control | 10 | [Insert Data] | [Insert Data] |
| Cefoselis | 10 | [Insert Data] | [Insert Data] |
| Piperacillin-Tazobactam | 10 | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This guide outlines a rigorous and comprehensive preclinical study to compare the efficacy of Cefoselis and piperacillin-tazobactam in a clinically relevant model of bacterial pneumonia. The results of such a study would provide invaluable data to guide therapeutic choices and inform the design of future clinical trials.
Building upon this foundational model, future studies could:
-
Evaluate efficacy against a panel of clinical isolates, including ESBL-producing and multidrug-resistant strains of Klebsiella pneumoniae or P. aeruginosa.
-
Incorporate pharmacodynamic modeling to correlate drug exposure with bacterial killing.
-
Assess the impact of the antibiotics on the host inflammatory response by measuring cytokine levels in bronchoalveolar lavage fluid.
By employing standardized and well-rationalized preclinical models, the scientific community can generate the high-quality, reproducible data needed to combat the growing threat of antimicrobial resistance.
References
- Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage. [URL: https://www.urology-textbook.com/piperacillin-tazobactam.html]
- Piperacillin-Tazobactam | Drug Guide - MedSchool. [URL: https://medschool.co/drug-guide/piperacillin-tazobactam]
- What is the mechanism of Cefoselis Sulfate? - Patsnap Synapse. [URL: https://www.patsnap.
- What is Cefoselis Sulfate used for? - Patsnap Synapse. [URL: https://www.patsnap.
- Bryson, H. M., & Brogden, R. N. (1994). Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential. Drugs, 47(3), 506–535. [URL: https://link.springer.com/article/10.2165/00003495-199447030-00008]
- Piperacillin/tazobactam - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperacillin/tazobactam]
- Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cefoselis]
- Gin, A. S., & Zhanel, G. G. (2005). Piperacillin-tazobactam: a beta-lactam/beta-lactamase inhibitor combination. Expert review of anti-infective therapy, 3(4), 521–532. [URL: https://www.tandfonline.com/doi/abs/10.1586/14787210.3.4.521]
- Occhipinti, D. J., & Schoonover, L. L. (1993). Pharmacokinetic characteristics of piperacillin/tazobactam. The Journal of antimicrobial chemotherapy, 31 Suppl A, 39–51. [URL: https://academic.oup.com/jac/article-abstract/31/suppl_A/39/754290]
- Piperacillin/Tazobactam - Pathnostics. [URL: https://pathnostics.com/hcp/antibiotic-stewardship/piperacillin-tazobactam/]
- Vinks, A. A., Derendorf, H., & Mouton, J. W. (2014). Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan. Antimicrobial agents and chemotherapy, 58(7), 3532–3539. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4068504/]
- PRODUCT MONOGRAPH PrPIPERACILLIN and TAZOBACTAM FOR INJECTION. [URL: https://pdf.hres.ca/dpd_pm/00029314.PDF]
- Piperacillin–Tazobactam: Antimicrobial Activity, Susceptibility, Administration and Dosage etc. - ChemicalBook. [URL: https://www.chemicalbook.
- Li, C., Kuti, J. L., & Nicolau, D. P. (2007). Population pharmacokinetics and pharmacodynamics of piperacillin/tazobactam in patients with complicated intra-abdominal infection. Journal of Antimicrobial Chemotherapy, 60(3), 592–599. [URL: https://academic.oup.com/jac/article/60/3/592/758133]
- Matten, J., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Cellular and Infection Microbiology, 12, 976007. [URL: https://www.frontiersin.org/articles/10.3389/fcimb.2022.976007/full]
- Joukhadar, C., et al. (2000). Clinical pharmacokinetics of piperacillin-tazobactam combination in patients with major burns and signs of infection. Antimicrobial agents and chemotherapy, 44(7), 1950–1953. [URL: https://journals.asm.org/doi/10.1128/AAC.44.7.1950-1953.2000]
- Cefoselis - AdisInsight. [URL: https://adisinsight.springer.com/drugs/800003882]
- Matten, J., et al. (2022). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Cellular and Infection Microbiology, 12. [URL: https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.976007/full]
- Sader, H. S., & Jones, R. N. (2001). Comparative activity of piperacillin/tazobactam and other antibiotics against Acinetobacter spp. and Pseudomonas aeruginosa. Journal of chemotherapy (Florence, Italy), 13(4), 387–395. [URL: https://www.tandfonline.com/doi/abs/10.1179/joc.2001.13.4.387]
- Cefoselis | β-lactam Antibiotic - MedchemExpress.com. [URL: https://www.medchemexpress.com/cefoselis.html]
- Kim, H., et al. (2024). Population Pharmacokinetic Modeling of Piperacillin/Tazobactam in Healthy Adults and Exploration of Optimal Dosing Strategies. Pharmaceutics, 16(1), 127. [URL: https://www.mdpi.com/1999-4923/16/1/127]
- Domenech, A., Ardanuy, C., & Calatayud, L. (2021). Animal Models of Pneumococcal pneumonia. Journal of clinical medicine, 10(11), 2469. [URL: https://www.mdpi.com/2077-0383/10/11/2469]
- Dockrell, D. H., & Whyte, M. K. (2012). Can animal models really teach us anything about pneumonia? Pro. The European respiratory journal, 40(5), 1290–1292. [URL: https://erj.ersjournals.com/content/40/5/1290]
- Zhang, R., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in microbiology, 11, 268. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7058814/]
- De Sales, E., et al. (2017). Animal models of hospital-acquired pneumonia: current practices and future perspectives. Annals of translational medicine, 5(5), 107. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5360611/]
- Sun, H., et al. (2022). Population pharmacokinetics and dosing optimization of cefoselis in paediatric patients with haematological malignancies. Journal of Antimicrobial Chemotherapy, 77(9), 2483–2490. [URL: https://academic.oup.com/jac/article/77/9/2483/6604609]
- Ohtaki, K., et al. (2004). Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release. Journal of neural transmission (Vienna, Austria : 1996), 111(12), 1523–1535. [URL: https://pubmed.ncbi.nlm.nih.gov/15565457/]
- Cefoselis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cefoselis]
Sources
- 1. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 5. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperacillin/tazobactam: an updated review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperacillin-tazobactam: a beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. pathnostics.com [pathnostics.com]
- 12. Piperacillin–Tazobactam: Antimicrobial Activity, Susceptibility, Administration and Dosage etc._Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. medschool.co [medschool.co]
- 15. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic characteristics of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cefoselis - AdisInsight [adisinsight.springer.com]
- 18. Piperacillin/tazobactam - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 20. Animal models of hospital-acquired pneumonia: current practices and future perspectives - Bielen - Annals of Translational Medicine [atm.amegroups.org]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to the Proper Disposal of Cefoselis
For the dedicated researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop. The responsible management and disposal of chemical waste, including antibiotics like Cefoselis, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of cephalosporin antibiotics can contribute to environmental contamination of soil and water, potentially fostering the development of antibiotic-resistant microorganisms, a significant global health threat[1][2][3][4].
This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the proper disposal of Cefoselis in research and drug development settings. By understanding the "why" behind each step, you can implement a self-validating system that protects both your laboratory and the environment.
Understanding Cefoselis and Its Environmental Impact
Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics[5][6][7]. While the Safety Data Sheet (SDS) for Cefoselis may indicate that it is not classified as a hazardous substance for transport, this does not mean it is environmentally benign[8]. The active pharmaceutical ingredient (API) in Cefoselis is designed to be biologically active, and its release into the environment can have unintended consequences.
Studies on the broader class of cephalosporin antibiotics have shown that they can be toxic to aquatic organisms, even at low concentrations[2][9][10]. The presence of these compounds in waterways can disrupt aquatic ecosystems and contribute to the selection pressure that drives antibiotic resistance[1][2][3]. Therefore, treating all Cefoselis waste with a high degree of caution is a prudent and necessary practice.
Regulatory Framework: Navigating the Disposal Landscape
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][11][12][13][14]. It is crucial to distinguish between hazardous and non-hazardous pharmaceutical waste.
Based on available SDS information, Cefoselis does not typically meet the criteria for a characteristic hazardous waste (ignitable, corrosive, reactive, or toxic) or a listed hazardous waste under RCRA. Therefore, it is generally considered a non-RCRA, or non-hazardous, pharmaceutical waste [11][12][14][15][16].
However, it's important to note that state and local regulations may be more stringent than federal guidelines[15]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The standard and recommended method for the final disposal of non-hazardous pharmaceutical waste is high-temperature incineration [12][15][16]. This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol for Cefoselis
The following protocol outlines the recommended procedures for the safe disposal of Cefoselis waste in a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step contributes to the overall safety and environmental responsibility of the process.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of effective laboratory waste management.
-
High-Concentration Waste: This category includes:
-
Expired or unused Cefoselis powder.
-
Concentrated stock solutions.
-
Heavily contaminated materials (e.g., weigh boats, spatulas).
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. While Cefoselis is not RCRA-hazardous, it is best practice to manage it as chemical waste to prevent accidental misuse or environmental release. The container should be white with a blue lid, indicating it is destined for incineration[11][12]. The label should clearly state "Non-Hazardous Pharmaceutical Waste for Incineration" and "Contains Cefoselis."
-
-
Low-Concentration Waste (e.g., Used Cell Culture Media):
-
Cell culture media containing Cefoselis should also be treated as chemical waste. Autoclaving is not sufficient to degrade the antibiotic and should not be considered a final disposal method.
-
Collect this liquid waste in a separate, leak-proof, and clearly labeled container for chemical waste. Do not mix with other chemical waste streams unless compatibility has been verified by your EHS department.
-
-
Contaminated Solid Waste:
-
Items such as gloves, pipette tips, and flasks with minimal Cefoselis contamination should be collected in a designated container for chemical or biohazardous waste, following your institution's guidelines.
-
Step 2: Chemical Inactivation of Aqueous Cefoselis Waste (Recommended)
To minimize the environmental impact of aqueous Cefoselis waste, a chemical inactivation step is strongly recommended before collection for final disposal. The β-lactam ring, responsible for the antibacterial activity of Cefoselis, can be hydrolyzed and inactivated under alkaline conditions[17][18][19][20][21][22].
Experimental Protocol: Alkaline Hydrolysis of Cefoselis
Objective: To hydrolyze the β-lactam ring of Cefoselis in aqueous waste, rendering it biologically inactive.
Materials:
-
Aqueous Cefoselis waste
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and nitrile gloves
Methodology:
-
Preparation: In a designated and properly labeled chemical waste container, place the aqueous Cefoselis waste.
-
Alkaline Adjustment: While stirring, slowly add 1 M NaOH solution to the waste. Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
Hydrolysis: Allow the solution to stir at room temperature for a minimum of 24 hours. This extended time ensures complete hydrolysis of the β-lactam ring.
-
Neutralization (Optional, consult with EHS): Depending on your institution's requirements for aqueous waste collection, you may need to neutralize the solution to a pH between 6 and 9 before it is collected for disposal. If neutralization is required, slowly add a suitable acid (e.g., 1 M hydrochloric acid) while stirring.
-
Collection: The treated, inactivated Cefoselis waste should be collected by your institution's hazardous waste disposal service.
Verification (for method validation): The degradation of Cefoselis can be confirmed using High-Performance Liquid Chromatography (HPLC). A validated HPLC method would show the disappearance of the Cefoselis peak and the appearance of degradation product peaks over the 24-hour hydrolysis period.
Step 3: Storage and Final Disposal
-
Storage: Store all Cefoselis waste containers in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service. The final disposal method for non-hazardous pharmaceutical waste should be high-temperature incineration[12][15][16].
Visualization of the Cefoselis Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cefoselis waste in a laboratory setting.
Caption: A flowchart outlining the proper disposal procedure for Cefoselis waste.
Summary of Key Information
| Waste Type | Recommended Handling and Disposal |
| High-Concentration Cefoselis Waste | Segregate as non-hazardous pharmaceutical waste. Collect in a labeled container for incineration. |
| Low-Concentration Aqueous Cefoselis Waste | Chemically inactivate via alkaline hydrolysis. Collect treated waste in a labeled container for incineration. |
| Cefoselis-Contaminated Solid Waste | Segregate as chemical waste. Collect in a labeled container for incineration. |
Conclusion
The responsible disposal of Cefoselis is a critical aspect of laboratory safety and environmental stewardship. By following a structured protocol that includes proper segregation, chemical inactivation of aqueous waste, and final disposal via high-temperature incineration, researchers can minimize their environmental footprint and contribute to the global effort to combat antibiotic resistance. Always prioritize safety by using appropriate PPE and consulting with your institution's EHS department to ensure compliance with all applicable regulations.
References
Sources
- 1. Cephalosporin antibiotics in the aquatic environment: A critical review of occurrence, fate, ecotoxicity and removal technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Cefoselis - Wikipedia [en.wikipedia.org]
- 6. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cefoselis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 12. usbioclean.com [usbioclean.com]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 15. Content Retired - Compliance Assistance Centers [caiweb.com]
- 16. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Correlation Between Hydrolysis of the β-Lactam Bond of the Cephalosporin Nucleus and Expulsion of the 3-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Safe Handling of Cefoselis: A Guide to Personal Protective Equipment and Disposal
For the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal protocols for Cefoselis, a fourth-generation cephalosporin antibiotic. By understanding the rationale behind these safety measures, you can mitigate risks and foster a culture of safety and excellence in your laboratory.
Cefoselis, like other β-lactam antibiotics, presents potential hazards, including allergic reactions and skin sensitization upon exposure.[1] Therefore, a comprehensive safety strategy is not merely a procedural formality but a critical component of responsible research.
I. Core Principles of Cefoselis Handling: A Risk-Based Approach
Before undertaking any procedure involving Cefoselis, a thorough risk assessment is essential.[2][3] The primary risks associated with handling Cefoselis powder include inhalation of airborne particles, dermal contact, and ocular exposure.[4] The level of risk will vary depending on the scale of the operation, the duration of exposure, and the specific manipulations being performed (e.g., weighing, compounding, solubilizing).
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure to Cefoselis.[5][6] The following table outlines the recommended PPE for handling Cefoselis in a laboratory setting.
| Body Area | Required PPE | Rationale |
| Respiratory | NIOSH-approved N95 or higher respirator | To prevent inhalation of fine Cefoselis powder, which can cause respiratory sensitization.[4][7] |
| Hands | Powder-free nitrile or neoprene gloves | To prevent skin contact, which can lead to sensitization and allergic reactions. Gloves should be inspected for integrity before use.[4][8] |
| Eyes | Chemical safety goggles or a face shield | To protect the eyes from splashes or airborne particles of Cefoselis.[7][8][9] |
| Body | Disposable gown or dedicated lab coat | To protect skin and clothing from contamination.[7][8][9] |
Donning and Doffing PPE: A Procedural Imperative
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Safe sequence for doffing PPE to prevent contamination.
III. Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of your work.
Experimental Protocol: Weighing and Solubilizing Cefoselis Powder
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood or a ventilated enclosure, is clean and uncluttered.
-
Assemble all necessary equipment (e.g., weigh paper, spatula, conical tube, solvent).
-
Don the appropriate PPE as outlined in the table above, following the correct donning procedure.
-
-
Weighing:
-
Carefully transfer the desired amount of Cefoselis powder onto the weigh paper using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it immediately with a damp paper towel, which should then be disposed of as hazardous waste.
-
-
Solubilization:
-
Carefully transfer the weighed Cefoselis powder into a suitable container (e.g., a conical tube).
-
Add the appropriate solvent (Cefoselis is soluble in DMSO and to some extent in water) to the container. [10] * Cap the container securely and mix by inverting or vortexing until the powder is fully dissolved.
-
-
Post-Procedure:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE following the correct procedure to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves. [4]
-
IV. Disposal Plan: Responsible Management of Cefoselis Waste
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. [11][12]Therefore, all Cefoselis waste must be handled as hazardous chemical waste.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container. [8] |
| Liquid Waste | Unused or expired Cefoselis solutions should be collected in a sealed, labeled container for hazardous chemical waste. Do not pour down the drain. [11][13] |
| Empty Vials | Empty Cefoselis vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines for glass waste. |
Final Disposal:
All collected hazardous waste containing Cefoselis should be disposed of through your institution's environmental health and safety (EHS) program. The recommended method for the final disposal of pharmaceutical waste is high-temperature incineration. [8][14]
Cefoselis Waste Disposal Decision Tree
Caption: Decision workflow for proper Cefoselis waste segregation and disposal.
By implementing these safety and disposal protocols, you contribute to a safer laboratory environment and uphold the principles of responsible scientific practice. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.
V. References
-
Cefoselis hydrochloride-MSDS. BioCrick. Available from: [Link]
-
Cefoselis. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Published October 30, 2019. Available from: [Link]
-
Personal Protective Equipment. NI Infection Control Manual. Available from: [Link]
-
Hall K, et al. Personal Protective Equipment. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]
-
Velo G, et al. Hospital Antibiotic Wasting and Evaluation of Potential Ecologic Effects. Frontiers in Pharmacology. 2016;7:467.
-
Zalewski P, Cielecka-Piontek J, Jelinska A. Stability of Cefoselis Sulfate in Intravenous Solutions. Asian Journal of Chemistry. 2013;25(16):9131-9135.
-
Personal Protective Equipment (PPE): Protect the Worker with PPE. Centers for Disease Control and Prevention. Available from: [Link]
-
Personal Protective Equipment for Infection Control. U.S. Food and Drug Administration. Published February 10, 2020. Available from: [Link]
-
Risk of exposure of laboratory staff to biological agents due to missing clinical information. Health and Safety Executive. Available from: [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. Published April 24, 2025. Available from: [Link]
-
Working in a Microbiological Laboratory: face-to-face with infectious risk. Hellenic Journal of Nursing Science. 2010;3(1):15-22.
-
Al Qarni SH, Alnahdi BK. Occupational Risk Factors Facing Medical Laboratory Personnel. Journal of Health and Medical Sciences. 2024;7(3).
-
Laboratory Areas. International Society for Infectious Diseases. Available from: [Link]
-
Antimicrobial Drug Disposal. About UCalgary WordPress. Published August 15, 2022. Available from: [Link]
-
How to Dispose of Medicines Properly. U.S. Environmental Protection Agency. Available from: [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 6. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 10. apexbt.com [apexbt.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 13. epa.gov [epa.gov]
- 14. agriscigroup.us [agriscigroup.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
